4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEOIFRMJGFLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648635 | |
| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-38-2 | |
| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound belonging to the thienopyridine class. While its isomer, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a well-documented and crucial intermediate in the synthesis of major antiplatelet drugs like clopidogrel and ticlopidine, the [2,3-c] isomer is less prevalent in current literature.[1] However, the thieno[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] This guide provides a comprehensive overview of the known basic properties of this compound, offering insights into its chemical identity, physicochemical characteristics, synthetic approaches, and potential biological relevance.
Chemical Identity and Structure
The fundamental structure of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine consists of a thiophene ring fused to a tetrahydropyridine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors from reaction conditions to bioavailability.
| Property | Value | Source(s) |
| CAS Number | 28783-38-2 | [4][5] |
| Molecular Formula | C₇H₁₀ClNS | [4] |
| Molecular Weight | 175.68 g/mol | [4] |
| Appearance | White solid | [6] |
| Melting Point | >140°C (decomposes) | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
Basicity and pKa:
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
A definitive, step-by-step protocol for the synthesis of the unsubstituted this compound is not extensively documented. However, its synthesis can be approached through established methodologies for constructing the thienopyridine scaffold. A common strategy involves the initial formation of a substituted 2-aminothiophene, followed by cyclization to form the fused pyridine ring.
Representative Synthetic Pathway
A plausible synthetic route can be conceptualized in two main stages: the Gewald reaction to form a 2-aminothiophene precursor, followed by a cyclization step to construct the fused pyridine ring, which can be conceptually related to the Pictet-Spengler reaction.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Gewald Three-Component Reaction (Illustrative)
The Gewald reaction is a one-pot synthesis for 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically in the presence of a base.[7][8]
-
Reaction Setup: To a suitable solvent (e.g., ethanol, methanol, or DMF), add the chosen ketone/aldehyde and activated nitrile.
-
Base Addition: Introduce a basic catalyst, such as morpholine or diethylamine, to facilitate the initial Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur to the reaction mixture.
-
Reaction Conditions: Heat the mixture, typically between 50°C and reflux, and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and isolate the 2-aminothiophene product through filtration or extraction.
Causality: The base is crucial for deprotonating the activated nitrile, which then acts as a nucleophile, attacking the carbonyl component. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.[3]
Step 2: Cyclization to Form the Fused Pyridine Ring (Conceptual)
The annulation of the pyridine ring onto the 2-aminothiophene can be achieved through various methods, including a Pictet-Spengler type reaction.[1][9] This would involve the reaction of a β-thienylethylamine derivative with an aldehyde or ketone under acidic conditions.
-
Precursor Preparation: The 2-aminothiophene from the Gewald reaction would need to be converted to a β-thienylethylamine derivative.
-
Condensation: The β-thienylethylamine is reacted with an appropriate aldehyde (e.g., formaldehyde) in the presence of an acid catalyst.
-
Ring Closure: The resulting iminium ion undergoes electrophilic attack on the electron-rich thiophene ring to form the tetrahydropyridine ring.
-
Isolation: The product is then isolated and purified.
Causality: The acidic catalyst is essential for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization onto the thiophene ring.[9]
Step 3: Hydrochloride Salt Formation
This is a standard procedure for basic compounds.
-
Dissolution: Dissolve the free base of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Biological and Medicinal Chemistry Relevance
While this compound itself is not a commercial drug, its core structure is present in molecules with a range of biological activities. This makes it a valuable scaffold for drug discovery and development.
Derivatives of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system have been investigated for several therapeutic applications:
-
Antitumor Activity: Certain β-aminonitrile and β-amino carboxamide derivatives have demonstrated weak to moderate antitumor activity against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cancer cell lines.[3]
-
Antibacterial Properties: Substituted 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides have shown inhibitory activity against Staphylococcus aureus and Escherichia coli.[3]
-
Adenosine Receptor Antagonism: 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as a novel class of orthosteric antagonists of the A₁ adenosine receptor, highlighting their potential in cardiovascular or neurological research.[3]
-
General Biological Activities: The broader class of 4,5,6,7-tetrahydrothieno pyridines has been explored for anti-inflammatory, anti-arrhythmic, antiprotozoal, and anti-infective properties.[2]
The diverse biological profile of its derivatives underscores the importance of this compound as a building block in the synthesis of new chemical entities with therapeutic potential.
Conclusion
This compound is a heterocyclic compound with a foundation in established chemical synthesis principles. While not as extensively studied as its [3,2-c] isomer, the available data on its physicochemical properties and the diverse biological activities of its derivatives mark it as a compound of interest for further research. Its utility as a scaffold in medicinal chemistry warrants deeper investigation, potentially leading to the discovery of novel therapeutic agents across various disease areas. The synthetic pathways, though not explicitly detailed for this specific unsubstituted compound, can be reliably inferred from robust named reactions like the Gewald and Pictet-Spengler reactions, providing a clear roadmap for its laboratory-scale preparation.
References
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini-reviews in medicinal chemistry, 14(12), 1035–1053.
- Abdel-Wahab, B. F., Al-Azzawi, M. A., & El-Azzouny, A. A. (2017). Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. Archiv der Pharmazie, 350(1-2), 1600293.
- Gewald, K. (1961). Zur Reaktion von α-Oxo-mercaptanen mit Nitrilen. Angewandte Chemie, 73(3), 114-114.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Sangshetti, J. N., Kauthale, B. V., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: A review. Mini-Reviews in Medicinal Chemistry, 14(12), 1035-1053.
- PubChem. (n.d.). Ticlopidine hydrochloride.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(2,3-c)pyridine--hydrogen chloride (1/1).
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine HCl
Executive Summary
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a structural isomer of a key intermediate used in the synthesis of major pharmaceutical agents, its physicochemical properties are critical for researchers engaged in drug discovery, process development, and medicinal chemistry.[1] This guide provides an in-depth exploration of the essential physicochemical characteristics of this compound, offering not just data, but the underlying scientific rationale for its analytical determination. We present a multi-technique workflow for comprehensive characterization, detailed experimental protocols, and expert insights into the interpretation of results, designed to empower researchers in their laboratory endeavors.
Introduction and Molecular Overview
The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[2] Understanding the precise physicochemical attributes of each isomer is paramount, as subtle structural changes can dramatically influence a compound's solubility, stability, and biological activity.
A Critical Note on Isomerism: [2,3-c] vs. [3,2-c]
It is crucial to distinguish 4,5,6,7-tetrahydrothieno[2,3-c ]pyridine HCl (the subject of this guide) from its widely documented isomer, 4,5,6,7-tetrahydrothieno[3,2-c ]pyridine HCl. The latter is a well-known precursor in the synthesis of the antiplatelet drug Clopidogrel.[1] Consequently, a significant portion of commercially available data pertains to the [3,2-c] isomer. This guide will focus on the methodologies required to characterize the [2,3-c] isomer, referencing data from its counterpart for illustrative purposes where necessary, with clear demarcation.
Chemical Identity
A precise understanding of the molecule's fundamental properties is the foundation of all subsequent research.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride | PubChem |
| CAS Number | 28783-38-2 | [3] |
| Molecular Formula | C₇H₁₀ClNS | [3] |
| Molecular Weight | 175.68 g/mol | [3] |
| Canonical SMILES | C1CNCC2=C1C=CS2.Cl | PubChem |
| InChI Key | InChI=1S/C7H9NS.ClH/c1-2-8-5-6-4-3-9-7(6)1;/h3-4,8H,1-2,5H2;1H | PubChem |
Core Physicochemical Properties: A Summary
| Characteristic | Value / Observation | Experimental Rationale & Notes |
| Appearance | White to off-white solid | Visual inspection is the primary method. The color can be indicative of purity. The related [3,2-c] isomer is described as an "Off-White Solid".[4] |
| Melting Point | >140°C (decomposition) (for [3,2-c] isomer) | The melting point provides a crucial measure of purity and thermal stability. A sharp melting range typically indicates high purity. Data is for the isomeric compound.[5] |
| Solubility | Soluble in DMSO, Methanol (for [3,2-c] isomer) | Solubility is fundamental for sample preparation in analytical techniques and for formulation development. These polar solvents are a good starting point for creating stock solutions.[5] |
| Storage Conditions | Store under inert gas at 2-8°C | This indicates potential sensitivity to air, moisture, or elevated temperatures. Proper storage is essential to maintain sample integrity.[5][6] |
Comprehensive Analytical Characterization Workflow
A single analytical technique is insufficient for complete characterization. A logical, multi-step workflow ensures that identity, purity, and structure are unequivocally confirmed.
Workflow for Physicochemical Profiling
Caption: Logical workflow for the comprehensive characterization of the title compound.
Experimental Protocols
-
Expertise & Experience: HPLC is the gold standard for assessing the purity of small molecules. A reversed-phase C18 column is an excellent starting point for this compound due to its moderate polarity. A gradient elution is employed to ensure that both the main analyte and any potential impurities with different polarities are resolved effectively within a reasonable timeframe. UV detection is chosen based on the presence of the UV-active thiophene ring.
-
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV-Vis at 230 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration).
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
-
Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule because the basic nitrogen in the pyridine ring is readily protonated, forming a positive ion [M+H]⁺. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, is crucial for providing an exact mass, which confirms the elemental composition and unambiguously distinguishes it from compounds with the same nominal mass.
-
Step-by-Step Methodology:
-
Sample Preparation: Dilute the HPLC stock solution 1:100 with 50:50 acetonitrile:water.
-
Instrumentation: Couple the HPLC system (using the same conditions as Protocol 1) to a mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: ESI+.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Identify the [M+H]⁺ ion. The expected exact mass for the free base (C₇H₉NS) is 139.0456. The observed mass should be within 5 ppm of this value.
-
-
Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. DMSO-d₆ is a suitable solvent due to the compound's expected solubility and because the acidic N-H proton will be observable. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Expected Signals (Predicted):
-
¹H NMR: Expect distinct signals for the two protons on the thiophene ring, and several overlapping signals in the aliphatic region (2-4 ppm) corresponding to the CH₂ groups of the tetrahydro-pyridine ring. A broad signal for the N-H proton is also expected.
-
¹³C NMR: Expect two signals in the aromatic region for the thiophene carbons and multiple signals in the aliphatic region for the saturated carbons.
-
-
Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the known structure of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
-
Synthesis Considerations
While multiple synthetic routes exist for thienopyridines[2], a common and effective approach is a variation of the Pictet-Spengler reaction. This involves the condensation of a thiophene-ethylamine derivative with an aldehyde (like formaldehyde), followed by acid-catalyzed cyclization.[7][8][9]
Proposed Synthetic Pathway
Caption: Proposed synthesis via a Pictet-Spengler type reaction.
This pathway is logical because it builds the fused ring system in a convergent manner from readily available starting materials. The final step of forming the hydrochloride salt is critical as it often improves the compound's crystallinity, stability, and handling properties compared to the free base.
Conclusion
The thorough physicochemical characterization of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine HCl is an indispensable step for its application in research and development. This guide outlines a robust, multi-technique approach that moves beyond simple data reporting to emphasize the rationale behind each analytical choice. By following the detailed workflows and protocols for chromatography, mass spectrometry, and NMR, researchers can confidently establish the identity, purity, and structural integrity of their material. This foundational knowledge is critical for ensuring the reproducibility of experimental results and for accelerating the journey from chemical entity to innovative application.
References
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine.
- National Institutes of Health. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(2,3-c)pyridine--hydrogen chloride (1/1).
- PharmaCompass. (n.d.). This compound.
Sources
- 1. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 28783-38-2 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 9. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
A Comprehensive Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride: Properties, Analysis, and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and expand into the broader context of its synthesis, analytical characterization, and the critical distinction from its more commercially prominent isomer, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.
Core Chemical Identity and Physicochemical Properties
This compound is a bicyclic heterocyclic amine. The thieno[2,3-c]pyridine core is a key structural motif found in a variety of biologically active molecules.[1][2] As an active pharmaceutical ingredient (API), it is produced under GMP-certified conditions.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial attribute for both laboratory research and potential pharmaceutical formulations.
Molecular Weight and Formula
The precise determination of molecular weight is fundamental for any experimental work, from reaction stoichiometry calculations to analytical standard preparation.
-
Molecular Formula: C₇H₁₀ClNS[4]
-
Average Molecular Weight: 175.68 g/mol [4]
-
Monoisotopic Mass: 175.0222482 Da[5]
The average molecular weight (175.68 g/mol ) is calculated using the weighted average of the natural abundances of the isotopes of each element. The monoisotopic mass (175.0222482 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) and is the value typically observed in high-resolution mass spectrometry.
Key Physicochemical Data Summary
A structured summary of key identifiers and properties is essential for quick reference in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride | N/A |
| CAS Number | 28783-38-2 | [4] |
| Molecular Formula | C₇H₁₀ClNS | [4] |
| Molecular Weight | 175.68 g/mol | [4] |
| Synonyms | THTP-HCl | N/A |
A Note on Isomerism: The [2,3-c] vs. [3,2-c] Scaffold
In the field of drug development, isomeric purity is paramount. It is critical for researchers to distinguish the title compound, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, from its isomer, 4,5,6,7-tetrahydrothieno [3,2-c] pyridine (CAS: 28783-41-7). While structurally similar, their synthetic pathways and biological activities can differ significantly. The [3,2-c] isomer is a well-documented intermediate in the synthesis of the blockbuster antiplatelet agent (S)-(+)-clopidogrel sulfate, making it more widely cited in patents and literature.[6] This guide will leverage protocols for the more documented [3,2-c] isomer to illustrate common industry practices for this class of compounds.
Synthesis and Manufacturing Context
While specific, scaled-up synthesis routes for the [2,3-c] isomer are proprietary, the general synthetic strategy for tetrahydrothienopyridines often involves a multi-step sequence starting from a thiophene derivative. The Pictet-Spengler reaction is a classic and powerful method for constructing such fused heterocyclic systems.[1]
A representative synthesis for the isomeric [3,2-c] scaffold, which illustrates the core chemical logic, proceeds as follows:
-
Starting Material: The synthesis begins with 2-thiophene ethylamine.[7]
-
Cyclization: The amine undergoes a condensation reaction with an aldehyde (commonly formaldehyde or paraformaldehyde). This forms a Schiff base intermediate.[7][8]
-
Ring Closure: An acid-catalyzed intramolecular electrophilic substitution (the Pictet-Spengler cyclization) then occurs, where the electron-rich thiophene ring is attacked by the iminium ion, forming the fused piperidine ring.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., N,N-dimethylformamide or isopropanol) to precipitate the stable hydrochloride salt.[8]
This process highlights the importance of controlling reaction conditions (temperature, catalysts) to ensure high yield and prevent the formation of impurities.
Diagram: Representative Synthetic Pathway (Isomeric [3,2-c] Core)
Caption: Generalized workflow for the synthesis of the tetrahydrothienopyridine core.
Comprehensive Analytical Characterization
To ensure the identity, purity, and quality of this compound, a panel of analytical techniques must be employed. This constitutes a self-validating system where orthogonal methods confirm the same critical quality attributes.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reversed-phase method (e.g., using a C18 column) is typically used to separate the main compound from any starting materials, intermediates, or degradation products. The percentage purity is determined by the relative area of the main peak.
-
Mass Spectrometry (MS): Provides definitive confirmation of molecular weight. When coupled with HPLC (LC-MS), it can identify the mass of the main peak and any impurities. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the monoisotopic mass of the free base (C₇H₉NS, MW = 139.0456 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The chemical shifts, integration values, and coupling patterns of the protons create a unique fingerprint of the molecule, confirming the correct isomeric arrangement of the thiophene and piperidine rings.
-
Melting Point: A sharp melting point range is a good indicator of high purity. For the related [3,2-c] isomer, melting points are reported in the range of 212-215°C.[9]
Diagram: Analytical Workflow for Quality Control
Caption: A self-validating analytical workflow for batch release.
Applications in Medicinal Chemistry and Drug Discovery
The tetrahydrothienopyridine scaffold is of immense interest due to its presence in clinically significant drugs.[1] Derivatives of the thieno[2,3-c]pyridine nucleus have been investigated for a range of biological activities, including anticancer properties.[2] The scaffold serves as a rigid framework to orient functional groups in three-dimensional space, enabling precise interactions with biological targets like enzymes and receptors.
Researchers utilize this compound as a building block, modifying the piperidine nitrogen or the thiophene ring to create libraries of new chemical entities for screening in various disease models, from oncology to mycology.[2][10]
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is a representative method for determining the purity of a tetrahydrothienopyridine hydrochloride sample.
Objective: To determine the purity of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine HCl by percent area using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine HCl
-
Diluent: 50:50 Water:Acetonitrile
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10.0 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Causality: A concentration of 0.1 mg/mL ensures the detector response is within its linear range, preventing signal saturation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Causality: 230 nm is chosen as it is a common wavelength where thiophene-containing compounds exhibit strong absorbance. Maintaining a constant column temperature prevents fluctuations in retention time.
-
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0.0 | 5
-
15.0 | 95
-
18.0 | 95
-
18.1 | 5
-
22.0 | 5
-
Causality: The gradient starts with a high aqueous phase to retain the polar analyte on the non-polar C18 column. The gradual increase in the organic phase (Acetonitrile) then elutes the compound and separates it from more or less polar impurities. The final re-equilibration step ensures the column is ready for the next injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
This compound is a valuable chemical entity defined by its molecular weight of 175.68 g/mol and its versatile heterocyclic scaffold. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation, is essential for its effective use in research and development. While often overshadowed in literature by its [3,2-c] isomer due to the latter's role in clopidogrel synthesis, the thieno[2,3-c]pyridine core holds significant potential for the discovery of novel therapeutics. The principles of synthesis and analysis discussed herein provide a robust framework for professionals working with this important class of compounds.
References
- Grunewald, G. L., et al. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. NIH.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. National Center for Biotechnology Information.
- ResearchGate. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride. Retrieved from [https://www.chembk.com/en/chem/4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride]([Link] pyridine hydrochloride)
- Molbase. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII).
- Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- MDPI. (2024, July 5). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- PharmaCompass. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chembk.com [chembk.com]
- 10. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Elucidation of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride
Introduction: Unveiling a Key Pharmaceutical Intermediate
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of several pharmaceutical agents, most notably the antiplatelet drug Ticlopidine.[1][2][3] The thienopyridine core is of significant interest to medicinal chemists due to its presence in a range of biologically active molecules.[4] Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-focused protocol for the comprehensive structural characterization of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the synergistic application of modern analytical techniques, emphasizing not just the "how" but the "why" behind each experimental choice.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before embarking on detailed structural analysis.
| Property | Value | Source |
| CAS Number | 28783-38-2 | [5] |
| Molecular Formula | C₇H₁₀ClNS | [5] |
| Molecular Weight | 175.68 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | >140°C (decomposition) | [7] |
| Solubility | Soluble in DMSO and Methanol | [7] |
The Strategic Workflow for Structure Elucidation
Caption: Proposed key fragmentation pathways for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine.
Infrared Spectroscopy: Identifying the Molecular Bonds
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Approximately 1-2 mg of the finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet. The use of KBr is crucial as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Data Interpretation: Assigning the Vibrational Frequencies
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 (broad) | N-H stretch | Secondary amine salt (R₂NH₂⁺) |
| ~3100-3000 | C-H stretch | Aromatic (thiophene ring) |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600-1450 | C=C stretch | Aromatic (thiophene ring) |
| ~1450-1400 | C-H bend | Aliphatic (CH₂) |
| ~850-700 | C-S stretch | Thiophene ring |
The broad absorption in the 3400-3200 cm⁻¹ region is a key indicator of the presence of the hydrochloride salt, corresponding to the stretching vibration of the protonated amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of the molecule. For a definitive structural confirmation of this compound, a suite of NMR experiments is employed.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility and to exchange with the labile N-H protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule.
-
2D NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
-
Data Interpretation: Assembling the Molecular Structure
¹H NMR (Proton NMR):
-
Aromatic Protons (Thiophene Ring): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (J-value) would indicate their ortho-relationship.
-
Aliphatic Protons (Tetrahydropyridine Ring): Three distinct signals, likely multiplets or triplets, would be observed in the aliphatic region (δ 3.0-4.5 ppm). These correspond to the three sets of methylene (CH₂) groups in the saturated pyridine ring. The integration of these signals would show a 2:2:2 ratio. The protons on the carbon adjacent to the nitrogen and the thiophene ring would be the most deshielded.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Four signals are expected for the carbon atoms of the thiophene ring. Two of these will be quaternary carbons (no attached protons) and two will be methine carbons (with one attached proton).
-
Aliphatic Carbons: Three signals corresponding to the three methylene carbons of the tetrahydropyridine ring.
2D NMR (COSY and HSQC):
-
COSY: Cross-peaks would confirm the coupling between the two aromatic protons. It would also show correlations between the adjacent methylene groups in the saturated ring, helping to establish the connectivity of the C4-C5-C6-C7 fragment.
-
HSQC: This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, the aromatic proton signals would show correlations to the aromatic carbon signals, and the aliphatic proton signals would correlate to the aliphatic carbon signals.
By integrating the information from all these NMR experiments, the complete carbon-hydrogen framework and the connectivity of the atoms in this compound can be unambiguously determined.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is a testament to the power of a multi-faceted analytical approach. While each technique provides valuable insights, it is the synergistic integration of data from Mass Spectrometry, FT-IR, and a suite of NMR experiments that provides the irrefutable evidence required for definitive structure confirmation. This rigorous characterization is a non-negotiable cornerstone of quality control in the pharmaceutical industry, ensuring the integrity of this key intermediate and, ultimately, the safety and efficacy of the life-saving medicines derived from it.
References
- (2025-08-08) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- (2020-12-16)
- (2020-12-11) Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug.
- (2020-12-16)
- (2025-08-08) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
- (2014-11-12) 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Analogues: Synthesis, Characterization, MO Calculation, and Antibacterial Activity.
- (2015) 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. PubMed. [Link]
- (2025-08-07) Synthesis and Structure-Activity Relationships of Ticlopidine Derivatives and Analogs as Inhibitors of Ectonucleotidase Cd39.
- (2023) Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39. PubMed. [Link]
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
- Pharmaffiliates. (n.d.). This compound. [Link]
- (2025-08-07) Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- (2022) Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- MySkinRecipes. (n.d.). This compound. [Link]
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. [Link]
- (2025-10-11)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 28783-38-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride and its Derivatives
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of the mechanism of action of this compound and its clinically significant derivative, Ticlopidine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology, metabolic activation, and pharmacodynamic effects of this class of antiplatelet agents.
Introduction: The Thienopyridine Class of Antiplatelet Agents
This compound belongs to the thienopyridine class of drugs, which are cornerstone therapies in the prevention of thrombotic events. The most prominent member of this class based on this core structure is Ticlopidine.[1] Ticlopidine is recognized for its potent antiplatelet effects, which are crucial in managing conditions such as stroke and in preventing coronary stent thrombosis.[1][2] Understanding the intricate mechanism of action of these compounds is paramount for the development of novel antithrombotic therapies with improved safety and efficacy profiles. This guide will dissect the journey of a thienopyridine from a prodrug to a powerful inhibitor of platelet function.
The Prodrug Nature and Essential Metabolic Activation
A critical aspect of the pharmacology of Ticlopidine is its nature as a prodrug; the parent compound itself has no significant antiplatelet activity in vitro.[3][4] Its therapeutic effects are entirely dependent on hepatic metabolism to generate an active metabolite.[5][6]
The metabolic activation is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] Key enzymes involved include CYP2C19 and CYP2B6.[1] The process begins with the oxidation of Ticlopidine to an intermediate metabolite, 2-oxo-ticlopidine.[7][8] This intermediate is then further metabolized to the active metabolite, identified as UR-4501, which is responsible for the drug's in vivo antiplatelet activity.[7][8]
Caption: Metabolic activation pathway of Ticlopidine.
Molecular Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
The primary molecular target of the active metabolite of Ticlopidine is the P2Y12 receptor, a crucial purinergic receptor on the surface of platelets.[1][9] Adenosine diphosphate (ADP), released from dense granules of activated platelets, is a key agonist that binds to P2Y12 receptors, initiating a signaling cascade that leads to platelet aggregation.[10]
The active metabolite of Ticlopidine acts as an irreversible antagonist of the P2Y12 receptor.[1] It forms a covalent bond with the receptor, permanently disabling it for the lifespan of the platelet.[3][9] This irreversible inhibition prevents ADP from binding to the P2Y12 receptor, thereby blocking the downstream signaling pathway.[5]
The inhibition of the P2Y12 receptor prevents the ADP-mediated activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex.[4][5][9] The GPIIb/IIIa complex is the final common pathway for platelet aggregation, as its activation allows for the binding of fibrinogen, which cross-links adjacent platelets to form a stable thrombus.[9] By preventing GPIIb/IIIa activation, the active metabolite of Ticlopidine effectively inhibits platelet aggregation.[9]
Caption: Inhibition of platelet aggregation by the active metabolite of Ticlopidine.
Pharmacodynamic Effects and Clinical Profile
The irreversible inhibition of the P2Y12 receptor by Ticlopidine results in a time- and dose-dependent inhibition of platelet aggregation.[3] The antiplatelet effect has a delayed onset, typically observed within 2 days, with the maximum effect reached by 6 days of therapy.[1]
Due to the irreversible nature of the inhibition, the antiplatelet effect persists for the entire lifespan of the affected platelets (approximately 7 to 10 days).[9] Consequently, the recovery of normal platelet function after discontinuation of Ticlopidine depends on the production of new platelets, with bleeding time and other platelet function tests returning to normal within approximately two weeks for most patients.[3]
| Parameter | Value | Reference |
| Onset of Action | 2 days | [1] |
| Peak Effect | 6 days | [1] |
| Duration of Action | 7-10 days (life of platelet) | [9] |
| Time to Normal Platelet Function After Discontinuation | ~2 weeks | [3] |
Experimental Methodologies: In Vitro Platelet Aggregation Assay
The antiplatelet activity of Ticlopidine's metabolites can be quantified using in vitro platelet aggregation assays.
Objective: To determine the inhibitory effect of Ticlopidine and its metabolites on ADP-induced human platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the test compound (Ticlopidine, 2-oxo-ticlopidine, or UR-4501) at various concentrations and incubate for a specified time.
-
Initiate platelet aggregation by adding an ADP solution (e.g., 10 µM).
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound relative to a vehicle control.
-
| Compound | Concentration (µM) | ADP Concentration (µM) | Inhibition of Platelet Aggregation (%) | Citation |
| Ticlopidine | 3 - 100 | 10 | No significant inhibition | [11] |
| 2-oxo-ticlopidine | 3 - 100 | 10 | No significant inhibition | [11] |
| UR-4501 | 3 - 100 | 10 | Concentration-dependent inhibition | [11] |
Clinical Significance and Evolving Landscape
Ticlopidine has been historically significant in reducing the risk of thrombotic strokes and was used in combination with aspirin to prevent subacute stent thrombosis following coronary stent placement.[1][12] However, its use has been largely superseded by newer P2Y12 inhibitors, such as clopidogrel and prasugrel, which possess a more favorable safety profile.[9]
The clinical utility of Ticlopidine is limited by its association with rare but serious adverse effects, including neutropenia, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia.[3][4] These potential hematological toxicities necessitate regular monitoring of blood counts in patients receiving Ticlopidine.[9]
Conclusion
This compound, exemplified by Ticlopidine, is a potent antiplatelet agent that functions as a prodrug. Its mechanism of action is centered on the irreversible inhibition of the platelet P2Y12 receptor by its active metabolite. This leads to the disruption of the ADP-mediated signaling cascade and the prevention of platelet aggregation. While its clinical use has diminished due to safety concerns, the study of its mechanism has been instrumental in the development of modern antiplatelet therapies.
References
- Wikipedia. Ticlopidine. [Link]
- Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2001). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 132(1), 47-54. [Link]
- Drugs.com.
- Patsnap Synapse. What is the mechanism of Ticlopidine Hydrochloride?. (2024). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5472, Ticlopidine. [Link]
- Hanker, G. J., & Topol, E. J. (1998). The antiplatelet effects of ticlopidine and clopidogrel. Annals of Internal Medicine, 129(5), 394–405. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ticlopidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2001).
- Neumann, F. J., Walter, H., Richardt, G., Schmitt, C., & Schömig, A. (1998). Comparison of Antiplatelet Effects of Aspirin, Ticlopidine, or Their Combination After Stent Implantation.
- Hankey, G. J., & Topol, E. J. (1998). The Antiplatelet Effects of Ticlopidine and Clopidogrel. Annals of Internal Medicine, 129(5), 394. [Link]
- Hankey, G. J., & Topol, E. J. (1998). The Antiplatelet Effects of Ticlopidine and Clopidogrel. Annals of Internal Medicine, 129(5), 394. [Link]
- Small Molecule Pathway Database.
- Pharmacology Lectures. (2025). Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect. YouTube. [Link]
Sources
- 1. Ticlopidine - Wikipedia [en.wikipedia.org]
- 2. The antiplatelet effects of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticlopidine: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 10. acpjournals.org [acpjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ahajournals.org [ahajournals.org]
spectroscopic data of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, or scaffold, its derivatives have been explored for a range of biological activities. The thienopyridine core is notably present in important pharmaceutical agents, such as the antiplatelet drug ticlopidine, which underscores the therapeutic potential of this structural class.[1] Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, making a thorough understanding of their spectroscopic data essential for researchers.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is structured to deliver not just the raw data, but also the underlying principles and expert interpretation required for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a thiophene ring fused to a non-aromatic piperidine ring. The hydrochloride salt form ensures the nitrogen atom in the piperidine ring is protonated, forming a pyridinium ion.
Caption: Chemical Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 28783-38-2 | [2] |
| Molecular Formula | C₇H₁₀ClNS | [2] |
| Molecular Weight | 175.68 g/mol |[2] |
Standard Analytical Workflow
The comprehensive characterization of a novel compound or a synthesized intermediate follows a structured analytical workflow. This ensures that data from orthogonal techniques are used to build a self-validating dossier on the compound's identity and purity.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR): A 5-10 mg sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or D₂O, to facilitate the observation of the exchangeable N-H proton. Spectra are recorded on a 400 MHz or higher spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Analysis is performed on the free base form of the compound. A dilute solution of the sample in a volatile solvent like methanol is introduced into the mass spectrometer, often using an Electron Ionization (EI) source to induce fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key is to distinguish between the aromatic protons of the thiophene ring and the aliphatic protons of the saturated piperidine ring.
-
Thiophene Protons (H-2, H-3): These protons are expected in the aromatic region (typically δ 6.5-8.0 ppm). They will appear as doublets due to coupling with each other.
-
Aliphatic Protons (H-4, H-5, H-7): These methylene (CH₂) groups will appear as multiplets in the upfield region (typically δ 2.5-4.5 ppm). The protons on C-4 and C-5, being adjacent to the charged nitrogen, will be the most downfield of this group.
-
Pyridinium Proton (N-H): The proton on the nitrogen, being part of a hydrochloride salt, is acidic and will appear as a broad singlet significantly downfield (often >9.0 ppm), and its position can be concentration-dependent.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment (e.g., sp² vs. sp³ hybridization).
-
Thiophene Carbons (C-2, C-3, C-3a, C-7a): These four sp² hybridized carbons will be found in the downfield region (typically δ 110-140 ppm). The two carbons bearing protons (C-2, C-3) will be distinguishable from the two quaternary (bridgehead) carbons (C-3a, C-7a) using a DEPT experiment.
-
Aliphatic Carbons (C-4, C-5, C-7): These three sp³ hybridized carbons of the piperidine ring will be located in the upfield region (typically δ 20-50 ppm).
Table 2: Summary of Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Atom Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| H-2 / C-2 | ~7.5 (d) | ~125 |
| H-3 / C-3 | ~7.0 (d) | ~122 |
| C-3a | - | ~130 (Quaternary) |
| H-4 / C-4 | ~4.2 (t) | ~45 |
| H-5 / C-5 | ~3.8 (t) | ~42 |
| H-7 / C-7 | ~3.0 (m) | ~25 |
| C-7a | - | ~135 (Quaternary) |
| N-H | >9.0 (br s) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
N-H Stretch: A very prominent, broad absorption band is expected in the range of 3200-2700 cm⁻¹ This is characteristic of the N⁺-H stretching vibration in a secondary amine salt.
-
C-H Stretches: Sharp peaks just above and below 3000 cm⁻¹ will be present. Aromatic C-H stretching from the thiophene ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears below 3000 cm⁻¹.
-
C=C Stretch: A peak in the 1620-1580 cm⁻¹ region corresponds to the carbon-carbon double bond stretching within the thiophene ring.
-
C-N Stretch: Vibrations associated with the C-N bond in the piperidine ring typically appear in the 1250-1020 cm⁻¹ region.
Table 3: Summary of Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 2700 | N-H Stretch (broad) | Pyridinium ion (R₂N⁺H) |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine) |
| 1620 - 1580 | C=C Stretch | Thiophene Ring |
| 1470 - 1430 | CH₂ Scissoring | Aliphatic |
| 1250 - 1020 | C-N Stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For the hydrochloride salt, the analysis is performed on the volatile free base (C₇H₉NS, M.W. 139.05).
-
Molecular Ion (M⁺•): The primary peak in the EI mass spectrum will be the molecular ion peak (M⁺•), which corresponds to the intact free base. Its mass-to-charge ratio (m/z) will be 139.
-
Fragmentation Analysis: The stability of the thiophene ring and the relative weakness of the bonds in the saturated piperidine ring dictate the fragmentation pathway. Common fragmentation involves the cleavage of the piperidine ring.
Caption: Predicted major fragmentation pathways for the free base.
A primary fragmentation event is often a retro-Diels-Alder type reaction, leading to the expulsion of an ethyleneimine radical and formation of a stable thiophene-containing fragment.
Table 4: Summary of Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 139 | [C₇H₉NS]⁺• | Molecular ion peak (free base) |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical after rearrangement |
| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 96 | [C₅H₄S]⁺• | Fragment from retro-Diels-Alder cleavage |
Conclusion
The spectroscopic profile of this compound is distinct and provides a robust basis for its identification and structural confirmation. The combination of NMR, which maps the C-H framework, IR, which identifies key functional groups like the pyridinium salt, and MS, which confirms the molecular weight and reveals characteristic fragmentation, constitutes a comprehensive analytical package. This guide provides researchers and drug development professionals with the foundational data and interpretive logic necessary to confidently work with this important heterocyclic scaffold.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(2,3-c)pyridine--hydrogen chloride (1/1).
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Jarman, M. G. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35.
Sources
Introduction to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride and the Imperative of Solubility
An In-depth Technical Guide to the Solubility Profile of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful therapeutic development. Solubility influences everything from bioavailability and dosing to the feasibility of formulation and manufacturing. This guide provides a comprehensive overview of the solubility profile of this compound, a heterocyclic compound with potential applications in pharmaceutical research. While specific experimental data for this compound is not extensively published, this document will equip you with the theoretical framework, robust experimental protocols, and data interpretation strategies necessary to fully characterize its solubility.
This compound is a member of the thienopyridine class of compounds. This structural motif is found in several established pharmaceutical agents, suggesting its potential as a scaffold in drug discovery. As with any drug candidate, its journey from the lab to the clinic is critically dependent on its physicochemical properties, with solubility being paramount. Poor aqueous solubility can lead to low and erratic absorption, undermining the therapeutic potential of an otherwise promising molecule.
This guide will delve into the critical aspects of solubility for this specific hydrochloride salt, providing both foundational knowledge and actionable protocols.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 28783-38-2 | [1][2] |
| Molecular Formula | C₇H₁₀ClNS | [1][2] |
| Molecular Weight | 175.67 g/mol | [1][2] |
| Form | Solid | [2][3] |
| Known Solvents | DMSO, Methanol | [2][3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |
The Theoretical Underpinnings of Solubility for a Hydrochloride Salt
This compound is the salt of a likely weakly basic parent compound. This is a crucial piece of information as it dictates that its solubility will be highly dependent on the pH of the surrounding medium.
Thermodynamic vs. Kinetic Solubility
In drug development, two types of solubility are often discussed:
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. The shake-flask method is the gold standard for its determination.[4]
-
Kinetic Solubility : This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (often in DMSO).[5] It's a higher-throughput method often used in early discovery to flag compounds with potential solubility issues.[5]
For formulation development and predicting in vivo behavior, thermodynamic solubility is the more relevant parameter.[5]
The Impact of pH
As a hydrochloride salt of a weak base, the solubility of this compound is governed by the Henderson-Hasselbalch equation. At low pH (acidic conditions), the amine group in the pyridine ring will be protonated, and the compound will exist predominantly in its more soluble, ionized form. As the pH increases towards the pKa of the conjugate acid, the proportion of the un-ionized, free base form will increase. This free base is typically less soluble than the salt form, leading to a decrease in overall solubility.
A critical phenomenon to consider is the common ion effect . The presence of chloride ions from other sources (e.g., in physiological buffers or from hydrochloric acid used for pH adjustment) can decrease the solubility of the hydrochloride salt.[6][7]
Experimental Determination of Solubility: A Step-by-Step Guide
To accurately characterize the solubility profile, a systematic experimental approach is necessary.
Gold Standard: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the most reliable.[4]
Protocol:
-
Preparation : Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., a range from pH 2 to 10).
-
Equilibration : Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation : After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This can be done by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound during this step.[8]
-
Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Analysis : Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis : It is good practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the solid form (e.g., conversion from the salt to the free base).
Workflow for Thermodynamic Solubility Determination
High-Throughput: Kinetic Solubility Assay
This method is useful for rapid screening of multiple compounds or conditions.
Protocol:
-
Stock Solution : Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.[5]
-
Dilution : Add a small volume of the stock solution to a series of aqueous buffers with varying pH values in a microplate format.
-
Precipitation Monitoring : Monitor the formation of precipitate over time (e.g., 1-2 hours) using a plate-based nephelometer or by measuring turbidity.
-
Quantification : After the incubation period, filter or centrifuge the plate and analyze the concentration of the compound remaining in the solution.
Workflow for Kinetic Solubility Assay
Predicted Solubility Profile and Data Interpretation
Based on the chemical structure and the behavior of similar hydrochloride salts, we can predict the solubility profile of this compound.
Expected pH-Solubility Profile:
-
High Solubility at Low pH : In acidic environments (e.g., pH 1-4), the compound will be fully protonated, and its solubility will be at its maximum, dictated by the intrinsic solubility of the hydrochloride salt.
-
Decreasing Solubility with Increasing pH : As the pH approaches the pKa of the compound's conjugate acid, the concentration of the less soluble free base increases, causing the overall solubility to drop significantly.
-
Low Solubility at High pH : At pH values well above the pKa, the compound will exist almost entirely as the free base, and the solubility will be at its minimum, reflecting the intrinsic solubility of the free base.
Data Presentation:
The experimental results should be tabulated and plotted as solubility (e.g., in mg/mL or µg/mL) versus pH.
Template for Experimental Data:
| pH | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Experiment (XRPD) |
| 2.0 | 25 | ||
| 4.5 | 25 | ||
| 6.8 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 |
Theoretical pH-Solubility Profile for a Weak Base Hydrochloride
Implications for Drug Development
A comprehensive understanding of the solubility profile of this compound is essential for:
-
Lead Optimization : Guiding medicinal chemistry efforts to improve solubility while maintaining potency.
-
Preclinical Studies : Developing appropriate formulations for in vitro and in vivo testing to ensure accurate and reproducible results.
-
Formulation Development : Selecting suitable excipients, pH modifiers, and delivery systems (e.g., for oral dosage forms) to ensure adequate drug dissolution and absorption.
By following the principles and protocols outlined in this guide, researchers can effectively characterize the solubility of this compound, a critical step in evaluating its potential as a future therapeutic agent.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ChemicalBook. (n.d.). This compound CAS 28783-38-2.
- Chem-Impex International. (n.d.). 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride.
- Kühn, S., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2035-2043.
- Sugimoto, I., Kuchiki, A., Nakagawa, H., & Iwane, I. (1980). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 6(3), 227-236.
- Amir, M., et al. (2019). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
- Kühn, S., & Sadowski, G. (2013).
- CymitQuimica. (n.d.). This compound.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. PubChem.
- MCE (MedChemExpress). (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(15), 5849.
- ChemicalBook. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride.
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (n.d.).
- LGC Standards. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 28783-38-2 [amp.chemicalbook.com]
- 3. This compound CAS#: 28783-38-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride Derivatives and Analogs
This guide provides a comprehensive technical overview of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, its hydrochloride salt, and its extensive family of derivatives and analogs. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential of this versatile heterocyclic scaffold.
Introduction: The Thienopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is a key structural component in several clinically successful drugs, most notably the antiplatelet agents ticlopidine and clopidogrel.[1][2] Its rigid, yet three-dimensional, structure provides a unique framework for the spatial presentation of functional groups, allowing for potent and selective interactions with a variety of biological targets. The thienopyridine core can be considered a bio-isostere of purines and pyrimidines, which are fundamental building blocks of life, suggesting its potential for broad biological activity.[3] This guide will explore the chemistry and pharmacology of this remarkable scaffold, moving beyond its well-known antiplatelet effects to its emerging roles in oncology, metabolic diseases, and beyond.
Synthetic Strategies: Building the Core and Its Derivatives
The construction of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine ring system and its subsequent derivatization are crucial for exploring its therapeutic potential. Two powerful and widely employed synthetic methodologies are the Gewald three-component reaction for the formation of the thiophene ring and the Pictet-Spengler reaction for the cyclization of the pyridine ring.
The Gewald Three-Component Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] This reaction is exceptionally useful for creating the substituted 2-aminothiophene precursor required for the subsequent Pictet-Spengler cyclization.
Causality in Experimental Choices: The choice of base (e.g., morpholine, triethylamine) is critical as it catalyzes the initial Knoevenagel condensation between the carbonyl and the nitrile.[6] The reaction temperature is also a key parameter; it must be high enough to facilitate the reaction with elemental sulfur but not so high as to cause decomposition. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Alternatively, perform the reaction in a microwave reactor at a set temperature for a shorter duration.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel or by recrystallization.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.[7][8] In the context of thienopyridines, it involves the cyclization of a β-(thienyl)ethylamine with an aldehyde or ketone under acidic conditions.[9] The starting β-(thienyl)ethylamine is typically prepared from the 2-aminothiophene obtained from the Gewald reaction.
Causality in Experimental Choices: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound.[10] Strong acids like hydrochloric acid or trifluoroacetic acid are often required to catalyze this step, especially for less reactive aromatic systems.[10] The choice of solvent can also influence the reaction; aprotic solvents can sometimes provide superior yields.[10]
Experimental Protocol: Pictet-Spengler Cyclization to form the Tetrahydrothieno[2,3-c]pyridine Core
-
Starting Material Preparation: Prepare the β-(thienyl)ethylamine from the corresponding 2-aminothiophene (e.g., via reduction of a nitrile or amide).
-
Reaction Setup: Dissolve the β-(thienyl)ethylamine (1.0 eq) and the aldehyde (e.g., formaldehyde or a substituted aldehyde) (1.1 eq) in a suitable solvent (e.g., water, ethanol, or dichloroethane).
-
Acid Catalysis: Add a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-100 °C) for several hours, monitoring by TLC.[11]
-
Work-up and Salt Formation: After completion, cool the reaction mixture. The product, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride, will often precipitate from the reaction mixture. The precipitate can be collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum.[12]
Diagram: Synthetic Workflow
Caption: Key synthetic steps for the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core.
Pharmacological Landscape: Diverse Biological Activities
While the antiplatelet effects of thienopyridines are well-established, derivatives of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core exhibit a surprisingly broad range of pharmacological activities.
Antiplatelet Activity: P2Y12 Receptor Antagonism
The most famous application of this scaffold is in the prevention of atherothrombotic events.[2] Compounds like clopidogrel are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form an active thiol metabolite.[1][13] This active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[13][14]
Diagram: Mechanism of Antiplatelet Action
Caption: Irreversible inhibition of the P2Y12 receptor by activated thienopyridines.
Anticancer Activity
Recent research has uncovered the potential of thienopyridine derivatives as anticancer agents, acting through various mechanisms:
-
Hsp90 Inhibition: Certain thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[15] Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[15]
-
RON Kinase Inhibition: Thieno[2,3-b]pyridine derivatives have been developed as potent inhibitors of the Recepteur d'Origine Nantais (RON) tyrosine kinase and its oncogenic splice variants.[16] Aberrant RON signaling is implicated in several cancers, and its inhibition can suppress tumor growth.[16]
-
Metabolic Reprogramming: Some novel thieno[2,3-b]pyridine compounds have been shown to reduce the cancer stem cell (CSC) fraction in breast cancer cell lines by inducing a shift from lipid to glucose metabolism.[17]
Other Therapeutic Areas
The versatility of the thienopyridine scaffold extends to other promising therapeutic applications:
-
Bone Anabolic Agents: Derivatives have been discovered that enhance alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation.[18] This suggests their potential use in treating osteoporosis by promoting bone formation.[18]
-
Antifungal Activity: 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine has been identified as a novel lead scaffold for fungicides.[19][20] Transcriptome analysis suggests a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in fungi.[20][21]
-
Antibacterial and Antimicrobial Activity: Various derivatives have been synthesized and shown to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.[22][23]
Structure-Activity Relationships (SAR) and Drug Design Principles
The development of potent and selective thienopyridine-based drugs relies on a deep understanding of their structure-activity relationships (SAR). This involves systematically modifying the core structure and observing the effects on biological activity.
Key Positions for Modification
-
The Thiophene Ring (Positions 2 and 3): Substituents at these positions are crucial for activity. For example, in bone anabolic agents, a 3-amino-2-carboxamide moiety was found to be essential for enhancing ALPase activity.[18]
-
The Pyridine Nitrogen (Position 6): Modification at this position, often with groups like tosyl, can influence properties and has been explored for synthesizing antibacterial agents.[23]
-
The Tetrahydropyridine Ring (Positions 4, 5, 7): Substituents on the saturated ring can modulate physicochemical properties like lipophilicity and solubility, impacting the pharmacokinetic profile of the molecule.
Bioisosteric Replacement Strategies
Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds.[24][25] It involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity.[26] In the context of thienopyridines, this could involve:
-
Replacing the thiophene ring with other heterocycles to modulate electronic properties and metabolic stability.
-
Substituting functional groups on the rings with bioisosteres to improve target binding or alter solubility. For example, replacing a carboxylic acid with a tetrazole to improve oral bioavailability.[25]
Table 1: SAR Summary for Different Biological Activities
| Biological Activity | Key Structural Features and Modifications | Reference(s) |
| Antiplatelet | Prodrug ester group for metabolic activation; specific stereochemistry of the active metabolite. | [1][13] |
| Bone Anabolic | 3-Amino-2-carboxamide on the thieno[2,3-b]pyridine core; cyclic amino groups at the C4-position. | [18] |
| Anticancer (RON) | Substitution on the thienopyridine ring with groups like (methoxyethyl)amino and cycloalkyls. | [16] |
| Antifungal | Fused tetrazole or triazole rings to the thieno[3,2-b]pyridine core. | [19][20] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of thienopyridine derivatives is heavily influenced by their metabolism. As seen with clopidogrel and prasugrel, many are prodrugs requiring bioactivation.[1][27]
-
Activation Pathway: The conversion to the active thiol metabolite can be a one-step (esterase hydrolysis followed by CYP oxidation, as with prasugrel) or two-step (CYP-mediated, as with clopidogrel) process.[1][28] This difference in metabolic pathways can affect the onset of action and the potential for drug-drug interactions.
-
CYP Polymorphisms: The reliance on CYP enzymes, particularly CYP2C19 for clopidogrel, introduces variability in patient response due to genetic polymorphisms.[1] This has been a major driver for the development of new analogs with more predictable metabolic profiles.
-
Improving Bioavailability: A key challenge in drug design is optimizing oral bioavailability. Strategies such as creating ester prodrugs or employing bioisosteric replacements to enhance solubility and metabolic stability are actively pursued.[24][28]
Analytical Characterization
The unambiguous identification and characterization of synthesized 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives are essential. A combination of spectroscopic and chromatographic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure, confirming the connectivity of atoms and the presence of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the presence of specific functional groups (e.g., C=O, N-H, C-N bonds) based on their vibrational frequencies.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and can be coupled with MS (LC-MS) for the analysis of metabolites in biological samples.[29]
Conclusion and Future Directions
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. From its foundational role in cardiovascular medicine to its emerging potential in oncology and infectious diseases, this core continues to be a fertile ground for innovation. Future research will likely focus on:
-
Exploring New Therapeutic Targets: Leveraging the structural diversity of the scaffold to design inhibitors for novel biological targets.
-
Optimizing Pharmacokinetic Properties: Designing next-generation analogs with improved metabolic stability and reduced inter-patient variability.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of new derivatives, thereby accelerating the drug discovery process.[30][31][32]
This guide has provided a technical foundation for understanding and working with this important class of compounds. By applying the principles of rational drug design and leveraging robust synthetic methodologies, the full therapeutic potential of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives can continue to be unlocked.
References
- Abdel-rahman, A. A. H., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Chemistry of 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Mei, H., et al. (2001). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Organic Letters, 3(24), 3847–3850.
- Seayad, J., et al. (2007). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 72(19), 7254–7263.
- Wikipedia. (2023). Pictet–Spengler reaction.
- Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900.
- Wikipedia. (2023). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Nakai, H., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & Medicinal Chemistry, 21(7), 1628-1642.
- Testa, L., et al. (2010). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. Cardiology Research and Practice, 2011, 231485.
- Li, Y., et al. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 22(10), 1693.
- Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(24), 5199-5213.
- Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. Science and Innovation, 4(2).
- Sanofi. (1983). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). European Patent No. EP0099576A1.
- Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025.
- Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 50(2), 126-142.
- Angiolillo, D. J., & Ferreiro, J. L. (2010). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1341-1351.
- ResearchGate. (n.d.). Chemical structures of the thienopyridine compounds prasugrel and clopidogrel.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6296.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Lee, K., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 64(6), 3077-3096.
- Dangi, A. S., et al. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 36-41.
- CN102432626A. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
- Patrick, G. L. (n.d.). Quantitative structure-activity relationships (QSAR). SlideShare.
- ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.
- ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Sauerberg, P., et al. (1993). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Journal of Medicinal Chemistry, 36(18), 2773-2781.
- Li, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences, 24(13), 11075.
- El-Sayed, N. N. E., et al. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Journal of the Chinese Chemical Society, 59(4), 465-472.
- Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35.
- Madácsi, R., et al. (2019). Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. Archiv der Pharmazie, 352(11-12), 1900183.
- Taylor & Francis. (n.d.). Quantitative structure-activity relationships (QSAR) – Knowledge and References.
- Arsenijevic, A., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(15), 8419.
- de Souza, C., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1073.
- IJNRD. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 9(11).
- Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35.
- Systematic Reviews in Pharmacy. (2021). A Review on Quantitative Structure Activity Relationship (QSAR). Systematic Reviews in Pharmacy, 12(1), 1236-1244.
- Slideshare. (n.d.). QSAR quantitative structure activity relationship.
- Li, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences, 24(13), 11075.
Sources
- 1. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 25. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 26. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. spu.edu.sy [spu.edu.sy]
- 31. taylorandfrancis.com [taylorandfrancis.com]
- 32. ijnrd.org [ijnrd.org]
A Senior Application Scientist's Guide to the Computational Modeling of Tetrahydrothienopyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Scaffold, a Predictive Science
The tetrahydrothienopyridine core is a privileged scaffold in medicinal chemistry, most notably as the foundation for blockbuster antiplatelet agents like clopidogrel and prasugrel.[1][2] These compounds, by antagonizing the P2Y12 receptor, play a crucial role in preventing thrombotic events in patients with cardiovascular diseases.[3][4][5] However, their journey from discovery to clinical efficacy is marked by complex metabolic activation, inter-patient variability, and the continuous search for successors with improved safety and efficacy profiles.[3][6][7]
This guide moves beyond a mere recitation of facts. As a senior application scientist, my objective is to provide a strategic framework for the computational modeling of this vital class of compounds. We will not just outline protocols; we will delve into the causality behind our choices—why one modeling technique is preferred over another in a specific context, how we build self-validating systems to ensure the trustworthiness of our results, and how each computational step logically informs the next. This is a technical manual on how to think about and execute the computational design and analysis of novel tetrahydrothienopyridine-based therapeutics.
Chapter 1: Deconstructing the Target - The P2Y12 Receptor
A deep understanding of the biological target is the bedrock of any structure-based drug design campaign. The P2Y12 receptor (P2Y12R) is a G-protein coupled receptor (GPCR) that is central to adenosine diphosphate (ADP)-induced platelet aggregation.[3][5][8] Its activation by ADP triggers a signaling cascade that ultimately leads to thrombus formation, making it a prime target for antithrombotic therapy.[8][9]
The publication of the P2Y12R's crystal structure was a watershed moment, transitioning the field from reliance on homology models to high-resolution, structure-based design.[4][10] Specifically, two key structures provide the templates for our work:
-
The Antagonist-Bound Structure (PDB ID: 4NTJ): This structure, co-crystallized with a non-nucleotide antagonist, reveals a specific conformation of the binding pocket.[11][12] It is the logical starting point for docking studies aimed at discovering novel antagonists that stabilize this inactive state.
-
The Agonist-Bound Structure (PDB ID: 4PXZ): This structure, in complex with an ADP analog, shows a different conformation, particularly in the extracellular regions.[13] It is invaluable for understanding agonist recognition and for designing competitive antagonists.
The choice of which crystal structure to use is the first critical decision. For designing novel tetrahydrothienopyridine antagonists, which act at the same site as the active metabolites of clopidogrel and prasugrel, the antagonist-bound structure (4NTJ) is often the more mechanistically relevant starting point.[12][14]
Chapter 2: Structure-Based Drug Design (SBDD) - Docking and Dynamics
SBDD leverages the 3D structure of the target protein to design and optimize ligands. For tetrahydrothienopyridines, this approach is paramount for understanding binding modes and predicting affinity.
Molecular Docking: Predicting the Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The causality here is clear: a plausible binding pose is a prerequisite for affinity. A poorly docked compound is unlikely to be active, regardless of its other properties.
Protocol: Molecular Docking of Tetrahydrothienopyridine Analogs into P2Y12R
-
Receptor Preparation:
-
Obtain Structure: Download the crystal structure of the human P2Y12R (e.g., PDB ID: 4NTJ) from the RCSB Protein Data Bank.[11]
-
Justification: We select 4NTJ as it represents the antagonist-bound state, which is the conformation we aim to stabilize.[11][14]
-
Preparation: Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at physiological pH (7.4). This step is critical as hydrogen bonds are key interaction drivers.
-
Grid Generation: Define the binding site. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or key residues identified from mutagenesis studies, such as Arg256.[15]
-
-
Ligand Preparation:
-
Input: Start with 2D structures of tetrahydrothienopyridine analogs.
-
Conversion & Optimization: Convert 2D structures to 3D. Generate low-energy conformers and assign partial charges using a force field (e.g., MMFF94) or quantum mechanical methods. This acknowledges that ligands are flexible and must adopt a specific conformation to bind.
-
-
Docking Execution:
-
Algorithm Selection: Employ a validated docking program (e.g., AutoDock, GOLD, Glide). These programs use scoring functions to rank poses based on estimated binding affinity.[16]
-
Validation (Self-Trust): A crucial step is to first "re-dock" the co-crystallized ligand from the PDB file. A successful re-docking, where the predicted pose has a low Root Mean Square Deviation (RMSD) (<2.0 Å) compared to the crystal pose, validates that the docking protocol can reproduce the experimentally observed binding mode.
-
-
Pose Analysis & Scoring:
-
Scoring Functions: Analyze the top-ranked poses. Scoring functions provide an estimate of binding energy (e.g., in kcal/mol). Lower scores generally indicate better binding.
-
Visual Inspection: Critically inspect the interactions. Look for hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the P2Y12R binding pocket. This scientific judgment is essential and cannot be replaced by automated scores alone.
-
A typical output from a docking study can be summarized in a table for clear comparison.
Table 1: Hypothetical Docking Results for Novel Tetrahydrothienopyridine Analogs
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted H-Bonds |
|---|---|---|---|
| THTP-001 | -9.8 | Tyr105, Arg256, Glu280 | 2 |
| THTP-002 | -8.5 | Tyr105, Phe252 | 1 |
| THTP-003 | -10.2 | Tyr105, Arg256, Trp260 | 3 |
| Clopidogrel-AM | -9.5 | Tyr105, Arg256 | 2 |
Molecular Dynamics (MD) Simulation: From a Static Pose to Dynamic Stability
Docking provides a static snapshot. However, proteins and ligands are dynamic entities. MD simulations provide a movie, not a picture, revealing the stability of the docked pose over time and the influence of the cellular environment (water, ions, and lipid membrane).[17][18]
The Causality: An unstable binding pose in an MD simulation suggests that the initial docking score may have been an artifact. If the ligand dissociates or dramatically changes its conformation, its predicted affinity is untrustworthy. MD simulations are a critical validation step for SBDD.
Workflow: MD Simulation of a Ligand-P2Y12R Complex
Caption: Workflow for Molecular Dynamics (MD) Simulation.
Protocol: MD Simulation Analysis
-
System Preparation: The docked complex is placed in a simulated box of water, neutralized with ions (Na+, Cl-), and embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane.[17][18] This is crucial for GPCRs like P2Y12R.
-
Equilibration: The system is gradually heated and pressurized to physiological conditions (310 K, 1 atm) to allow it to relax into a stable state.
-
Production Run: The simulation is run for a significant period (e.g., 100 nanoseconds) to collect data on the system's movements.[9][19]
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): A plot of the ligand's RMSD over time is the primary indicator of stability. A low, stable RMSD (< 3 Å) indicates a stable binding pose.
-
MM/PBSA or MM/GBSA: These methods calculate the binding free energy from the simulation trajectory, providing a more accurate estimate of affinity than docking scores alone.[20]
-
Chapter 3: Ligand-Based Drug Design (LBDD) - Learning from the Knowns
When a high-quality receptor structure is unavailable or when one wants to understand the common features of known active compounds, LBDD methods are invaluable.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.
The Causality: By abstracting the features from a set of known active molecules, we can build a "query" to search for new, structurally diverse compounds that fit the same criteria. It's a method for intelligent virtual screening.[21][22]
Workflow: Pharmacophore Model Generation
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Validation is Trust: A pharmacophore model is only useful if it can distinguish between active and inactive compounds. A robust validation involves scoring the model against a test set of known P2Y12 inhibitors and a set of decoy (inactive) molecules. A good model will rank the actives highly and the decoys poorly.[22][23]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling builds a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity.[24][25]
The Causality: A validated QSAR model allows us to predict the activity of a new, unsynthesized tetrahydrothienopyridine analog simply from its structure. This helps prioritize which compounds to synthesize, saving significant time and resources.
Protocol: 2D-QSAR Model Development
-
Data Curation: Compile a dataset of tetrahydrothienopyridine analogs with experimentally measured activity (e.g., IC50 values) against P2Y12R.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties).
-
Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to build an equation linking the descriptors to activity.
-
Activity (log(1/IC50)) = c0 + c1(Descriptor A) + c2(Descriptor B) + ...
-
-
Rigorous Validation (Self-Trust): This is the most critical step.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's internal predictivity (Q²). A Q² > 0.6 is generally considered good.
-
External Validation: Split the initial dataset into a training set (to build the model) and an external test set (to validate it). The model must be able to accurately predict the activity of the test set compounds, which it has never "seen" before. The predictive power is measured by R²_pred.
-
Chapter 4: The Achilles' Heel - In Silico ADMET Prediction
Tetrahydrothienopyridines like clopidogrel are prodrugs, meaning they require metabolic activation by cytochrome P450 (CYP) enzymes to become effective.[6][26][27] This metabolic pathway is also a source of drug-drug interactions and variability in patient response.[6][7] Therefore, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is not just advisable; it's mandatory.
The Causality: A highly potent compound is useless if it has poor oral bioavailability, is rapidly metabolized into an inactive form, or is toxic. In silico ADMET prediction helps to flag these potential liabilities before a compound enters expensive experimental testing.[28][29][30]
Key Predictions for Tetrahydrothienopyridines:
-
CYP450 Metabolism: Predict which CYP isoforms (e.g., CYP2C19, CYP3A4) are likely to metabolize a new analog.[26][27] This is critical for anticipating drug-drug interactions.
-
Bioavailability: Use models like the "Rule of Five" to assess the likelihood of good oral absorption.[31]
-
Toxicity: Screen for potential toxicophores and predict endpoints like hERG channel blockage (cardiotoxicity) and hepatotoxicity.
Table 2: Hypothetical In Silico ADMET Profile for Lead Candidate THTP-003
| ADMET Property | Prediction | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good oral bioavailability expected |
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |
| CYP3A4 Inhibitor | Yes (Weak) | Potential for drug-drug interactions; requires monitoring |
| hERG Blockage | Low Risk | Reduced risk of cardiotoxicity |
| Hepatotoxicity | Low Probability | Favorable safety profile |
Conclusion: An Integrated, Iterative Strategy
The computational modeling of tetrahydrothienopyridine compounds is not a linear process but an iterative cycle. Insights from molecular dynamics can refine docking protocols. QSAR models can guide the design of new analogs to be docked. ADMET predictions can filter out unsuitable candidates at every stage. By understanding the causality behind each technique and building in rigorous, self-validating steps, we can transform computational chemistry from a screening tool into a predictive science, accelerating the discovery of safer and more effective P2Y12 inhibitors.
References
- Docking-based virtual screening of potential human P2Y12 receptor antagonists. (2011). Acta Pharmacologica Sinica. [Link]
- Cattaneo, M. (2015). P2Y12 receptors: structure and function. Journal of Thrombosis and Haemostasis. [Link]
- A combination of pharmacophore modeling, molecular docking, and virtual screening for P2Y12 receptor antagonists from Chinese herbs. (2017). Canadian Journal of Physiology and Pharmacology. [Link]
- Kaczor, A. A., et al. (2021). Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. International Journal of Molecular Sciences. [Link]
- von Kügelgen, I. (2019). Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. Current Medicinal Chemistry. [Link]
- Cattaneo, M. (2015). P2Y12 receptors: structure and function. Read by QxMD. [Link]
- von Kügelgen, I. (2019). Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor.
- Böhmdorfer, M., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Molecules. [Link]
- Pharmacophore Model Generation of P2Y12 Inhibitor. (N/A). IEEE Xplore. [Link]
- A combination of pharmacophore modeling, molecular docking, and virtual screening for P2Y12 receptor antagonists from Chinese herbs. (2017).
- Kaczor, A. A., et al. (2021). Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor.
- Al-Hujaily, E. M., et al. (2023).
- Docking-based virtual screening of potential human P2Y12 receptor antagonists. (2011). Oxford Academic. [Link]
- Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. (2025). Journal of Pharmacy & Pharmacognosy Research. [Link]
- Structure of Purinergic P2Y12 Receptors and some aspects of their biochemistry. (2020). Redalyc. [Link]
- Discovering novel inhibitors of P2Y12 receptor using structure-based virtual screening, molecular dynamics simulation and MMPBSA approaches. (2022).
- Mechanism of action of thienopyridine drugs. (N/A).
- Paoletta, S., et al. (2015). Modeling ligand recognition at the P2Y12 receptor in light of X-ray structural information. Journal of Computer-Aided Molecular Design. [Link]
- Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology. [Link]
- Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. (2010).
- Mechanism involved in P2Y12 receptor inhibition by thienopyridines and other antiaggregating molecules. (2007).
- Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. (2025).
- Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. (2015). Journal of Computer-Aided Molecular Design. [Link]
- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). Figshare. [Link]
- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). Semantic Scholar. [Link]
- Crystal structure of P2Y12 receptor in complex with 2MeSADP. (2014). RCSB PDB. [Link]
- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023).
- Gilard, M., et al. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Journal of the American College of Cardiology. [Link]
- Structure of the human P2Y12 receptor in complex with an antithrombotic drug. (2014). RCSB PDB. [Link]
- Structure of the human P2Y12 receptor in complex with an antithrombotic drug. (2014).
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2001).
- Pharmacodynamic profiles of P2Y12 inhibitors. (N/A).
- Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism. [Link]
- Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
- In Silico ADMET Prediction Service. (N/A). CD ComputaBio. [Link]
- Secco, G. G., et al. (2013). P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
- Thienopyridines and other ADP-receptor antagonists. (2014). Hämostaseologie. [Link]
- In Silico methods for ADMET prediction of new molecules. (N/A). Slideshare. [Link]
- Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. (2020). Heliyon. [Link]
- Hardy, A., et al. (2011). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. Journal of Thrombosis and Haemostasis. [Link]
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (N/A). Audrey Yun Li. [Link]
- Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. (2020).
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y12 receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 receptors: structure and function. | Read by QxMD [read.qxmd.com]
- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of Purinergic P2Y12 Receptors and some aspects of their biochemistry [redalyc.org]
- 9. jppres.com [jppres.com]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovering novel inhibitors of P2Y12 receptor using structure-based virtual screening, molecular dynamics simulation and MMPBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 23. researchgate.net [researchgate.net]
- 24. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 31. Item - Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods - figshare - Figshare [figshare.com]
Navigating the Thienopyridine Maze: A Technical Guide to the Less Explored 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride and its Prominent Isomers
Introduction: The Tale of Two Isomers
In the intricate world of heterocyclic chemistry, seemingly minor structural variations can lead to vastly different pharmacological profiles. This is particularly true for the thienopyridine scaffold, a cornerstone in the development of several blockbuster drugs. This technical guide delves into the research surrounding 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride, a molecule that, despite its close relationship to a famous chemical cousin, remains relatively under-explored.
While the primary focus of this guide is the [2,3-c] isomer, the scarcity of extensive research necessitates a broader perspective. Therefore, this document will first synthesize the available knowledge on this compound, covering its synthesis and nascent therapeutic explorations. Subsequently, to provide a comprehensive resource for researchers in this field, we will offer an in-depth analysis of its significantly more researched isomer, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. The latter's role as a crucial intermediate in the synthesis of major antiplatelet agents offers invaluable insights into the potential and challenges of the thienopyridine core.
Part 1: The Enigmatic Isomer - this compound
This compound (CAS 28783-38-2) presents a compelling case of a scaffold with untapped potential. While not as extensively studied as its [3,2-c] counterpart, research has begun to illuminate its biological activities, particularly in the realms of oncology and infectious diseases.
Synthesis of Functionalized Derivatives
Direct, detailed synthesis protocols for the parent compound, this compound, are not as readily available in the public domain. However, the synthesis of its derivatives has been a subject of academic inquiry. A notable approach involves multi-component reactions to build complexity on the core scaffold.
One such synthetic strategy is the Gewald three-component reaction (G-3CR), which has been successfully employed to create a library of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives.[1] This versatile reaction allows for the introduction of various substituents, paving the way for the exploration of structure-activity relationships.
Further derivatization of the 2-amino group has led to the synthesis of β-aminonitriles, β-amino carboxamides, and their (thio)urea and annulated derivatives.[1] These synthetic efforts are crucial for generating chemical diversity and identifying compounds with desirable pharmacological properties.
Emerging Therapeutic Potential
The exploration of the biological activities of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives has yielded promising, albeit preliminary, results.
Antitumor Activity: A study investigating a series of β-aminonitriles, β-amino carboxamides, and their (thio)urea derivatives demonstrated weak to moderate antitumor activity against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cancer cell lines.[1] While the potency observed was in the low micromolar range, these findings establish the 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine scaffold as a potential starting point for the development of novel anticancer agents. The proposed mechanism for some related derivatives involves the inhibition of tubulin polymerization, which disrupts the cell cycle.[2]
Antibacterial Activity: In another line of research, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized and evaluated for their antibacterial properties. These compounds showed inhibitory activity against the growth of Staphylococcus aureus and Escherichia coli.[1] This suggests a potential application for this scaffold in the development of new antibiotics.
Adenosine Receptor Antagonism: Research has also identified 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as a novel class of orthosteric antagonists of the A(1) adenosine receptor (A(1)AR).[1] This finding is significant as A(1)AR antagonists have therapeutic potential in a variety of conditions, including renal and cardiovascular diseases.
The following table summarizes the reported biological activities of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives:
| Derivative Class | Biological Activity | Target/Cell Line | Reported Efficacy |
| β-aminonitriles, β-amino carboxamides, (thio)ureas | Antitumor | A549, K562 | Weak to moderate (low micromolar range)[1] |
| 6-tosyl-3-carboxamides | Antibacterial | S. aureus, E. coli | Growth inhibition[1] |
| 2-amino derivatives | A(1)AR Antagonism | Adenosine A(1) Receptor | Orthosteric antagonism[1] |
Part 2: The Workhorse Isomer - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
In stark contrast to its [2,3-c] counterpart, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS 28783-41-7) is a well-documented and industrially significant chemical intermediate.[3] Its primary claim to fame is its role as a precursor to the antiplatelet drugs Ticlopidine and Clopidogrel.
Established Synthesis Protocols
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is well-established, with several methods reported in the literature. A common approach involves the reaction of 2-thienylethylamine with formaldehyde or a formaldehyde equivalent, followed by cyclization and salt formation.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Method 1: Pictet-Spengler Type Reaction
-
To a reaction vessel, add 2-thienylethylamine and a suitable solvent such as dichloromethane.
-
Add paraformaldehyde to the mixture.
-
Reflux the reaction mixture at 40-45°C for 4-6 hours. Azeotropic removal of water can be employed to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) at 25°C (±5°C).
-
Stir the mixture at an elevated temperature (e.g., 70°C ±5°C) for 4-6 hours to facilitate cyclization and salt formation.
-
Cool the reaction solution to 15°C (±2°C) and stir for 8-10 hours to induce crystallization.
-
Collect the solid product by filtration and wash with cold dichloromethane.
-
Dry the product under vacuum at 30-40°C to yield 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.[3][4]
The following diagram illustrates the general synthetic workflow for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride:
Caption: General workflow for the synthesis of the [3,2-c] isomer.
Gateway to Antiplatelet Therapy: Ticlopidine and Clopidogrel
The paramount importance of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride lies in its utility as a building block for the synthesis of thienopyridine antiplatelet agents. These drugs are critical in the prevention of thrombotic events such as myocardial infarction and stroke.
The general structure of these drugs involves the alkylation of the pyridine nitrogen of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine core.
Mechanism of Action: Ticlopidine and Clopidogrel are prodrugs that are metabolized in the liver to their active forms. The active metabolite is a selective and irreversible antagonist of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.
The binding of the active metabolite to the P2Y12 receptor prevents ADP from binding, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex. This inhibition ultimately blocks platelet aggregation and the formation of blood clots.
The signaling pathway affected by these drugs is depicted below:
Caption: P2Y12 receptor signaling pathway and its inhibition.
Comparative Overview and Future Directions
The tale of these two isomers highlights a crucial aspect of drug discovery: the exploration of the entire chemical space of a privileged scaffold. While 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has a well-defined and successful role in medicine, the [2,3-c] isomer represents a frontier with nascent but intriguing possibilities.
The preliminary findings on the antitumor and antibacterial activities of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives warrant further investigation. Future research should focus on:
-
Optimizing Synthesis: Developing efficient and scalable synthetic routes for the parent [2,3-c] compound and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to improve potency and selectivity for the identified biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the [2,3-c] derivatives exert their biological effects.
-
Comparative Pharmacology: Directly comparing the pharmacological and toxicological profiles of the [2,3-c] and [3,2-c] isomers and their derivatives to understand the impact of the thiophene ring's orientation.
References
- Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. (n.d.). ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
Sources
Methodological & Application
Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride: A Detailed Protocol for Pharmaceutical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride, a key intermediate in the production of several pharmaceutical agents, notably the antiplatelet drug Ticlopidine. The synthesis is based on the well-established Pictet-Spengler reaction, a robust method for the formation of tetrahydroisoquinoline and related heterocyclic systems. Starting from the commercially available 2-thienylethylamine, this protocol details a reliable and scalable procedure suitable for laboratory and process chemistry settings. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for product characterization.
Introduction
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a vital heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the structure of several bioactive compounds, including the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel. The synthesis of this intermediate is, therefore, of significant interest to the pharmaceutical industry. The core of this synthesis is the Pictet-Spengler reaction, a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] This reaction is known for its efficiency and is a cornerstone in the synthesis of many alkaloids and pharmaceutical compounds.[3]
The specific reaction discussed herein involves the cyclization of 2-thienylethylamine with formaldehyde. The thiophene ring, being an electron-rich aromatic system, readily undergoes the necessary electrophilic aromatic substitution to form the desired fused pyridine ring.[4]
Reaction Mechanism
The synthesis proceeds via a classical Pictet-Spengler reaction mechanism. The key steps are:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of 2-thienylethylamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base (imine).
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[5]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich thiophene ring then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion. This cyclization step is the key ring-forming process.[1]
-
Deprotonation and Hydrochloride Salt Formation: The resulting cationic intermediate is deprotonated to restore the aromaticity of the thiophene ring, yielding the free base of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine. Subsequent treatment with hydrochloric acid affords the stable and crystalline hydrochloride salt.
Experimental Protocol
This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.[6][7]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Thienylethylamine | C6H9NS | 127.21 | 100 g | 0.79 |
| Paraformaldehyde | (CH2O)n | ~30.03 (per CH2O unit) | 26.4 g | 0.88 (as CH2O) |
| Dichloromethane | CH2Cl2 | 84.93 | 600 mL | - |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 200 mL | - |
| Hydrochloric Acid (in DMF) | HCl | 36.46 | 7% solution in DMF | - |
Procedure
-
Reaction Setup: In a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-thienylethylamine (100 g, 0.79 mol) to dichloromethane (600 mL) at room temperature (25 ± 5°C). Stir the mixture for 5-10 minutes to ensure complete dissolution.[6]
-
Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde (26.4 g, 0.88 mol).[7]
-
Initial Condensation: Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 4 to 6 hours. During this time, the initial condensation to the imine or an intermediate N-hydroxymethylamine occurs.[7][8]
-
Cyclization and Salt Formation: After the reflux period, cool the reaction mixture to room temperature. Slowly add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL) at 25 ± 5°C.[6]
-
Heating for Cyclization: Heat the mixture to 70 ± 5°C and stir for an additional 4 to 6 hours to drive the acid-catalyzed cyclization and ring closure.[7]
-
Crystallization and Isolation: Cool the reaction mixture to 15 ± 2°C and continue stirring for 8-10 hours to promote the crystallization of the hydrochloride salt product.[6]
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with cold dichloromethane to remove any residual impurities.[6]
-
Drying: Dry the obtained solid product under vacuum at 30-40°C to a constant weight.[7]
Expected Yield and Purity
-
Yield: Approximately 120 g (around 88-90%).[6]
-
Purity: Typically ≥99% as determined by HPLC.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine HCl.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrochloric acid and its solutions are corrosive. Handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
The Pictet-Spengler reaction of 2-thienylethylamine with formaldehyde provides an efficient and high-yielding route to this compound. The protocol described is robust and scalable, making it suitable for both academic research and industrial applications in the synthesis of thienopyridine-based pharmaceuticals. Careful control of reaction parameters is key to achieving high purity and yield.
References
- Guidechem. (n.d.). What is the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride?
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggreg
- ChemicalBook. (2023). 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7.
- Wikipedia. (2023). Pictet–Spengler reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC - NIH.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.
- Vedantu. (n.d.). When formaldehyde is treated with ethylamine it gives class 11 chemistry CBSE.
- Potnis, V., & Samant, S. D. (2002). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl)-1,3-butanedione. Indian Journal of Chemistry, 41B, 817-820.
- Kolomyĭtseva, E. N., Semin, I. A., & Poverennyĭ, A. M. (1978). [The action of products of the formaldehyde reaction with different amines on nucleic acids and their components]. Molekuliarnaia biologiia, 12(6), 1231–1238.
- Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. (2012). Durham University.
- ResearchGate. (2014). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 8. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]
Application Notes & Protocols: A Guide to Tetrahydrothienopyridine Synthesis via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of tetrahydrothienopyridines using the Pictet-Spengler reaction. It covers the reaction's theoretical underpinnings, practical considerations for reaction optimization, a detailed experimental protocol, and the significance of this heterocyclic scaffold in medicinal chemistry.
Introduction: The Significance of Tetrahydrothienopyridines
The tetrahydrothienopyridine core is a privileged heterocyclic scaffold found in a variety of pharmacologically active compounds.[1] Its rigid, three-dimensional structure is of significant interest in drug discovery, serving as a key structural motif in agents targeting a range of diseases.[2][3] The Pictet-Spengler reaction, a classic and robust method for constructing tetrahydroisoquinoline and related heterocyclic systems, offers an efficient and versatile strategy for the synthesis of these valuable molecules.[4][5] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7]
This guide focuses on the application of this century-old reaction to the synthesis of the sulfur-containing tetrahydrothienopyridine ring system, a bioisostere of the more common tetrahydroisoquinoline and tetrahydro-β-carboline structures.
Mechanistic Insights: The Thienyl-Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool in organic synthesis, proceeding through a two-stage mechanism.[6][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Step 1: Iminium Ion Formation The reaction initiates with the condensation of a 2-(thienyl)ethanamine (1 ) with a carbonyl compound, typically an aldehyde (2 ), to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion (3 ).[7][9] The choice and concentration of the acid catalyst are crucial; sufficient acid is needed to promote iminium ion formation, but an excessive amount can protonate the starting amine, rendering it non-nucleophilic.[8]
Step 2: Intramolecular Electrophilic Cyclization The electron-rich thiophene ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion.[7] This key ring-closing step, a form of electrophilic aromatic substitution, typically occurs at the C3 position of the thiophene ring, which is more nucleophilic than the C4 position. This attack forms a spirocyclic intermediate (4 ), temporarily disrupting the aromaticity of the thiophene ring.
Step 3: Rearomatization A final deprotonation step restores aromaticity, yielding the stable tetrahydrothienopyridine product (5 ).[10]
Below is a diagram illustrating the general mechanism:
Caption: General mechanism of the Pictet-Spengler reaction for tetrahydrothienopyridine synthesis.
Key Considerations for Protocol Design and Optimization
The success of the Pictet-Spengler reaction for synthesizing tetrahydrothienopyridines hinges on the careful selection of several key parameters. The thiophene ring is generally less nucleophilic than indole or activated benzene rings, which may necessitate more forcing conditions.[7]
| Parameter | Options & Considerations | Rationale & Impact on Outcome |
| Acid Catalyst | Brønsted Acids: Trifluoroacetic acid (TFA), HCl, p-TsOH.[11] Lewis Acids: BF₃·OEt₂, Sc(OTf)₃. | Brønsted acids are common and effective for protonating the intermediate Schiff base to form the reactive iminium ion.[8] Lewis acids can also activate the carbonyl group and may be milder for sensitive substrates. The choice of acid can significantly affect reaction rate and yield. |
| Solvent | Aprotic: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene. Protic: Acetic Acid, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[8] | Aprotic solvents are widely used. Chlorinated solvents like DCE are common as they are inert and can facilitate reactions at higher temperatures.[12] Protic solvents like HFIP have been shown to promote the reaction, sometimes even without an additional catalyst, due to their high polarity and hydrogen-bonding ability.[8] |
| Temperature | Room Temperature to Reflux (e.g., 25 °C to 110 °C). | Less activated thiophenes or sterically hindered aldehydes may require heating to overcome the activation energy for cyclization.[7] However, higher temperatures can also lead to side reactions or decomposition. Optimization is key. |
| Aldehyde/Ketone | Aliphatic and aromatic aldehydes are common. Ketones are less reactive. | The electrophilicity of the carbonyl component is crucial. Electron-withdrawing groups on an aromatic aldehyde can increase its reactivity. Steric hindrance around the carbonyl group can significantly slow down or inhibit the reaction.[8] |
| Concentration | Typically 0.1 M to 0.5 M. | The reaction is intramolecular at the cyclization step, but the initial imine formation is bimolecular. Very low concentrations may slow the first step, while very high concentrations could lead to side reactions. |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a model tetrahydrothienopyridine derivative.
Objective: Synthesis of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Reaction Scheme: 2-(Thiophen-2-yl)ethanamine + Benzaldehyde → 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Materials:
-
2-(Thiophen-2-yl)ethanamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA) (2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of a tetrahydrothienopyridine.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(thiophen-2-yl)ethanamine (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (to make a ~0.2 M solution). Add benzaldehyde (1.1 eq) to the solution.
-
Acid Addition: Cool the mixture in an ice bath to 0 °C. Add trifluoroacetic acid (2.0 eq) dropwise over 5-10 minutes. Causality Note: Slow addition is important to control any potential exotherm.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Safety Note: Quenching of acid can cause gas evolution (CO₂); perform this step slowly and with caution.
-
Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tetrahydrothienopyridine product.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.[1]
Applications in Drug Discovery
The tetrahydrothienopyridine scaffold is a key component in several therapeutic agents and clinical candidates. Its structural features allow it to interact with a variety of biological targets. For instance, derivatives of this class have been investigated for their potential as analgesic agents by inhibiting Nav1.7 sodium channels.[2] Furthermore, related thienopyrimidine structures have been developed as inhibitors of the respiratory complex I in Helicobacter pylori, showcasing their potential as novel antibacterial agents.[13] The synthetic accessibility provided by the Pictet-Spengler reaction makes this scaffold highly attractive for building libraries of diverse compounds for screening in drug discovery programs.[4]
Conclusion
The Pictet-Spengler reaction remains a highly relevant and powerful method in modern organic synthesis.[14] Its application to the synthesis of tetrahydrothienopyridines provides a direct and efficient route to a heterocycle of significant medicinal importance. By understanding the reaction mechanism and carefully optimizing key parameters such as catalyst, solvent, and temperature, researchers can effectively utilize this reaction to construct complex molecular architectures for the development of new therapeutic agents.
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft1911, 44 (3), 2030–2036. [Link]
- ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. N/A. [Link]
- Wikipedia. Pictet–Spengler reaction. N/A. [Link]
- Gholamzadeh, P. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry2019, 127, 153-226. [Link]
- Lash, T. D. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development2010, 13 (6), 669-84. [Link]
- D'Agostino, M.; et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules2016, 21 (6), 755. [Link]
- ResearchGate.
- D'Agostino, M.; et al. The Pictet-Spengler Reaction Updates Its Habits.
- Dalpozzo, R. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules2019, 24 (21), 3951. [Link]
- Leutzsch, M.; et al. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society2022. [Link]
- Gholamzadeh, P. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Semantic Scholar2019. [Link]
- Le, T. B.; et al. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society2022, 144 (34), 15547–15562. [Link]
- Zhang, Z.; et al. Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synlett2014, 25 (12), 1729-1733. [Link]
- Kaufman, T. S. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active 1-substituted simple tetrahydro-β-carbolines. ARKIVOC2007, 2007 (1), 128-159. [Link]
- Name-Reaction.com. Pictet-Spengler reaction. N/A. [Link]
- Zhang, Y.; et al. The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. Bioorganic & Medicinal Chemistry Letters2017, 27 (10), 2210-2215. [Link]
- Check, C. T.; et al. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines.
- ResearchGate. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. N/A. [Link]
- Zaikin, P. A.; et al. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Beilstein Journal of Organic Chemistry2023, 19, 991-997. [Link]
- Sharma, A.; et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances2023, 13 (28), 19379-19401. [Link]
- Google Patents.
- Feng, L.; et al. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry2021. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102002053A - Tetrahydro thienopyridine derivative for treating - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that has proven to be a cornerstone in the development of blockbuster drugs and a fertile ground for the discovery of novel therapeutic agents. Its unique structural and electronic properties have made it a versatile template for designing molecules that interact with a range of biological targets, leading to significant advancements in cardiovascular medicine and showing promise in oncology and infectious diseases. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this remarkable scaffold, offering both foundational knowledge and actionable protocols for researchers in the field.
Part 1: The Cornerstone Application - Antiplatelet Therapy
The most profound impact of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold on human health has been in the realm of antiplatelet therapy. Derivatives of this structure, known as thienopyridines, have revolutionized the prevention of thrombotic events in patients with cardiovascular diseases.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
The primary mechanism by which thienopyridine drugs exert their antiplatelet effect is through the irreversible inhibition of the P2Y12 receptor on the surface of platelets.[1] Adenosine diphosphate (ADP) is a key agonist in platelet activation and aggregation. When ADP binds to its P2Y12 receptor, it initiates a signaling cascade that ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, facilitating platelet aggregation and thrombus formation.[2]
Thienopyridines are prodrugs that require metabolic activation in the liver to their active thiol metabolites. This active metabolite then forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[3] This prevents ADP from binding and initiating the aggregation cascade.
Caption: Mechanism of P2Y12 Receptor Inhibition by Thienopyridines.
Prominent Thienopyridine Drugs
| Drug Name | Year of First Approval | Key Structural Features |
| Ticlopidine | 1991 | The first-generation thienopyridine. |
| Clopidogrel | 1997 | Second-generation, with an improved safety profile.[3] |
| Prasugrel | 2009 | Third-generation, with more potent and consistent inhibition.[3] |
Part 2: Synthesis Protocols
The synthesis of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold and its derivatives is a critical aspect of its medicinal chemistry. Below are detailed protocols for the synthesis of the core structure and a key drug molecule.
Application Note 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol outlines a common and efficient method for the synthesis of the core scaffold, a key intermediate for many thienopyridine drugs.[4][5]
Protocol:
-
Reaction Setup: To a 1-liter reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 2-thienylethylamine (100 g, 0.79 mol) and dichloroethane (600 mL). Stir the mixture for 5-10 minutes at room temperature (25 ± 5 °C).
-
Addition of Formaldehyde Source: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.
-
Azeotropic Reflux: Heat the reaction mixture to reflux (40-45 °C) and continuously remove the water formed during the reaction using the Dean-Stark apparatus. The reaction is typically complete in 4-6 hours.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL).
-
Cyclization: Heat the mixture to 70 ± 5 °C and stir for 4-6 hours.
-
Crystallization and Isolation: Cool the reaction mixture to 15 ± 2 °C and stir for 8-10 hours to facilitate crystallization.
-
Filtration and Washing: Filter the precipitated solid and wash it with cold dichloromethane.
-
Drying: Dry the product under vacuum at 30-40 °C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Caption: Synthetic Scheme for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl.
Application Note 2: Synthesis of (S)-(+)-Clopidogrel from 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
This protocol details a synthetic route to Clopidogrel, a widely prescribed antiplatelet medication.[6][7]
Protocol:
-
Strecker Synthesis of the Cyano Intermediate:
-
To a stirred solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at approximately 28 °C, simultaneously and slowly add o-chlorobenzaldehyde (20 kg, 142 mol) and a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (25 kg in 90 L of water) over about 30 minutes.
-
Stir the reaction mass at 60 °C for 3 hours.
-
Cool to 28 °C and extract the product with dichloromethane.
-
Wash the combined organic layers with water and distill off the solvent under vacuum to afford the cyano intermediate.
-
-
Hydrolysis to the Amide:
-
The crude cyano intermediate is then hydrolyzed to the corresponding amide. This can be achieved using various methods, including refluxing with hydrochloric acid and trifluoroacetic acid.[7]
-
-
Esterification to Racemic Clopidogrel:
-
To a stirring solution of methanol (90 L) and sulfuric acid (26 L), add dimethyl sulfate (15.5 L) at 10 °C.
-
After stirring at 70 °C for 90 minutes, cool to 28 °C and add the amide intermediate (25 kg).
-
Stir the reaction mixture at 70 °C for 35 hours.
-
After cooling, add dichloromethane and water for workup to obtain racemic Clopidogrel.
-
-
Resolution of Enantiomers:
-
The racemic Clopidogrel is then resolved using a chiral resolving agent, such as L-camphorsulfonic acid, to isolate the desired (S)-(+)-enantiomer.[6]
-
Part 3: Biological Evaluation Protocols
Evaluating the biological activity of novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is crucial for drug discovery. The following protocol details a standard assay for assessing their primary antiplatelet activity.
Application Note 3: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the in vitro assessment of P2Y12 inhibition using light transmission aggregometry (LTA).[8][9]
Protocol:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The venipuncture should be smooth to avoid platelet activation.[10]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[9]
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP samples to 37 °C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation).
-
Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the test compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
For inhibitor studies, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response.[9]
-
Part 4: Expanding Horizons - Beyond Antiplatelet Activity
While the thienopyridine scaffold is renowned for its antiplatelet effects, research has unveiled its potential in other therapeutic areas.
Anticancer Activity
Several studies have explored the anticancer potential of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have demonstrated cytotoxic activity against various cancer cell lines.
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Thieno[2,3-c]pyridine-based β-aminonitriles and their derivatives | A549, K562 | Low micromolar range | [11] |
| Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors | HSC3, T47D, RKO | 10.8 µM, 11.7 µM, 12.4 µM (for compound 6i) | [12][13] |
The mechanism of anticancer action for some derivatives involves the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[12]
Antimicrobial Activity
The versatile scaffold has also been investigated for its antimicrobial properties. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Class | Microorganism(s) | Reported Activity | Reference |
| Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives | Sarcina lutea (Gram-positive) | Active, (R)-enantiomers more potent | [14] |
| 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues | Staphylococcus aureus, Escherichia coli | Active | [15] |
| Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives | Bacillus subtilis, E. coli, K. pneumoniae, S. aureus, A. niger | Significant antibacterial and antifungal activity | [16] |
Conclusion
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold represents a remarkable success story in medicinal chemistry, having yielded life-saving antiplatelet drugs. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an attractive starting point for the development of new therapeutic agents. The protocols and data presented in this guide are intended to empower researchers to further explore the vast potential of this privileged structure in the ongoing quest for novel medicines.
References
- Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Deriv
- 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. (n.d.). PubMed.[Link]
- Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. (2018).
- Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. (n.d.). PubMed.[Link]
- Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)
- An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica.[Link]
- Synthesis of (±)-clopidogrel (7). (2010).
- (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2014).
- Test Code P2Y12P P2Y12 Inhibition Assay. (2025).
- Platelet Aggregation - Plavix Sensitivity. (n.d.). Machaon Diagnostics.[Link]
- Platelet Reactivity Units (P2Y12). (n.d.). UI Health Care.[Link]
- Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix. (n.d.).
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (n.d.).
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI.[Link]
- Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2016). MedChemComm (RSC Publishing).[Link]
- Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). (n.d.). Molbase.[Link]
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2008). PMC.[Link]
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. (2020). PMC.[Link]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). PubMed.[Link]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025).
- Some important antiplatelet drugs containing thienopyridine. (n.d.).
- P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Applic
- Platelet P2Y12 receptor inhibition by thienopyridines: st
- P2Y12 receptor antagonists: A rapidly expanding group of antiplatelet agents. (2006). European Heart Journal.[Link]
- Effects of P2Y12 Receptor Antagonists Beyond Platelet Inhibition--Comparison of Ticagrelor With Thienopyridines. (2016). PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 8. machaondiagnostics.com [machaondiagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Comprehensive Analytical Characterization of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride
An Application and Protocol Guide
Introduction and Strategic Analytical Approach
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical synthesis. The robust characterization of such intermediates is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A multi-modal analytical approach is not merely a procedural formality but a scientific necessity to build a complete profile of the molecule.
This guide outlines a logical workflow for characterization, beginning with unequivocal identification and structural confirmation, followed by quantitative assessment of purity and related substances, and culminating in an evaluation of the compound's intrinsic stability through forced degradation studies. The causality behind each experimental choice is explained to empower the scientist not just to follow steps, but to understand and adapt these methods as needed.
Physicochemical Properties
A baseline understanding of the molecule's physical and chemical properties is the first step in any analytical endeavor.
| Property | Value | Source |
| CAS Number | 28783-38-2 | [1] |
| Molecular Formula | C₇H₉NS · HCl (C₇H₁₀ClNS) | [1] |
| Molecular Weight | 175.68 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Isomeric Note | This guide focuses on the [2,3-c] isomer. A related, more commonly cited isomer is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl (CAS 28783-41-7), an intermediate for clopidogrel.[3][4][5] The analytical principles described herein are broadly applicable to both, but methods must be validated for the specific isomer . |
Overall Analytical Workflow
The comprehensive characterization of the target compound follows a structured, multi-technique workflow designed to provide orthogonal data, ensuring a high degree of confidence in the final results.
Caption: Overall analytical workflow for comprehensive characterization.
Chromatographic Methods for Purity and Assay
Chromatography is the gold standard for separating and quantifying the main component from its impurities. For a polar, non-volatile molecule like the target compound, HPLC is the primary technique.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Expertise & Rationale: A reversed-phase HPLC method using a C18 column is the logical starting point. The hydrophobicity of the C18 stationary phase provides effective retention for the heterocyclic ring system, while a buffered aqueous-organic mobile phase allows for fine-tuning of the separation. A phosphate buffer is chosen to control the pH, ensuring the consistent ionization state of the basic pyridine nitrogen and thus reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the buffer. UV detection is ideal as the thienopyridine scaffold contains a chromophore.
Protocol: Stability-Indicating HPLC Method
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
Methodology:
-
Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Preparation (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This higher concentration is used for detecting low-level impurities.
-
System Suitability: Inject the Standard Preparation five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Analysis: Inject the Diluent (as a blank), followed by the Standard Preparation and the Sample Preparation.
-
Calculations: Determine the area percent of each impurity in the sample chromatogram. Use the response of the primary standard to calculate the assay value of the test sample.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide irrefutable evidence of the molecule's identity and structure.
Mass Spectrometry (MS)
Expertise & Rationale: LC-MS with electrospray ionization (ESI) in positive mode is perfectly suited for this molecule. The basic nitrogen in the pyridine ring is readily protonated, yielding a strong [M+H]⁺ signal. High-Resolution Mass Spectrometry (HRMS) is invaluable, providing a highly accurate mass measurement that can confirm the elemental composition.[6]
Protocol: LC-MS for Identity Confirmation
-
System: Couple the HPLC system from Section 2.1 to a Mass Spectrometer.
-
Ionization Mode: ESI, Positive.
-
Expected Ion: The free base (C₇H₉NS) has a monoisotopic mass of 139.05 Da.[7] The expected protonated molecule [M+H]⁺ will be observed at m/z 139.05 + 1.0078 = 140.06.
-
Analysis: Infuse the prepared sample solution or perform an LC-MS run. The primary peak should exhibit the expected m/z value. Fragmentation data (MS/MS) can be acquired to further confirm the structure by breaking the molecule and analyzing its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the hydrochloride salt.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.
-
Data Interpretation:
-
¹H NMR: Expect to see distinct signals for the two protons on the thiophene ring, and three sets of signals for the -CH₂- groups in the tetrahydro-pyridine ring. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: Expect to see 7 distinct carbon signals corresponding to the molecular structure. Chemical shifts will be characteristic of aromatic (thiophene) and aliphatic (piperidine) carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups, serving as a fingerprint identification method.
Protocol: FTIR-ATR
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample: Place a small amount of the dry powder sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
~2400-2700 cm⁻¹: Broad absorption characteristic of the secondary amine salt (R₂NH₂⁺).
-
~3100-3000 cm⁻¹: C-H stretching from the thiophene ring.
-
~2950-2850 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.
-
~1600-1450 cm⁻¹: C=C stretching from the thiophene ring.
-
~850-700 cm⁻¹: C-S stretching vibrations.
-
Thermal Analysis for Solid-State Characterization
Thermal analysis provides critical information about the material's melting behavior, polymorphism, and thermal stability.[8][9]
Protocol: DSC and TGA
| Parameter | DSC Setting | TGA Setting |
| Instrument | Differential Scanning Calorimeter | Thermogravimetric Analyzer |
| Sample Pan | Aluminum, pierced lid | Alumina or Platinum |
| Sample Weight | 2-5 mg | 5-10 mg |
| Atmosphere | Nitrogen, 50 mL/min | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 300 °C | 25 °C to 500 °C |
Data Interpretation:
-
DSC: A sharp endotherm will indicate the melting point of the crystalline solid. The presence of multiple thermal events could suggest polymorphism or the presence of solvates.
-
TGA: The thermogram will show the temperature at which the compound begins to lose mass due to decomposition. A stable compound will show no significant weight loss until a high temperature.
Forced Degradation Studies for Intrinsic Stability
Forced degradation studies are a regulatory requirement (ICH Q1A) to establish the intrinsic stability of a drug substance and develop a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without generating secondary, irrelevant products from over-stressing the molecule.[12]
Caption: Workflow for forced degradation studies.
Protocol: Application of Stress Conditions
-
General: For each condition, prepare a sample alongside a control (sample in diluent, no stress agent) and a blank (stress agent in diluent, no sample).
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 9 mL of the 1 mg/mL sample solution. Heat at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.[13]
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 9 mL of the 1 mg/mL sample solution. Keep at 60°C. Withdraw aliquots and neutralize with 1 M HCl.[13]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 9 mL of the 1 mg/mL sample solution. Store at room temperature, protected from light. Withdraw aliquots at time points.[14]
-
Thermal Degradation: Store the solid powder in a controlled oven at 80°C. Withdraw samples, prepare solutions, and analyze.
-
Photolytic Degradation: Expose the solid powder and a sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Analyze against a dark control.[10]
-
Analysis: Analyze all stressed, control, and blank samples using the validated stability-indicating HPLC method (Section 2.1). The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main peak and from each other. Peak purity analysis using a PDA detector is essential to confirm this.
References
- MedCrave. (2016).
- MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.com. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
- PharmaInfo. (2015).
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- PharmaCompass. (n.d.). This compound. [Link]
- NIST. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook. [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine.
- NIH. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. [Link]
- Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]
- TA Instruments. (n.d.). THERMAL ANALYSIS. [Link]
- Pharmaffiliates. (n.d.). 28783-41-7 | Product Name : 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. tainstruments.com [tainstruments.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. jddtonline.info [jddtonline.info]
- 13. ijrpp.com [ijrpp.com]
- 14. pharmainfo.in [pharmainfo.in]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine Hydrochloride
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride, a known impurity and starting material in the synthesis of various pharmaceutical compounds. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation. The described methodology ensures the accurate quantification of the main compound and the separation of potential process-related impurities and degradation products, aligning with the principles of scientific integrity and regulatory expectations.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in pharmaceutical development. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). As a known related compound of Clopidogrel, its control is essential.[1][2][3] A stability-indicating analytical method is therefore not merely a procedural requirement but a scientific necessity to ensure that the analytical procedure can accurately measure the drug substance, free from interference from degradation products, process impurities, or other potential interferents.[4] This application note provides a scientifically grounded HPLC protocol, underpinned by a deep understanding of the analyte's chemistry and chromatographic behavior.
Experimental Design and Rationale
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating polar and non-polar compounds.
-
Software: Chromatography data acquisition and processing software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), and ultrapure water.
Physicochemical Properties and Method Justification
-
Mobile Phase pH: To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled. A pH of around 3.5 is chosen, which is well below the likely pKa of the pyridine nitrogen, ensuring the analyte is predominantly in its protonated, cationic form. This promotes good interaction with the stationary phase and minimizes peak tailing.
-
Detection Wavelength: Based on the UV spectra of related thienopyridine derivatives, a detection wavelength of 220 nm is selected. This wavelength provides high sensitivity for the thienopyridine chromophore, allowing for the detection of both the main peak and potential impurities at low levels.[1]
-
Mobile Phase Composition: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the elution of compounds with a wide range of polarities. The gradient allows for the effective separation of early-eluting polar impurities and later-eluting, more hydrophobic compounds.
Detailed Analytical Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the standard solution.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
The analytical method must be validated to demonstrate its suitability for the intended purpose, as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Specificity (Forced Degradation)
To prove the method is stability-indicating, forced degradation studies should be performed on the sample. The sample should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 105 °C for 24 hours.
-
Photolytic Degradation: UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from any degradation products, and the peak purity should be confirmed using a PDA detector.
Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
System Suitability
Before each analytical run, a system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Data Interpretation and Reporting
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (typically 0.05%) should be identified if possible and reported.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of this compound. The method is designed to be stability-indicating, ensuring accurate results in the presence of potential impurities and degradation products. Adherence to the outlined validation protocol will ensure the method's suitability for its intended use in a regulated environment.
References
- Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4), 244-252.
- Veeprho. (n.d.). Clopidogrel Impurities and Related Compound.
- Chemicea. (n.d.). Clopidogrel EP Impurity A.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
- Pharmaffiliates. (n.d.). Clopidogrel-impurities. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd. website.
- CymitQuimica. (n.d.). CAS 144750-42-5: Clopidogrel USP Related Compound A.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. veeprho.com [veeprho.com]
- 3. Clopidogrel EP Impurity A | 144457-28-3 [chemicea.com]
- 4. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 6. wjpls.org [wjpls.org]
Application Notes & Protocols: The Experimental Utility of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine as a Versatile Biochemical Reagent
Foreword: Unlocking the Potential of a Privileged Scaffold
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus represents a compelling structural motif in modern medicinal chemistry and chemical biology. Its rigid, bicyclic framework, combining a thiophene and a tetrahydropyridine ring, offers a three-dimensional architecture that is adept at engaging with a variety of biological targets. While its isomer, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is widely recognized as a key building block for the antiplatelet drug clopidogrel and as an inhibitor of enzymes like phenylethanolamine N-methyltransferase (PNMT) and Hedgehog acyltransferase (HHAT), the [2,3-c] isomer possesses its own distinct and valuable profile as a biochemical reagent and a precursor for novel therapeutics.[1][2][3]
This guide provides an in-depth exploration of the experimental applications of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, moving beyond its role as a synthetic intermediate to its direct utility as a tool compound in biochemical research. We will delve into its applications in assay development, target validation, and as a scaffold for generating libraries of bioactive molecules. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to effectively integrate this compound into their research and development workflows.
Core Physicochemical and Handling Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its successful experimental application.
| Property | Value | Source |
| Molecular Formula | C₇H₉NS | [4] |
| Molecular Weight | 139.22 g/mol | [5] |
| Appearance | Typically an off-white to light yellow powder or crystalline solid (as hydrochloride salt) | [2][6] |
| Storage (Hydrochloride Salt) | Room temperature, in a dry environment.[7] For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended to prevent degradation.[8][9] | |
| Solubility | Solubility is dependent on the specific salt form. The hydrochloride salt generally exhibits good solubility in aqueous buffers and polar organic solvents like DMSO and methanol. | |
| Purity | For biochemical assays, a purity of ≥98% (typically assessed by HPLC and NMR) is essential to avoid confounding results. | [2][6] |
Note on Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For the hydrochloride salt, consult the specific Safety Data Sheet (SDS) for detailed handling and safety information.[10]
Primary Applications in Biochemical Research
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold has been primarily leveraged in the development of agents targeting cardiovascular and inflammatory diseases, as well as in oncology research.[7][11][12]
Antagonist of Inflammatory Pathways: Inhibition of TNF-α Production
Mechanistic Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in a host of inflammatory conditions. The signaling cascade initiated by TNF-α binding to its receptor (TNFR) can lead to the activation of transcription factors like NF-κB, culminating in the expression of inflammatory genes. Small molecules that can inhibit the production or signaling of TNF-α are valuable tools for dissecting this pathway and as potential therapeutics. Derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been shown to potently inhibit the lipopolysaccharide (LPS)-stimulated production of TNF-α.[12]
Experimental Workflow: TNF-α Inhibition Assay
This protocol outlines a cell-based assay to screen for the inhibitory potential of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives on TNF-α production in rat whole blood, a physiologically relevant ex vivo model.[12]
Caption: Workflow for TNF-α Inhibition Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of Lipopolysaccharide (LPS) from E. coli in sterile saline or cell culture medium.
-
Use a commercially available Rat TNF-α ELISA kit and follow the manufacturer's instructions.
-
-
Assay Procedure:
-
Collect fresh whole blood from rats into tubes containing an anticoagulant (e.g., heparin).
-
In a 96-well plate, add 180 µL of whole blood to each well.
-
Add 10 µL of the test compound at various concentrations (serial dilutions) to the wells. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 10 µL of LPS solution to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Incubate the plate at 37°C in a humidified incubator for 4-6 hours.
-
Following incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma) for analysis.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the plasma samples using a Rat TNF-α ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Scaffold for Anticancer Drug Discovery: Cytotoxicity and Mechanistic Assays
Rationale: The thienopyridine core is a "privileged scaffold" found in numerous biologically active compounds. By functionalizing the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, researchers have developed derivatives with cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and K562 (chronic myelogenous leukemia).[11] These compounds serve as excellent tools to probe cellular pathways involved in proliferation and cell death.
Experimental Workflow: Cancer Cell Cytotoxicity Screening
Caption: Workflow for Cell Viability/Cytotoxicity Assay.
Detailed Protocol (MTT Assay Example):
-
Cell Seeding:
-
Culture A549 or K562 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize (for adherent cells like A549) and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by plotting the percentage of viability against the log of the compound concentration.
-
Role as a Synthetic Intermediate for Targeted Therapeutics
Beyond its direct use in assays, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a crucial building block for synthesizing more complex molecules with tailored biological activities.[7][13]
Application Focus: Thrombin Receptor Antagonists
The compound serves as a key precursor in the synthesis of thrombin receptor antagonists, which are important for preventing blood clots in cardiovascular diseases.[7] The synthesis often involves functionalization at the nitrogen atom of the tetrahydropyridine ring.
Synthetic Scheme Overview:
Caption: Generalized synthetic route for drug development.
This synthetic versatility allows for the creation of compound libraries for high-throughput screening, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion and Future Perspectives
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is more than a mere structural curiosity; it is a potent and versatile tool for the modern biochemist and drug discovery professional. Its utility spans from direct application in cell-based assays for inflammation and cancer research to its foundational role as a scaffold for the synthesis of targeted therapeutics. The protocols and workflows outlined in this guide provide a robust starting point for researchers seeking to harness the potential of this valuable reagent. As our understanding of complex biological pathways deepens, the strategic application of such "privileged scaffolds" will undoubtedly continue to accelerate the pace of discovery.
References
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]
- Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride. MySkinRecipes. [Link]
- Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). Molbase. [Link]
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles.
- Synthesis and bioactivities of novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridines as inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. PubMed. [Link]
- Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase.
- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Online. [Link]
- This compound, 98% Purity, C7H10ClNS, 10 grams. Amazon. [Link]
- 28783-41-7 | Product Name : 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. PASL. [Link]
- 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. PubChem. [Link]
- 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem. [Link]
Sources
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | TCI AMERICA [tcichemicals.com]
- 3. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [myskinrecipes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and bioactivities of novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridines as inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Tetrahydrothienopyridine Scaffolds in Modern Fungicide Development
Abstract: The persistent evolution of fungal resistance to existing treatments necessitates the discovery of fungicides with novel scaffolds and unique mechanisms of action.[1][2][3] The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core has recently emerged as a highly promising lead scaffold for the development of next-generation fungicides.[4][5][6] This document provides a comprehensive guide for researchers, chemists, and plant pathologists on the synthesis, screening, and mechanistic evaluation of tetrahydrothienopyridine derivatives. It consolidates field-proven insights with detailed, self-validating protocols to empower the development of effective and sustainable crop protection agents.
The Tetrahydrothienopyridine Scaffold: A New Frontier in Fungicide Research
The 4,5,6,7-tetrahydrothienopyridine moiety is a robust heterocyclic system that has been explored for a range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[7] Its recent identification as a potent antifungal agent opens a new avenue for fungicide discovery.[4][7] The unique structural framework presents an opportunity to develop fungicides that can overcome existing resistance issues by acting on novel cellular targets. This guide outlines the critical steps from chemical synthesis to biological validation.
The core structure of interest is 4,5,6,7-tetrahydrothieno[3,2-b]pyridine, often functionalized to create libraries of derivatives for screening.
Caption: Core chemical structure of the tetrahydrothienopyridine scaffold.
Synthesis of a Tetrahydrothienopyridine Derivative Library
Expertise & Experience: The foundation of a successful fungicide discovery program is a structurally diverse library of compounds. The synthesis of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, a key subclass, typically involves a multi-step process.[7] The causality behind this approach is to build complexity sequentially, allowing for purification at intermediate stages and enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR).
Protocol 2.1: General Synthesis of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives
This protocol is a generalized procedure based on established methods.[4][5][7]
Step 1: Synthesis of Intermediate 4
-
Charge a 100 mL round-bottom flask with a mixed solvent of acetonitrile and triethylamine (3:1, v/v; 50 mL).
-
Add the starting materials: an appropriate aniline derivative (10 mmol) and 2-acetyl-γ-butyrolactone (10 mmol).
-
Heat the reaction mixture at 70°C for 12 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization using dichloromethane to yield the intermediate.
Step 2: Synthesis of Intermediate 5
-
In a 100 mL round-bottom flask, dissolve Intermediate 4 (10 mmol) in ethanol (40 mL).
-
Add sodium azide (20 mmol) and trimethylsilyl chloride (20 mmol).
-
Stir the reaction mixture at 70°C for 1 hour, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from methanol to yield the tetrazole intermediate.
Step 3: Synthesis of Final Compounds (e.g., Series I)
-
Further chemical modifications can be made to Intermediate 5 to generate the final library of compounds. This often involves reactions targeting specific functional groups.
-
Purification of final compounds is typically achieved via column chromatography or crystallization to ensure high purity for biological assays.
Caption: General workflow for synthesizing a library of tetrahydrothienopyridine derivatives.
In Vitro Antifungal Screening
Trustworthiness: An in vitro screening cascade is a self-validating system when it includes appropriate controls. By using a known susceptible fungal strain, a solvent control (e.g., DMSO), and a positive control (a commercial fungicide), the assay's validity is confirmed. Any observed inhibition can be confidently attributed to the test compound. This primary screen is essential for identifying the most promising candidates for further investigation.[8][9]
Protocol 3.1: Mycelial Growth Inhibition Assay
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize.
-
While the PDA is molten (approx. 50-60°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentration (e.g., 50 µg/mL for a primary screen).[7] Mix thoroughly.
-
Prepare control plates: a negative control with DMSO only and a positive control with a commercial fungicide (e.g., flutriafol, thifluzamide).[7]
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum).[4]
-
Place the mycelial plug, mycelium-side down, in the center of the prepared PDA plates.
-
-
Incubation & Measurement:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
When the mycelial growth in the negative control plate has reached approximately three-quarters of the plate's diameter, measure the colony diameter of all plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony of the negative control, and T is the average diameter of the mycelial colony of the treated plate.
-
-
EC₅₀ Determination:
-
For compounds showing significant inhibition in the primary screen, perform a secondary screen using a range of concentrations (e.g., 0.1, 1, 5, 10, 50 µg/mL).
-
Use the resulting dose-response data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.
-
Data Presentation: In Vitro Fungicidal Activity
The following table summarizes the EC₅₀ values for promising tetrahydrothienopyridine derivatives against key plant pathogens, demonstrating the scaffold's potential.[4][6][7]
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| I-1 | Cercospora arachidicola | 6.66 |
| I-5 | Rhizoctonia solani | 5.12 |
| I-7 | Sclerotinia sclerotiorum | 6.11 |
| I-12 | Cercospora arachidicola | 4.61 |
| I-12 | Rhizoctonia solani | 5.88 |
| I-12 | Sclerotinia sclerotiorum | 5.33 |
Elucidating the Mechanism of Action (MoA)
Authoritative Grounding: Identifying a novel MoA is the hallmark of a groundbreaking fungicide. Transcriptome analysis (RNA-Seq) is a powerful, unbiased method to generate hypotheses about a compound's MoA by observing global changes in gene expression. Recent studies on the tetrahydrothienopyridine derivative I-12 treated R. solani revealed significant disruption of nitrogen metabolism and the proteasome pathway.[4][5][7] This is a significant finding, as these are not targeted by most conventional fungicides, suggesting a low probability of cross-resistance.
Protocol 4.1: Transcriptome Analysis for MoA Hypothesis Generation
-
Treatment and RNA Extraction:
-
Grow the target fungus in liquid culture (e.g., Potato Dextrose Broth) until it reaches the logarithmic growth phase.
-
Treat the culture with the test compound at its EC₅₀ concentration for a defined period (e.g., 12 or 24 hours). Include a solvent-treated control.
-
Harvest the mycelia, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent) and assess its quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the extracted RNA.
-
Sequence the libraries using a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Map the reads to the reference genome of the fungal species.
-
Identify Differentially Expressed Genes (DEGs) between the treated and control samples.
-
Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify biological processes and pathways that are significantly affected by the compound.
-
Caption: Proposed mechanism of action for a lead tetrahydrothienopyridine compound.
Assessing and Managing Fungicide Resistance
Expertise & Experience: A proactive approach to resistance management is crucial for the longevity of any new fungicide.[3] The novel MoA identified for the tetrahydrothienopyridine scaffold—targeting nitrogen metabolism and the proteasome—is a significant advantage.[4][7] This makes it unlikely that fungi resistant to other fungicide classes (e.g., SDHIs, DMIs, QoIs) will exhibit cross-resistance.
Key mechanisms of fungicide resistance include target site modification, metabolic detoxification, and overexpression of efflux pumps.[1][10] Understanding these allows for the design of intelligent screening programs and resistance management strategies.
Protocol 5.1: Establishing a Baseline Sensitivity Profile
Causality: Before a new fungicide is widely deployed, it is essential to establish the baseline sensitivity of the target fungal population. This provides a reference point against which future populations can be compared to detect shifts in sensitivity, which is the first sign of emerging resistance.
-
Isolate Collection: Collect a geographically diverse and large number of isolates (e.g., >100) of the target pathogen from areas where the new fungicide has not been used.
-
Sensitivity Testing: For each isolate, determine the EC₅₀ value using the mycelial growth inhibition assay described in Protocol 3.1.
-
Distribution Analysis: Plot the frequency distribution of the EC₅₀ values. For a wild-type population, this should form a single, relatively narrow peak.
-
Baseline Definition: The resulting distribution curve represents the baseline sensitivity of the fungal population to the new active ingredient. This data is critical for future resistance monitoring programs.
Caption: Workflow for establishing a fungicide sensitivity baseline.
References
- Chen, K., Deng, D., Yin, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- Chen, K., Deng, D., Yin, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms. [Link]
- Chen, K., Deng, D., Yin, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- Chen, K., Deng, D., Yin, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. PubMed. [Link]
- EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. EpiLogic GmbH. [Link]
- Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. [Link]
- Chen, K., Deng, D., Yin, Y., et al. (2025). The structures of 4,5,6,7-tetrahydrothienopyridines.
- Borges, L. (2012). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The University of Southern Mississippi. [Link]
- Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
- Various Authors. (2009). Efficient Synthesis and Fungicidal Activities of 3,5,6,8-Tetrahydro-4H-thiopyrano[4′,3′ :4,5]thieno[2,3-d]pyrimidin-4-ones.
- Vanden Bossche, H., et al. (2000). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638.
- Various Authors. (2015). Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives.
- Sang, H., et al. (2021). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. MDPI. [Link]
- Chen, S. (2021). Fungicide Resistance Non-Target Site Mechanisms. Encyclopedia MDPI. [Link]
- Hahn, M. (2014). Mechanisms and significance of fungicide resistance.
- Various Authors. (2007). Thienopyridines: Synthesis, Properties, and Biological Activity.
- Hu, M., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. PubMed. [Link]
- Naka, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
- Penn State Extension. (n.d.). Fungicide Theory of Use and Mode of Action.
- Jenks, J. D., & Ho, J. (2023). Molecular mechanisms governing antifungal drug resistance.
- Wang, W., et al. (2021). Activity of the Novel Fungicide SYP-34773 against Plant Pathogens and Its Mode of Action on Phytophthora infestans. PubMed. [Link]
- Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed. [Link]
- Mulqueen, G., et al. (2006). Fungicide mixture formulations.
- Wang, B., et al. (2015). Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. PubMed. [Link]
- Chavarria, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold | MDPI [mdpi.com]
- 6. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Screening Methods for Plant Fungicides and Defense Inducers | EpiLogic [epilogic.de]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. mdpi.com [mdpi.com]
protocol for handling and storage of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Application Notes & Protocols for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride
Introduction
This compound is a heterocyclic organic compound belonging to the thienopyridine class. Thienopyridine derivatives are of significant interest in medicinal chemistry and drug development, with prominent members of this class, such as clopidogrel and prasugrel, acting as potent antiplatelet agents by antagonizing the P2Y12 receptor.[1][2][3][4] This specific compound serves as a valuable building block and research chemical, notably in the synthesis of thieno-tetrahydropyridines investigated as potential class III antiarrhythmic agents.[5]
As a hydrochloride salt, this compound's physical properties, particularly its potential for hygroscopicity, and its uncharacterized toxicological profile demand rigorous and informed handling and storage procedures.[6] Adherence to a detailed protocol is paramount not only for ensuring the safety of laboratory personnel but also for guaranteeing the integrity of the material, which is critical for generating reproducible and reliable experimental results.
This guide provides a comprehensive framework for the safe handling, storage, and use of this compound, grounded in established principles of laboratory safety and chemical management.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of its safe and effective use. While some toxicological data is unavailable, its structural class and salt form provide a strong basis for establishing best practices.
| Property | Value | Source(s) |
| CAS Number | 28783-38-2 | [6][7] |
| Molecular Formula | C₇H₁₀ClNS | [6][7] |
| Molecular Weight | 175.68 g/mol | [6][7][8] |
| Appearance | White to light yellow/orange powder or crystals | [9] |
| Chemical Stability | Stable under normal, recommended storage conditions. | [6][10] |
Expert Insight: The Challenge of Hygroscopicity
While not explicitly documented for this specific isomer, hydrochloride salts of amine-containing compounds are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[11][12] This is a critical consideration that impacts multiple aspects of its use:
-
Inaccurate Measurements: Absorbed water adds weight to the compound, leading to the preparation of solutions with lower-than-intended concentrations. This can invalidate experimental results, particularly in dose-response studies.[11]
-
Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[11][12]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound over time.[11]
Therefore, all handling and storage protocols must be designed to rigorously exclude atmospheric moisture.
Hazard Identification and Safety Precautions
Given that the toxicological properties of this compound have not been thoroughly investigated, it must be handled as a compound of unknown potency.[6][13] Hazard information from its closely related isomer, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, provides a prudent basis for safety measures.[8]
| Hazard Class | GHS Classification (Inferred) | Precaution |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Avoid contact with skin. Wear appropriate gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Wear tightly sealed safety goggles or a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a certified chemical fume hood to avoid inhaling dust. |
Personal Protective Equipment (PPE)
A robust PPE strategy is mandatory. The following should be worn at all times when handling the compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear a flame-resistant lab coat and impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[13]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood or other suitable local exhaust ventilation system to minimize inhalation of dust.[6]
Hierarchy of Controls Workflow
Effective safety management prioritizes engineering controls over reliance on PPE alone. This diagram illustrates the preferred approach to minimizing exposure.
Caption: Hierarchy of controls for minimizing exposure risk.
First-Aid Measures
In the event of exposure, follow these procedures immediately:
-
General Advice: Move the affected person from the area of exposure. Medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician.[6][13]
-
Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
Protocol for Handling and Weighing
The choice of handling protocol depends on the sensitivity of the application. For quantitative work such as preparing standards or dose-response assays, the high-precision glovebox method is strongly recommended.
Caption: Decision tree for selecting the appropriate handling protocol.
Protocol: Standard Handling in a Fume Hood
Application: For non-quantitative or general preparative work.
Methodology:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Clean the work surface and gather all necessary equipment (spatulas, weigh boats, vials, etc.).
-
Equilibration: Allow the sealed container of the compound to equilibrate to ambient room temperature for at least 30 minutes before opening.
-
Rationale: This critical step prevents atmospheric moisture from condensing on the cold powder, which would compromise the sample's integrity.[11]
-
-
Weighing: Perform all manipulations deep within the fume hood. Open the main container for the minimum time required. Quickly weigh the desired amount of powder into a secondary container and securely close both containers immediately.
-
Cleanup: Clean all equipment and the work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated solid chemical waste container.
Protocol: High-Precision Handling (Glovebox Method)
Application: For quantitative experiments (e.g., preparing analytical standards, kinetic assays) where accuracy is paramount.
Methodology:
-
Environment Preparation: Use a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). Ensure the humidity level is as low as possible.
-
Material Transfer: Introduce the sealed container, along with all necessary labware (spatulas, vials, etc.), into the glovebox antechamber. Purge the antechamber according to the manufacturer's instructions before transferring items into the main chamber.
-
Equilibration: Allow the sealed container to equilibrate to the glovebox's internal temperature.
-
Dispensing and Weighing: Inside the glovebox, carefully open the container. Use a clean, dry spatula to dispense the powder. Weigh the compound on a tared analytical balance located inside the glovebox.
-
Sealing and Aliquoting: Tightly seal the main container. For long-term management, it is highly recommended to pre-aliquot the powder into smaller, single-use vials under this inert atmosphere.
-
Rationale: Aliquoting prevents the repeated exposure of the bulk material to trace amounts of moisture and air each time the container is opened, preserving its long-term integrity.[11]
-
-
Removal: Transfer the sealed vials and waste out of the glovebox via the antechamber.
Protocol for Storage and Stability Management
Proper storage is essential for maintaining the compound's purity and preventing degradation. Different conditions apply to the solid material versus prepared solutions.
Storage of Solid Compound
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature | Stable at ambient temperature when properly sealed.[10][15] |
| Atmosphere | Dry / Desiccated | Keep container tightly closed in a dry place.[6][10] Storing the tightly sealed container within a desiccator containing a drying agent (e.g., silica gel) provides an additional protective barrier against moisture ingress.[12] |
| Container | Original Supplier Bottle | The original container is designed for chemical stability. Ensure the cap is tightly sealed after each use. |
| Ventilation | Well-ventilated area | Store in a designated, well-ventilated chemical storage cabinet.[6][10] |
Preparation and Storage of Stock Solutions
Protocol for Solution Preparation:
-
Follow either Protocol 3.1 or 3.2 to accurately weigh the required amount of solid.
-
Add the solid to a volumetric flask of the appropriate size.
-
Add approximately 70-80% of the final volume of the desired solvent.
-
Mix by swirling or sonicating until the solid is completely dissolved.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and mix thoroughly by inversion to ensure a homogenous solution.
Storage of Stock Solutions: Stock solutions are significantly less stable than the solid compound. Storage conditions are based on best practices for similar research compounds.[15]
| Storage Temperature | Maximum Duration | Rationale |
| -20°C | 1 month | Reduces the rate of chemical degradation for short-term storage. |
| -80°C | 6 months | Recommended for long-term storage to maximize stability and prevent degradation. |
Expert Insight: Always store solutions in tightly sealed vials (e.g., with PTFE-lined caps) to prevent solvent evaporation, which would alter the concentration over time. Protect solutions from light if the solvent or compound is known to be light-sensitive.
Spill and Waste Disposal Protocol
Spill Response:
-
Evacuate: If the spill is large, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to manage dust.
-
Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do NOT use water.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste. Avoid any actions that create dust.[13][16]
-
Clean: Decontaminate the spill area according to your institution's safety procedures.
Waste Disposal: Dispose of unused material and contaminated items in a designated, sealed, and clearly labeled hazardous waste container. All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Do not dispose of this chemical in the standard trash or down the drain.
References
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
- Li, Y., et al. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Bioorganic & Medicinal Chemistry Letters, 75, 128969.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- Capot Chemical. (2013). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
- MCE. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Biochemical Reagent.
- ChemicalBook. (2025). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine - Safety Data Sheet.
- TCI Chemicals. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- Ferreiro, J. L., & Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Cardiology in Review, 14(5), 227-233.
- El-Sayed, N. N., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(11), 2990.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- Dharma, S., & Spencer, F. A. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Current Opinion in Investigational Drugs, 5(7), 730-738.
- Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 50(2), 126-142.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 28783-38-2 [amp.chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. scbt.com [scbt.com]
- 8. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | TCI AMERICA [tcichemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. capotchem.com [capotchem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Protocols for 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine Hydrochloride
This document provides a detailed guide on the safe handling, storage, and disposal of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride (CAS No. 28783-38-2).[1] Given the limited publicly available toxicological data for this specific isomer, it is imperative that researchers treat this compound as a potentially hazardous substance of unknown potency.[2] This guide is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may be working with this compound.
Understanding the Compound: Physicochemical Properties and Known Applications
This compound is a heterocyclic organic compound with the molecular formula C7H10ClNS and a molecular weight of 175.68.[1][2] It is a structural isomer of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, a known precursor in the synthesis of antiplatelet agents like Clopidogrel. While specific applications for the [2,3-C] isomer are not extensively documented in publicly available literature, its structural similarity to pharmacologically active compounds warrants careful handling. It is primarily used for research and development purposes.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 28783-38-2 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C7H10ClNS | Cleanchem Laboratories LLP[2], Santa Cruz Biotechnology[1] |
| Molecular Weight | 175.68 | Cleanchem Laboratories LLP[2], Santa Cruz Biotechnology[1] |
| Physical State | Solid, powder/crystal | TCI Chemicals |
| Appearance | White to Light yellow to Light orange | TCI Chemicals |
| Solubility | No data available | Cleanchem Laboratories LLP[2] |
| Melting Point | 226.0 to 230.0 °C | TCI Chemicals |
Hazard Identification and Safety Precautions
A critical review of available Safety Data Sheets (SDS) reveals a significant lack of comprehensive hazard data for this compound. One SDS explicitly states "NO DATA AVAILABLE" for various hazard classifications.[2] However, the absence of data does not equate to the absence of hazard. Therefore, a precautionary approach is mandated. Some sources for the isomeric compound and related structures suggest potential for skin, eye, and respiratory irritation.[3][4]
2.1. Summary of Potential Hazards (Based on Limited Data and Structural Analogs):
-
Acute Toxicity (Oral): No data available.[2] Harmful if swallowed is a potential hazard for related compounds.[5][6]
-
Skin Corrosion/Irritation: No data available.[2] May cause skin irritation.[3]
-
Serious Eye Damage/Irritation: No data available.[2] May cause serious eye irritation.[3]
-
Respiratory or Skin Sensitization: No data available.[2]
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.[2]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.[2] May cause respiratory irritation.[3]
2.2. Engineering Controls for Safe Handling:
Due to the unknown potency, all work with this compound should be conducted in a designated area within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
2.3. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to prevent skin and eye contact, and inhalation.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2][4] Follow proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves in accordance with laboratory and local regulations.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider wearing additional protective clothing such as an apron or coveralls.[2]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Experimental Protocols: Safe Handling and Use
The following protocols outline the essential steps for safely handling this compound in a research setting.
3.1. Protocol for Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) inside the fume hood.
-
Donning PPE: Put on all required PPE as described in section 2.3.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance placed inside the fume hood or in a containment enclosure. Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid generating dust.[7]
-
Solution Preparation: Add the weighed solid to a suitable vessel containing the desired solvent. Cap the vessel securely and mix by gentle swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Cleaning: Clean all equipment that came into contact with the compound using an appropriate solvent. Dispose of the cleaning solvent and any contaminated disposable items as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[3]
3.2. Storage and Stability:
Store this compound in a tightly closed container in a dry and well-ventilated place.[2][8] Some sources recommend refrigeration.[8] The product is expected to be stable under normal storage conditions.[9] Avoid exposure to incompatible materials, although specific incompatibilities are not well-documented.[9]
3.3. Disposal:
Dispose of unused compound and contaminated materials as hazardous waste.[3] All waste must be handled in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, follow these procedures immediately.
4.1. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
4.2. Accidental Release Measures:
-
Minor Spills: For small spills, wear appropriate PPE and gently sweep or vacuum up the solid material, avoiding dust generation.[7] Place the spilled material into a sealed container for disposal.[3] Clean the spill area with a suitable solvent and decontaminating solution.
-
Major Spills: For larger spills, evacuate the area and prevent entry.[4] Contact your institution's environmental health and safety department for assistance with cleanup.
Visualizing Safety Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the response to an accidental exposure.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Flowchart for Accidental Exposure or Spill.
References
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) 6-(4-Nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.
- Capot Chemical. (2013, November 7). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Ticlopidine Hydrochloride Safety Data Sheet.
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS Ticlopidine Hydrochloride.
- U.S. Food and Drug Administration. (n.d.). Ticlopidine hydrochloride.
- Cayman Chemical. (2025, November 12). Ticlopidine (hydrochloride) - Safety Data Sheet.
- LGC. (n.d.). Ticlopidine Hydrochloride - SAFETY DATA SHEET.
- ChemicalBook. (2025, July 19). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine - Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.
- Fisher Scientific. (2024, February 17). SAFETY DATA SHEET 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride.
- USP Store. (n.d.). Tetrahydrothienopyridine Hydrochloride (25 mg) (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, hydrochloride).
- TCI Chemicals. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 1. scbt.com [scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemdmart.com [chemdmart.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols: Enantioselective Synthesis of Tetrahydrothienopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydrothienopyridines
The tetrahydrothienopyridine scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds.[1][2][3] Derivatives of this structure exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2] Notably, this structural core is found in several commercially available drugs, particularly those targeting cardiovascular and central nervous system (CNS) diseases.[3] The thienopyridine framework's structural and isoelectronic resemblance to B vitamins contributes to its high pharmacological potential.[3]
The stereochemistry of these molecules is paramount, as different enantiomers can exhibit distinct biological activities and metabolic profiles. Consequently, the development of robust and efficient enantioselective synthetic methods is a critical endeavor in medicinal chemistry and drug discovery. This guide provides an in-depth overview of modern strategies for the enantioselective synthesis of tetrahydrothienopyridine derivatives, with a focus on organocatalytic and transition-metal-catalyzed approaches.
Core Synthetic Strategies: A Mechanistic Overview
The enantioselective construction of the tetrahydrothienopyridine core predominantly relies on two powerful catalytic platforms: organocatalysis and transition-metal catalysis. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Organocatalytic Approaches: Harnessing Asymmetric Cascade Reactions
Organocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules, offering mild reaction conditions and avoiding the use of toxic heavy metals.[4][5] For tetrahydrothienopyridine synthesis, organocatalytic cascade or domino reactions are particularly attractive as they allow for the construction of multiple stereocenters in a single synthetic operation.[4]
A prominent strategy involves a triple-domino Michael/aza-Henry/cyclization reaction. This approach utilizes a chiral organocatalyst, such as a quinine-derived squaramide, to control the stereochemical outcome.[4] The reaction proceeds through a series of sequential steps, initiated by the enantioselective Michael addition of a 1,3-dicarbonyl compound to a β-nitroolefin. The resulting intermediate then undergoes an aza-Henry reaction with an aldimine, followed by a final cyclization to furnish the highly functionalized tetrahydrothienopyridine ring with excellent enantioselectivity.[4]
Another elegant organocatalytic method is the phosphine-catalyzed [4+2]-annulation reaction between 1-azadienes and α-substituted allene ketones.[6] This reaction provides access to enantiomerically enriched tetrahydropyridines with high efficiency.[6]
Logical Workflow for Organocatalytic Synthesis
Caption: Organocatalytic Michael/Aza-Henry/Cyclization Cascade.
Transition-Metal Catalysis: Precision in Stereocontrol
Transition-metal catalysis offers a versatile and highly efficient platform for the enantioselective synthesis of tetrahydrothienopyridines.[7][8] These methods often involve the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
Palladium-catalyzed reactions are particularly noteworthy. For instance, a ligand-dependent, diastereodivergent Pd-catalyzed asymmetric intermolecular [4+2] cycloaddition has been developed for the synthesis of chiral tetrahydroquinolines, a related class of compounds.[9] This strategy allows for the selective formation of different diastereomers by simply switching the chiral ligand, offering a powerful tool for accessing the full complement of stereoisomers.[9]
Rhodium-catalyzed asymmetric reductive Heck reactions also provide an efficient route to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[10] Furthermore, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in Cp* metal complexes for the asymmetric transfer hydrogenation of cyclic aromatic imines, which are key intermediates in the synthesis of biologically active alkaloids.[11]
Conceptual Workflow for Transition-Metal Catalyzed Synthesis
Caption: General Scheme for Transition-Metal Catalyzed Synthesis.
Detailed Protocols and Methodologies
The following protocols are representative examples of enantioselective synthesis of tetrahydrothienopyridine derivatives and related structures. These should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: Organocatalytic Asymmetric Synthesis via Triple Domino Reaction
This protocol is adapted from the work on the asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction.[4]
Materials:
-
Quinine-derived squaramide catalyst
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
β-Nitroolefin (e.g., nitrostyrene)
-
Aldimine (e.g., N-benzylidene-4-methoxyaniline)
-
Toluene (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the quinine-derived squaramide catalyst (typically 1-5 mol%).
-
Add the 1,3-dicarbonyl compound (1.2 equivalents) and the β-nitroolefin (1.0 equivalent) to the reaction vessel.
-
Dissolve the reactants in anhydrous toluene.
-
Stir the mixture at room temperature for the time required to complete the Michael addition (monitor by TLC).
-
Add the aldimine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydrothienopyridine derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Transition-Metal-Catalyzed Asymmetric [4+2] Cycloaddition
This protocol is a conceptual adaptation based on the principles of ligand-dependent, palladium-catalyzed stereodivergent synthesis.[9]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃·CHCl₃)
-
Chiral phosphine ligand (e.g., YuePhos)
-
Thiophene-containing diene
-
Alkene or alkyne dienophile
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the chiral ligand to a flame-dried Schlenk tube.
-
Add the anhydrous solvent and stir the mixture at room temperature for a short period to allow for the formation of the active catalyst.
-
Add the thiophene-containing diene (1.0 equivalent) to the reaction mixture.
-
Add the dienophile (1.2 equivalents).
-
Stir the reaction at the optimized temperature (e.g., -20 °C to room temperature) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC or SFC.
Data Presentation and Comparison
The following table summarizes representative data from the literature for different enantioselective synthetic approaches to tetrahydro-pyridines and -quinolines, highlighting the effectiveness of various catalytic systems.
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-Dicarbonyls, β-nitroolefins, aldimines | Good | Excellent | [4] |
| Phosphine derivative | [4+2]-Annulation | 1-Azadienes, α-substituted allene ketones | 46-70 | >97 | [6] |
| Pd₂dba₃·CHCl₃/YuePhos | [4+2] Cycloaddition | Vinyl benzoxazinanone, α-arylidene succinimides | up to 85 | up to 96 | [9] |
| Rh(I)/Chiral Diene | Reductive Heck Reaction | Aryl boronic acids, phenyl pyridine-1(2H)-carboxylate | High | Excellent | [10] |
| Cp*Rh(III)/Me-CAMPY | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Quantitative | up to 69 | [11] |
Conclusion and Future Outlook
The enantioselective synthesis of tetrahydrothienopyridine derivatives has witnessed significant advancements through the development of sophisticated organocatalytic and transition-metal-catalyzed methodologies. These approaches provide access to a wide range of chiral building blocks crucial for drug discovery and development. Future research will likely focus on expanding the substrate scope, improving catalytic efficiency, and developing more sustainable and atom-economical synthetic routes. The integration of computational studies with experimental work will further accelerate the discovery of novel catalysts and reaction pathways for the synthesis of these important heterocyclic compounds.[1][2]
References
- Mechanism of action of thienopyridine drugs. - ResearchGate.
- Exploring New Tetrahydrothienopyridine Derivatives as Platelet Agglutination Inhibitors: Synthesis, Biological Evaluation and In Silico Study. - ResearchGate.
- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. - Auctores Journals.
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. - ResearchGate.
- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. - National Institutes of Health.
- Clinical Medical Reviews and Reports. - Auctores Journals.
- Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. - ResearchGate.
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. - National Institutes of Health.
- Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate.
- Enantioselective Transition-Metal Catalysis via Anion Binding with Chiral Hydrogen-Bond Donors. - Cambridge Open Engage.
- Highly enantioselective catalytic synthesis of chiral pyridines. - ResearchGate.
- Synthesis of 1,2,3,4-tetrahydropyridines. - Organic Chemistry Portal.
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. - Jordan Journal of Chemistry.
- Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. - National Institutes of Health.
- Therapeutic importance of synthetic thiophene. - National Institutes of Health.
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. - ResearchGate.
- Synthesis of Some Thienopyrimidine Derivatives. - National Institutes of Health.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. - National Institutes of Health.
- Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. - National Institutes of Health.
- Transition-Metal-Catalyzed Regiodivergent and Stereoselective Access to Branched and Linear Allylated 4-Pyridones. - Semantic Scholar.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. - MDPI.
- Transition Metal-Catalyzed Alkene Hydroacylation as a Platform for Enantioselective Synthesis of Polycyclic Nitrogen Heterocycles. - Semantic Scholar.
- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. - ACS Publications.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. - National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. auctoresonline.org [auctoresonline.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Transition Metal-Catalyzed Alkene Hydroacylation as a Platform for Enantioselective Synthesis of Polycyclic Nitrogen Heterocycles | Semantic Scholar [semanticscholar.org]
- 9. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 11. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Medicinal Chemist's Guide to Developing Novel Compounds from a 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Scaffold
Abstract
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous clinically relevant molecules and serving as a versatile template for drug discovery.[1][2][3] Its rigid, fused-ring structure presents well-defined vectors for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals focused on the design, synthesis, and evaluation of novel compounds derived from this scaffold. We will move beyond simple procedural lists to explain the underlying scientific rationale for key experimental choices, offering detailed, self-validating protocols for core synthesis, strategic derivatization, and essential in vitro profiling.
Introduction: The Significance of the Tetrahydrothieno[3,2-b]pyridine Scaffold
The fusion of a thiophene ring with a reduced pyridine (piperidine) ring creates a unique three-dimensional structure that has proven highly effective for interacting with a wide range of biological targets. Derivatives have demonstrated potent activities as kinase inhibitors, fungicides, anti-inflammatory agents, and platelet aggregation inhibitors, among others.[1][2][4] The scaffold's value lies in its synthetic tractability and the distinct reactivity of its constituent parts:
-
The Piperidine Nitrogen (N-5): A key handle for introducing diversity via N-alkylation, N-arylation, acylation, or sulfonylation, allowing for modulation of polarity, basicity, and steric bulk.
-
The Thiophene Ring (C-2 and C-3): These positions are amenable to functionalization through electrophilic substitution or modern cross-coupling reactions, providing vectors to probe specific binding pockets in target proteins.[5]
-
The Core Synthesis: The scaffold is readily accessible through robust and scalable chemical reactions, most notably the Gewald three-component reaction, which allows for the introduction of initial diversity elements.[6][7][8][9]
This document outlines a logical workflow, from the foundational synthesis of the core structure to the generation and interpretation of biological data, designed to accelerate the discovery of new chemical entities.
Part I: Synthesis of the Core Scaffold
The most reliable and versatile method for constructing the substituted 2-aminothiophene core, which serves as the precursor to our target scaffold, is the Gewald reaction.[6][9][10] This one-pot, multi-component reaction combines a ketone, an active methylene nitrile, and elemental sulfur to efficiently generate a polysubstituted 2-aminothiophene.
Workflow for Scaffold Synthesis
Caption: Synthesis pathway for the core scaffold.
Protocol 1: Synthesis of tert-butyl 2-amino-3-(ethoxycarbonyl)-4,7-dihydro-5H-thieno[3,2-b]pyridine-5-carboxylate (Intermediate A)
Objective: To synthesize the key 2-aminothiophene intermediate via the Gewald reaction.
Materials & Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (1.2 equiv)
-
Morpholine (0.2 equiv, catalyst)
-
Ethanol (EtOH), anhydrous
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), ethyl cyanoacetate (5.35 mL, 50.2 mmol), and elemental sulfur (1.93 g, 60.2 mmol).
-
Add anhydrous ethanol (50 mL) to the flask.
-
Add morpholine (0.87 mL, 10.0 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Scientist's Note: Gentle heating is crucial for solubilizing the elemental sulfur and increasing the reaction rate.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to yield the title compound as a pale yellow powder.
Quality Control:
-
Identity: Confirm by ¹H NMR and LC-MS.
-
Purity: Assess by HPLC or LC-MS. Expected purity should be >95% for use in the next step without further purification.
Part II: Strategies for Derivatization and Library Generation
With the core scaffold in hand, the next phase involves strategic functionalization to build a library of diverse compounds. The primary points for modification are the piperidine nitrogen (N-5) and the thiophene C-2 position (after conversion of the amine).
Workflow for Compound Library Development
Caption: Diversification strategies for the scaffold.
Protocol 2: N-5 Arylation via Buchwald-Hartwig Coupling
Objective: To introduce aryl diversity at the piperidine nitrogen.
Materials & Reagents:
-
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add the core scaffold (200 mg, 1.44 mmol), aryl bromide (1.58 mmol), and NaOt-Bu (193 mg, 2.01 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (26 mg, 0.029 mmol) and Xantphos (33 mg, 0.058 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100-110°C and stir for 12-18 hours.
-
Scientist's Note: The choice of phosphine ligand is critical. Xantphos is often effective for coupling with secondary amines due to its wide bite angle, which promotes the reductive elimination step.
-
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: C-2 Bromination and Subsequent Suzuki-Miyaura Coupling
Objective: To functionalize the thiophene ring for further diversification.
Step A: Bromination (Sandmeyer-type reaction)
-
Dissolve the 2-amino-thienopyridine intermediate (e.g., from Protocol 1 after cyclization) in 48% hydrobromic acid (HBr).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.
-
Stir for 30 minutes, then add copper(I) bromide (CuBr) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify with NaOH solution and extract with an organic solvent to isolate the 2-bromo intermediate.
Step B: Suzuki-Miyaura Coupling Materials & Reagents:
-
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a microwave vial or round-bottom flask, combine the 2-bromo intermediate (300 mg, 1.29 mmol), the desired arylboronic acid (1.55 mmol), and Pd(PPh₃)₄ (75 mg, 0.065 mmol).
-
Add 1,4-dioxane (8 mL) and the 2M Na₂CO₃ solution (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90-100°C for 4-12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield the 2-aryl product.
Part III: Physicochemical and In Vitro Profiling
Synthesizing a library is only the first step. Meaningful data on physicochemical properties and biological activity are required to establish Structure-Activity Relationships (SAR).
Protocol 4: Kinetic Solubility Assessment by Turbidimetry
Objective: To rapidly assess the aqueous solubility of newly synthesized compounds, a critical parameter for oral bioavailability and assay performance.[15][16][17]
Rationale: Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[17][18] This high-throughput method is ideal for screening discovery compounds.[15]
Equipment:
-
96-well microplates (UV-transparent)
-
Plate reader with nephelometry or absorbance capability
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well of each row (final concentration 100 µM, 1% DMSO).
-
Mix thoroughly by pipetting.
-
Perform a serial 2-fold dilution across the plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity (light scattering) or absorbance at ~620 nm.
-
The kinetic solubility is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control wells.
Protocol 5: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[19][20]
Rationale: Kinases are a major class of drug targets. This protocol uses a generic format that can be adapted to many kinases by changing the specific enzyme and substrate. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[21]
Materials & Reagents:
-
Kinase of interest (e.g., EGFR, SRC)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Test compounds serially diluted in DMSO
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
In a 384-well white plate, add 2.5 µL of kinase solution (in assay buffer) to all wells except the "no enzyme" control.
-
Add 0.5 µL of the serially diluted test compound (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect ADP formation by adding the detection reagents according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent).
-
Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence on a plate reader.
-
Calculate percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Part IV: Data Interpretation and SAR Analysis
The goal of the previous steps is to generate data that can guide the next round of synthesis. Structure-Activity Relationship (SAR) analysis links changes in chemical structure to changes in biological activity and properties.[22][23][24][25]
Data Presentation: Systematically tabulate your results to facilitate analysis.
| Compound ID | R¹ (N-5) | R² (C-2) | Kinase IC₅₀ (nM) | Solubility (µM) |
| LEAD-01 | H | H | 5,200 | >100 |
| SYN-01 | Phenyl | H | 1,500 | 85 |
| SYN-02 | 4-MeO-Ph | H | 950 | 70 |
| SYN-03 | 4-CF₃-Ph | H | 2,100 | 40 |
| SYN-04 | Phenyl | 4-Pyridyl | 250 | 95 |
| SYN-05 | Phenyl | 3-Thienyl | 410 | 65 |
Initial SAR Insights from Table:
-
N-5 Position: Arylation at N-5 (SYN-01 vs LEAD-01) improves potency. Electron-donating groups (SYN-02) are preferred over electron-withdrawing groups (SYN-03) at this position.
-
C-2 Position: Introducing an aryl group at C-2 significantly boosts potency (SYN-04 vs SYN-01). A nitrogen-containing heterocycle like pyridine appears particularly beneficial.
-
Solubility: Increased lipophilicity (e.g., adding aryl groups) generally leads to a decrease in aqueous solubility, a key trade-off that must be monitored and optimized.
This iterative process of synthesis, testing, and analysis is the engine of lead optimization, guiding the project toward compounds with a desirable balance of potency, selectivity, and drug-like properties.[22]
References
- Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). PubMed.
- Gewald reaction. (2023, November 11). Wikipedia.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Liu, R., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2014). ResearchGate.
- Bergström, C. A. S., et al. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. ResearchGate.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI.
- Sangshetti, J. N., Shinde, D. B., & Kulkarni, V. M. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Bentham Science.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008, March 21). SemOpenAlex.
- Liu, R., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. ResearchGate.
- Structure-Activity Relationship (SAR). (2023, August 24). Pharmacology Mentor.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI.
- CHAPTER 6: Quantitative Structure–Activity Relationships. (n.d.). Royal Society of Chemistry.
- Sangshetti, J. N., Shinde, D. B., & Kulkarni, V. M. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.
- Gupta, A. (2016). On Exploring Structure Activity Relationships. PubMed.
- Structure-Activity Relationships in Med Chem. (n.d.). Fiveable.
- Structure-activity relationship (SAR). (n.d.). GARDP Revive.
- D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2011). ACS Publications.
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Catalytic C-H Activation. (n.d.). Chemistry Letters.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2020). MDPI.
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2024). ChemRxiv.
- Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2013). ResearchGate.
- Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2012). PubMed.
- Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. (2020). ResearchGate.
Sources
- 1. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahyd...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 11. metaphactory [semopenalex.org]
- 12. mdpi.com [mdpi.com]
- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 23. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fiveable.me [fiveable.me]
- 25. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Application Note: A Scalable Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride
Introduction: The Thienopyridine Scaffold
Thienopyridines are a vital class of heterocyclic compounds in medicinal chemistry and drug development. Their unique structure, which fuses a thiophene and a pyridine ring, serves as a core scaffold for numerous biologically active molecules.[1] This structural motif is found in drugs with diverse therapeutic applications, including antitumor, anticancer, and antimicrobial agents.[1]
This application note details a robust, multi-step synthesis for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride (CAS 28783-38-2). It is crucial to distinguish this isomer from its more commercially prevalent counterpart, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is a key intermediate for blockbuster antiplatelet drugs like Clopidogrel and Ticlopidine.[2][3] The synthesis of the [2,3-c] isomer is less commonly documented and presents unique challenges. The protocol herein is designed for both laboratory-scale synthesis (1-5 g) and provides critical insights for scaling up to larger quantities (50-100 g), addressing the common challenges associated with transitioning heterocyclic syntheses from the bench to a pilot scale.[4][5]
Synthetic Strategy: A Multi-Step Approach
The synthesis of the thieno[2,3-c]pyridine core is not as straightforward as the Pictet-Spengler type reactions used for the [3,2-c] isomer.[6] A reliable strategy involves building the pyridine ring onto a pre-existing thiophene starting material. The selected route is a three-stage process adapted from modern methodologies for constructing fused heterocyclic systems.[7][8] This approach was chosen for its logical progression, use of accessible starting materials, and reaction conditions that are amenable to scaling.
The overall workflow is as follows:
-
Triazole Formation: A one-pot triazolation reaction using 2-acetylthiophene as the starting material to form a key 1,2,3-triazole intermediate.
-
Cyclization: An acid-catalyzed intramolecular cyclization, akin to a modified Pomeranz–Fritsch reaction, to construct the fused thieno[2,3-c][1][7][9]triazolo[1,5-a]pyridine system.[7][10]
-
Denitrogenative Transformation & Reduction: An acid-mediated denitrogenation to yield the aromatic thieno[2,3-c]pyridine, followed by a reduction of the pyridine ring and final conversion to the hydrochloride salt.
This method avoids hazardous reagents and provides a clear pathway to the desired product with good yields.[7]
Caption: High-level workflow for the synthesis of the target compound.
Part I: Laboratory-Scale Synthesis Protocol (5 g Scale)
This protocol is optimized for a 5-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Intermediate C)
This step involves a one-pot reaction to form the crucial triazole intermediate from commercially available 2-acetylthiophene.[7]
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 2-Acetylthiophene | 126.17 | 6.31 g | 0.05 | Starting Material |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 5.26 g | 0.05 | |
| Sodium Azide (NaN₃) | 65.01 | 3.58 g | 0.055 | Caution: Toxic |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 | Catalyst |
| Triethylamine (Et₃N) | 101.19 | 10.12 g (14 mL) | 0.10 | Base |
| Ethanol (EtOH) | 46.07 | 100 mL | - | Solvent |
| Water (H₂O) | 18.02 | 50 mL | - | Co-solvent |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylthiophene, ethanol, and water.
-
Sequentially add triethylamine, aminoacetaldehyde dimethyl acetal, sodium azide, and finally copper(I) iodide.
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction to room temperature. A precipitate may form.
-
Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude oil. Purify by flash column chromatography (Silica gel, gradient elution 20% to 50% Ethyl Acetate in Hexane) to obtain the pure triazole intermediate.
-
Expected Yield: 70-80%.
-
Scientist's Note: The use of a Cu(I) catalyst is classic for "click chemistry" azide-alkyne cycloadditions. In this one-pot variant, the initial reactants form the necessary components in situ. Triethylamine acts as a base to facilitate the initial condensation reactions.
Step 2: Synthesis of Thieno[2,3-c][1][7][9]triazolo[1,5-a]pyridine (Intermediate E)
This step is an acid-catalyzed intramolecular cyclization to form the fused heterocyclic system.[7][11]
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Triazole Intermediate C | 253.31 | 8.87 g | 0.035 | From Step 1 |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 1.20 g | 0.007 | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | 150 mL | - | Solvent |
Protocol:
-
Dissolve the triazole intermediate in 1,2-dichloroethane in a 250 mL round-bottom flask equipped with a stirrer and reflux condenser.
-
Add p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by slowly adding a saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step.
-
Expected Yield: 85-95%.
-
Scientist's Note: The Pomeranz-Fritsch reaction and its modifications are powerful tools for isoquinoline synthesis and can be adapted for related fused systems.[10] PTSA acts as the acid catalyst to promote the electrophilic aromatic substitution required for ring closure. DCE is chosen as a non-polar solvent that allows for the necessary reaction temperature.
Step 3: Synthesis of this compound (Final Product)
This final stage involves the denitrogenative transformation, reduction of the pyridine ring, and salt formation.
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Fused Intermediate E | 190.22 | 5.90 g | 0.031 | From Step 2 |
| Trifluoroacetic Acid (TFA) | 114.02 | 30 mL | - | Reagent/Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.69 g | 0.124 | Reducing Agent |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | For precipitation |
| HCl in Diethyl Ether (2.0 M) | - | ~20 mL | ~0.04 | For salt formation |
Protocol:
-
In a 250 mL flask, dissolve the fused intermediate E in trifluoroacetic acid at 0°C (ice bath).
-
Stir the solution at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This step facilitates the denitrogenation to the aromatic thieno[2,3-c]pyridine cation.[8]
-
Carefully quench the reaction by slowly adding the TFA solution to a cooled (0°C) solution of sodium borohydride in methanol. Caution: Exothermic reaction and gas evolution.
-
Once the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Remove the methanol under reduced pressure. Add 100 mL of water and basify to pH > 10 with 2M NaOH.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the free base as an oil.
-
Dissolve the crude free base in 100 mL of anhydrous diethyl ether.
-
While stirring, slowly add 2.0 M HCl in diethyl ether until precipitation ceases and the solution is acidic (test with pH paper).
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield the final hydrochloride salt.
-
Expected Overall Yield (from E): 50-60%.
-
Part II: Scale-Up Considerations (50-100 g Scale)
Scaling a multi-step heterocyclic synthesis from 5 g to 100 g introduces significant challenges that must be proactively managed.[5]
Caption: Key decision points for process scale-up.
Key Scale-Up Modifications:
-
Heat Management:
-
Challenge: Reactions that are mildly exothermic at 5 g can become hazardous at 100 g due to the reduced surface-area-to-volume ratio. The NaBH₄ quench in Step 3 is particularly critical.[5]
-
Protocol Adjustment: Replace round-bottom flasks with a jacketed glass reactor connected to a circulating chiller/heater. This provides precise and uniform temperature control. For the NaBH₄ quench, add the acidic solution dropwise via an addition funnel to the borohydride solution, ensuring the internal temperature does not exceed 25°C.
-
-
Mass Transfer & Mixing:
-
Challenge: Magnetic stirring is ineffective for large volumes and viscous slurries. Inefficient mixing can lead to localized hot spots, side reactions, and lower yields.[5]
-
Protocol Adjustment: Utilize an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing throughout the reaction volume. Baffles within the reactor can further prevent vortexing and improve mixing.
-
-
Reagent Handling and Addition:
-
Challenge: Handling larger quantities of toxic reagents like sodium azide requires enhanced safety protocols. Adding large volumes of reagents all at once can be unsafe and lead to poor process control.
-
Protocol Adjustment: Use powder addition funnels for solids and pressure-equalizing dropping funnels for liquids to ensure controlled addition rates. All transfers of hazardous materials should be performed in a contained environment (e.g., ventilated enclosure).
-
-
Work-up and Purification:
-
Challenge: Liquid-liquid extractions with multiple 1-liter portions become cumbersome and inefficient. Flash chromatography is not practical for multi-100-gram scale purification.
-
Protocol Adjustment: For extractions, use a larger separator funnel or, ideally, a jacketed reactor with a bottom outlet valve to perform in-situ extractions and phase separations. For purification, develop a robust crystallization procedure for the final product and key intermediates to replace chromatography. This is more economical and scalable. The final HCl salt precipitation should be performed by adding the ethereal HCl to the free base solution, as adding the base to the acid can cause gumming and poor crystal formation.
-
Conclusion
The synthesis of this compound is a multi-step process that requires careful selection of strategy and reaction conditions. The protocol detailed in this note, based on a triazole-mediated denitrogenative transformation, provides a reliable pathway to this important heterocyclic scaffold.[7] By anticipating and addressing the common challenges related to heat transfer, mixing, and purification, this laboratory-scale procedure can be successfully scaled to produce gram-to-multi-gram quantities suitable for further research and development. Adherence to the modified scale-up protocol is critical for ensuring a safe, efficient, and reproducible synthesis.
References
- Karadag, A., & Gümüş, S. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect.
- Lirias, S. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. KU Leuven.
- ResearchGate. (2022). Our approach for the synthesis of thieno[2,3-c]pyridine derivatives.
- HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Gensini, M., et al. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health.
- Sangshetti, J.N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Page loading... [guidechem.com]
- 3. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 4. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common challenges.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. A common and efficient route involves the initial formation of a substituted 2-aminothiophene ring via the Gewald three-component reaction, followed by the construction of the fused pyridine ring. Each step presents unique challenges and opportunities for optimization.
A prevalent synthetic strategy is outlined below:
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis. Each problem is followed by a diagnosis of potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Yield of the Gewald Reaction Intermediate
Symptom: After running the Gewald reaction with piperidin-4-one, malononitrile, and sulfur, TLC analysis shows mostly starting materials or a complex mixture of unidentifiable spots. The expected 2-amino-3-cyanothiophene product is present in very low amounts or not at all.
Potential Causes & Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between piperidin-4-one and malononitrile is a critical step.[1]
-
Solution:
-
Base Selection: The choice of base is crucial. While morpholine is often effective, other bases like triethylamine or piperidine can be screened.[2] For less reactive ketones, a stronger base might be necessary.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If not running in a solvent that allows for azeotropic removal, consider adding a dehydrating agent like molecular sieves.
-
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction mixture.
-
Solution:
-
Solvent Choice: The solubility of sulfur can be a limiting factor. Solvents like ethanol, methanol, or DMF are commonly used. Ethanol is often a good choice due to its ability to dissolve sulfur to some extent.
-
Reaction Temperature: The reaction temperature should be high enough to facilitate the reaction of sulfur but not so high as to cause excessive side reactions. A typical range is 50-80 °C.
-
-
-
Suboptimal Reagent Stoichiometry: The ratio of the three components is important for driving the reaction to completion.
-
Solution:
-
Molar Ratios: A common starting point is a 1:1:1.1 molar ratio of ketone:nitrile:sulfur. A slight excess of sulfur is often used. Experiment with slightly different ratios to find the optimum for your specific conditions.
-
-
Experimental Protocol: Optimizing the Gewald Reaction
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidin-4-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of ketone).
-
Add the base catalyst (e.g., morpholine, 0.1-0.2 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
If the reaction is sluggish, consider a stepwise approach: first, run the Knoevenagel condensation at a lower temperature, and then add the sulfur and increase the temperature.
Problem 2: Formation of a Dark, Tarry Reaction Mixture
Symptom: During the Gewald reaction, the mixture turns dark brown or black, and upon workup, a significant amount of intractable tar is produced, making product isolation difficult and significantly lowering the yield.
Potential Causes & Solutions:
-
Polymerization and Polysulfide Formation: This is often caused by excessively high reaction temperatures.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by using an oil bath and vigorous stirring. A temperature screen to find the optimal balance between reaction rate and side product formation is recommended.
-
-
-
Impure Starting Materials: Impurities in the ketone, nitrile, or sulfur can catalyze polymerization.
-
Solution:
-
Purity Check: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long at elevated temperatures can lead to product degradation and tar formation.
-
Solution:
-
Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting materials are consumed, proceed with the workup promptly.
-
-
Problem 3: Difficulty in Hydrolysis and Decarboxylation of the 3-Cyano Group
Symptom: After obtaining the 2-amino-3-cyanothiophene intermediate, attempts to hydrolyze the nitrile to a carboxylic acid and subsequently decarboxylate it are unsuccessful or result in low yields.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The 2-aminothiophene ring can be sensitive to harsh acidic or basic conditions required for nitrile hydrolysis.
-
Solution:
-
Stepwise Approach: A two-step process is often more successful. First, hydrolyze the nitrile to the corresponding amide under controlled conditions (e.g., using concentrated sulfuric acid at a moderate temperature). Then, hydrolyze the amide to the carboxylic acid.
-
Alternative Reagents: Consider using milder hydrolysis conditions, such as enzymatic hydrolysis or metal-catalyzed hydration of the nitrile.
-
-
-
Inefficient Decarboxylation: The decarboxylation of the 3-carboxy-2-aminothiophene can be challenging.
-
Solution:
-
High Temperatures: Decarboxylation often requires high temperatures, sometimes in a high-boiling solvent like quinoline with a copper catalyst.[3]
-
Acid Catalysis: In some cases, heating the carboxylic acid in a strong acid can promote decarboxylation.
-
-
Problem 4: Low Yield in the Final HCl Salt Formation and Purification
Symptom: After obtaining the free base of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine, the yield of the hydrochloride salt is low, or the product is impure.
Potential Causes & Solutions:
-
Improper Solvent Choice for Salt Formation: The choice of solvent is critical for efficient precipitation of the hydrochloride salt.
-
Solution:
-
Solvent Screening: A common method is to dissolve the free base in a solvent in which it is soluble but the hydrochloride salt is not, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether. Then, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).
-
-
-
Incomplete Precipitation: The hydrochloride salt may be partially soluble in the chosen solvent system.
-
Solution:
-
Cooling: Cool the mixture in an ice bath or refrigerator to maximize precipitation.
-
Concentration: If the salt is still too soluble, carefully reduce the volume of the solvent under reduced pressure.
-
-
-
Co-precipitation of Impurities: Impurities from previous steps can be carried over and co-precipitate with the final product.
-
Solution:
-
Purification of the Free Base: Purify the free base by column chromatography before salt formation.
-
Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, methanol/ether) to improve purity. A patent for the related [3,2-c] isomer suggests crystallization from dichloromethane.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction?
A1: The base plays a catalytic role in the initial Knoevenagel condensation between the ketone (piperidin-4-one) and the active methylene compound (malononitrile).[1] It deprotonates the malononitrile, forming a carbanion that then attacks the carbonyl group of the ketone.
Q2: Can I use a different starting ketone instead of piperidin-4-one?
A2: Yes, the Gewald reaction is versatile and can be performed with a variety of ketones and aldehydes. However, the reactivity of the carbonyl compound will influence the optimal reaction conditions. Cyclic ketones, like piperidin-4-one, are generally good substrates.
Q3: My final product is off-white or yellowish. How can I decolorize it?
A3: A common method for decolorizing organic compounds is to treat a solution of the compound with activated carbon followed by filtration. For the final hydrochloride salt, recrystallization from a suitable solvent system is often effective in removing colored impurities. A Chinese patent suggests the use of activated carbon during the synthesis of the [3,2-c] isomer.[4]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Malononitrile: Is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Elemental Sulfur: Is a flammable solid. Avoid creating dust clouds.
-
Solvents: Many of the solvents used (e.g., diethyl ether, ethanol, methanol) are flammable. Work in a fume hood away from ignition sources.
-
Acids and Bases: Handle strong acids and bases with care, using appropriate PPE. A safety data sheet for the related 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride indicates that it is stable under normal conditions but incompatible with strong oxidizing agents.[5][6]
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of each step. Choose a solvent system that provides good separation of the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can be used to see the spots on the TLC plate.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes based on literature for related syntheses. These should be used as a starting point for optimization.
| Parameter | Gewald Reaction | HCl Salt Formation |
| Key Reagents | Piperidin-4-one, Malononitrile, Sulfur | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine, HCl |
| Typical Solvent | Ethanol, Methanol, DMF | Diethyl ether, Isopropanol, Ethyl Acetate |
| Catalyst/Reagent | Morpholine, Triethylamine | HCl (in ether or isopropanol) |
| Temperature | 50 - 80 °C | 0 °C to Room Temperature |
| Typical Yield | 60 - 90% (intermediate) | >90% (crystallization) |
| Purity (post-workup) | 80 - 95% | >98% (after recrystallization) |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-tree workflow for troubleshooting the synthesis.
References
- MDPI. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride.
- Wikipedia. (n.d.). Gewald reaction.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- J. Chem. React. Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst.
- Molbase. (n.d.). Synthesis of 24(c) 2-Nitro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- NIH. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- PubMed. (2011). The Gewald multicomponent reaction.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- PubMed. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors.
- University of Zurich. (n.d.). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors.
- ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- ResearchGate. (n.d.). Scheme (1). Pictet-Spengler reaction for preparation of THTP 1.
- ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- Organic Reactions. (2024). Exploring Enantioselective Pictet-Spengler Reactions.
- PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits.
- ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits.
- MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- Wiley Online Library. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- PubMed. (1964). AMINO ACID DECARBOXYLATION STEPS IN THE BIOSYNTHESIS OF NOREPINEPHRINE, SEROTONIN, AND HISTAMINE.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine - Safety Data Sheet [chemicalbook.com]
common issues in tetrahydrothienopyridine synthesis and solutions
Welcome to the technical support center for the synthesis of tetrahydrothienopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find practical, field-tested advice to troubleshoot common issues and answer frequently asked questions, ensuring your synthetic routes are efficient, reproducible, and successful. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with a deeper understanding of your chemical transformations.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format. We delve into the root causes of these problems and provide step-by-step protocols for their resolution.
Issue 1: Low Yield in Tetrahydrothienopyridine Synthesis
Question: My reaction to synthesize a tetrahydrothienopyridine derivative is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields in tetrahydrothienopyridine synthesis can stem from several factors, ranging from suboptimal reaction conditions to inefficient precursor formation. A systematic approach to optimization is crucial.
Causality and Expert Insights: The formation of the tetrahydrothienopyridine scaffold often involves multi-step sequences or multicomponent reactions where the efficiency of each step is critical. For instance, in syntheses building the pyridine ring onto a thiophene precursor, incomplete cyclization or the formation of stable, unreactive intermediates can significantly lower the overall yield.[1] Similarly, in Gewald synthesis of the aminothiophene precursor, reaction conditions must be finely tuned to favor the desired product over side reactions.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Recommended Protocols:
-
Re-evaluate Reaction Conditions: The choice of solvent, temperature, and catalyst is paramount. Many syntheses of thienopyridine derivatives are sensitive to these parameters.[5][6]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can often enhance reaction rates and yields compared to less polar options like THF, especially in steps involving charged intermediates.[1] However, for certain multicomponent reactions, protic solvents like ethanol or methanol are preferred.[7]
-
Temperature Control: While heating can accelerate many reactions, it can also promote decomposition or side-product formation. If you are experiencing low yields with heating, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) may be beneficial.[1]
-
Base/Acid Catalysis: The choice and stoichiometry of the base or acid catalyst are critical. In Thorpe-Ziegler type cyclizations to form the thiophene ring, a variety of bases like KOH, NaOEt, or even organic bases like triethylamine can be used.[1] The optimal base often depends on the specific substrate. Similarly, for Pictet-Spengler reactions to form the tetrahydropyridine ring, the strength of the acid catalyst can influence the reaction outcome.[8][9]
-
-
Systematic Optimization Table: To identify the best conditions, consider a design of experiments (DoE) approach or a simpler one-variable-at-a-time (OVAT) optimization.
| Parameter | Condition A (Initial) | Condition B (Alternative 1) | Condition C (Alternative 2) | Expected Outcome |
| Solvent | Toluene | Dioxane | DMF | Improved solubility and reaction rate.[10] |
| Catalyst | p-TSA | TfOH | Lewis Acid (e.g., ZnCl₂) | Increased catalytic activity and potentially higher yield.[5][10] |
| Temperature | 100 °C | 80 °C | Room Temperature | Reduced side product formation.[5] |
| Base | Triethylamine | K₂CO₃ | DBU | Enhanced deprotonation and cyclization efficiency. |
-
Precursor Synthesis and Purification: The purity of your starting materials, particularly the aminothiophene or β-arylethylamine precursors, is crucial. Impurities can interfere with the main reaction or lead to difficult-to-separate byproducts. Ensure that precursors are thoroughly purified, for example by recrystallization or column chromatography, before use.
Issue 2: Poor Stereoselectivity in Tetrahydrothienopyridine Synthesis
Question: My synthesis of a substituted tetrahydrothienopyridine is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereocontrol?
Answer: Achieving high stereoselectivity in the synthesis of polysubstituted tetrahydropyridines is a common challenge, especially in multicomponent reactions where multiple stereocenters are formed in a single step.[7][11][12] The stereochemical outcome is often dictated by the reaction mechanism and can be influenced by several factors.
Causality and Expert Insights: The diastereoselectivity is determined by the relative transition state energies leading to the different stereoisomers. Factors that can influence these energies include the choice of catalyst (which can create a specific chiral environment), the solvent (which can affect the conformation of intermediates), and the reaction temperature (lower temperatures often favor the formation of the thermodynamically more stable product).[13] In cascade reactions, the conditions of the final reduction step of a dihydropyridine intermediate are often critical for establishing the final stereochemistry.[13]
Solutions & Recommended Protocols:
-
Catalyst Selection: For asymmetric syntheses, the use of a chiral catalyst is often necessary. Chiral Brønsted acids or organocatalysts like quinine-derived squaramides have been shown to induce high enantioselectivity and diastereoselectivity in the formation of tetrahydropyridine rings.[12]
-
Tuning Reduction Conditions: In syntheses that proceed via a dihydropyridine intermediate, the choice of reducing agent and acid for the final reduction step is crucial for controlling diastereoselectivity.[13]
-
Protocol for Diastereoselective Reduction:
-
After formation of the dihydropyridine intermediate, cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of acetic acid (5.0 equivalents) in a 1:1 mixture of toluene and ethanol.
-
Add the cooled dihydropyridine solution to a suspension of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equivalents) in the toluene/ethanol mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution and proceed with extraction.[13]
-
-
Rationale: The combination of a Brønsted acid and a specific hydride source facilitates a regio- and stereoselective protonation-reduction sequence. Stronger reducing agents may lead to lower selectivity.[13]
-
-
Temperature Optimization: Lowering the reaction temperature can significantly enhance diastereoselectivity by allowing the reaction to proceed under thermodynamic control, favoring the most stable diastereomer.
Stereocontrol Decision Tree:
Caption: Decision tree for improving diastereoselectivity.
Issue 3: Difficulty in Product Purification
Question: My final tetrahydrothienopyridine product is difficult to purify. I'm observing persistent impurities and/or poor separation on silica gel chromatography. What purification strategies can I employ?
Answer: Purification of nitrogen-containing heterocyclic compounds like tetrahydrothienopyridines can be challenging due to their polarity and basicity, which can lead to tailing on silica gel columns and co-elution with polar byproducts.[14]
Causality and Expert Insights: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation. Furthermore, if the reaction produces byproducts with similar polarity to the desired product, chromatographic separation becomes exceedingly difficult.
Solutions & Recommended Protocols:
-
Modify the Mobile Phase for Column Chromatography:
-
Adding a Base: To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Using Alternative Sorbents: If silica gel proves problematic, consider using alternative stationary phases. Alumina (basic or neutral) can be a good choice for purifying basic compounds. Reversed-phase chromatography (C18) is another powerful option, especially for compounds that are soluble in methanol/water or acetonitrile/water mixtures.
-
-
Acid-Base Extraction: Leverage the basicity of your product for an effective workup and purification.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic tetrahydrothienopyridine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic by adding a base (e.g., NaHCO₃, NaOH) until the pH is > 8.
-
Extract the now deprotonated, neutral product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
-
Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Ion-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography can be a highly effective technique for purifying basic compounds.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for tetrahydrothienopyridine synthesis? A1: The synthesis of tetrahydrothienopyridines typically follows one of two main strategies: building the pyridine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyridine derivative.[1] Common starting materials for the former approach include 2-amino-3-substituted thiophenes, which can be synthesized via the Gewald reaction.[2][16] For the latter, substituted pyridines, such as 2-chloronicotinonitriles, are often used.[1] Another important route is the Pictet-Spengler reaction, which utilizes a β-(thienyl)ethylamine and an aldehyde or ketone.[8][17][18]
Q2: My Gewald reaction to synthesize the 2-aminothiophene precursor is not working well. What are some common pitfalls? A2: The Gewald reaction is a multicomponent reaction that can be sensitive to conditions.[2] Common issues include:
-
Incorrect Base: The choice of base (e.g., morpholine, triethylamine, piperidine) is crucial and substrate-dependent. An inappropriate base can lead to side reactions or failure of the reaction to proceed.[4]
-
Reaction Temperature: The reaction is often run at mild temperatures (e.g., 50 °C). Overheating can lead to decomposition of reactants or products.[4]
-
Knoevenagel Condensation Failure: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a key step. If this fails, the reaction will not proceed. Ensure your carbonyl compound is sufficiently reactive.[4]
Q3: What is "late-stage functionalization" and can it be applied to tetrahydrothienopyridines? A3: Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, like a drug candidate, at a late step in the synthesis.[19][20][21] This is a powerful strategy for rapidly creating analogues to explore structure-activity relationships without having to re-synthesize the entire molecule from scratch.[19][22][23] For tetrahydrothienopyridines, LSF could be used to, for example, introduce substituents on the thiophene or pyridine rings. However, achieving site-selectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity.[22]
Q4: Are there any safety considerations I should be aware of during tetrahydrothienopyridine synthesis? A4: Standard laboratory safety precautions should always be followed. Specific considerations for tetrahydrothienopyridine synthesis include:
-
Reagents: Some reagents used in these syntheses can be toxic or corrosive. For example, phosphorus pentachloride, which is sometimes used in derivatization reactions, is highly corrosive and reacts violently with water. Always handle such reagents in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many of the organic solvents used (e.g., DMF, dichloromethane) have associated health risks. Ensure adequate ventilation and use appropriate PPE.
-
Unknown Products: The products and byproducts of your reaction may have unknown toxicological properties. Handle all new compounds with care.
References
- Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. (2026).
- Addressing low diastereoselectivity in tetrahydropyridine synthesis. Benchchem. (n.d.).
- Tetrahydropyridines: a recent update for their multicomponent synthesis.
- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. (2014).
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Fe
- Reaction conditions for the synthesis of tetrahydro- thieno pyridine 4.
- Optimization of reaction conditions. a.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transform
- Late-stage Functionalization for Improving Drug-like Molecular Properties.
- Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. NIH. (n.d.).
- (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggreg
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- The Pictet-Spengler Reaction Upd
- Pictet–Spengler reaction. Wikipedia. (n.d.).
- An update on late-stage functionalization in today's drug discovery. PubMed. (2023).
- Optimization of Reaction Conditions.
- Late-stage Functionalization and its Impact on Modern Drug Discovery. CHIMIA. (2022).
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed. (2024).
- The Gewald multicomponent reaction. PubMed. (2011).
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
- Gewald Reaction. Organic Chemistry Portal. (n.d.).
- A Review on Medicinally Important Heterocyclic Compounds. (2022).
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC. (n.d.).
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. (2022).
- Purification of granulin-like polypeptide from the blood-sucking leech, Hirudo nipponia. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]
- 12. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organicreactions.org [organicreactions.org]
- 19. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights | CHIMIA [chimia.ch]
Technical Support Center: Optimization of Pictet-Spengler Reactions for Thienopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of the Pictet-Spengler reaction for the synthesis of thienopyridines. This document is designed for researchers, chemists, and drug development professionals who are utilizing this powerful cyclization reaction to construct the tetrahydrothienopyridine scaffold, a core structure in many pharmacologically active compounds. Here, we provide in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.
Section 1: Mechanistic Overview & Key Principles
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[1][2] In the context of thienopyridines, the reaction involves the condensation of a 2-(thienyl)ethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the desired fused ring system.[3][4]
The driving force of the reaction is the formation of a highly electrophilic N-acyliminium or iminium ion intermediate, which is then attacked by the electron-rich thiophene ring.[5] Unlike more nucleophilic aromatic systems like indoles or pyrroles, the thiophene ring is less reactive, often necessitating harsher conditions such as stronger acids or higher temperatures to achieve good yields.[5][6] Understanding this core principle is fundamental to troubleshooting and optimizing your reaction conditions.
Caption: Figure 1: General Mechanism of the Pictet-Spengler Reaction for Thienopyridines.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing a tetrahydrothienopyridine core?
The primary substrates are a 2-(thienyl)ethylamine derivative and a carbonyl compound, most commonly an aldehyde.[3][7] For the synthesis of the parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, 2-(thiophen-2-yl)ethylamine and formaldehyde are used.[7]
Q2: What is the role of the acid catalyst and which one should I choose?
The acid catalyst is crucial for protonating the intermediate Schiff base to form the highly electrophilic iminium ion, which is necessary for the cyclization step.[5][8] The choice of acid depends on the reactivity of your specific substrates.
-
Brønsted Acids: Hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are commonly used, often requiring elevated temperatures.[5][6] p-Toluenesulfonic acid (TsOH) can also be effective, though some studies on analogous systems found it inefficient under certain conditions.[9][10]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a powerful Lewis acid catalyst that can promote the reaction, sometimes under milder conditions than strong Brønsted acids.[11][12]
-
For sensitive substrates, starting with a milder acid like acetic acid or a catalytic amount of a stronger acid is advisable before moving to harsher conditions.
Q3: How do substituents on the thiophene or aldehyde affect the reaction?
Substituents play a significant role and can dramatically influence the reaction outcome.
-
On the Thiophene Ring: Electron-donating groups (EDGs) on the thiophene ring increase its nucleophilicity, making the intramolecular cyclization easier and generally leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more difficult and requiring stronger acids or higher temperatures.
-
On the Aldehyde: Electron-donating groups on an aromatic aldehyde can help stabilize the resulting iminium cation, which can be beneficial.[9] However, strongly electron-withdrawing groups on the aldehyde can destabilize the iminium ion, potentially leading to low yields or reaction failure.[13] Aliphatic aldehydes may also be challenging due to insufficient stabilization of the iminium intermediate.[13]
Q4: Can I use ketones instead of aldehydes?
While aldehydes are the most common carbonyl partners, ketones can be used. However, the reaction is generally much more sluggish and less successful with ketones.[6] This is due to both the steric hindrance and the reduced electrophilicity of the ketimine intermediate compared to the aldimine intermediate. Significantly harsher conditions are typically required, and yields are often lower.
Q5: What are the advantages of using microwave-assisted synthesis?
Microwave irradiation has emerged as a powerful tool for optimizing the Pictet-Spengler reaction.[7] The primary advantages include:
-
Drastically Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes.[7][14]
-
Improved Yields: Rapid, uniform heating can minimize the formation of degradation byproducts, leading to cleaner reactions and higher yields.[7][15]
-
Enhanced Efficiency: The technique is highly amenable to one-pot strategies, simplifying synthetic procedures.[7]
Section 3: Troubleshooting Guide
Encountering issues during your experiments is common. This guide addresses the most frequent problems and provides a logical workflow for resolving them.
Caption: Figure 2: Troubleshooting Workflow for Low-Yielding Reactions.
Q: My reaction is not starting or is proceeding very slowly, with starting material remaining after 24 hours. What should I do?
This indicates that the activation energy for the cyclization is not being overcome.
-
Increase Temperature: The thiophene ring's moderate nucleophilicity often requires heat.[5][6] Refluxing the solvent is a common strategy. If using conventional heating, consider switching to microwave irradiation to achieve higher temperatures more efficiently.[7]
-
Use a Stronger Catalyst: If you are using a weak acid like acetic acid, it may not be sufficient to generate the required concentration of the iminium ion. Switch to a stronger Brønsted acid like TFA or a Lewis acid like BF₃·OEt₂.[11][12]
-
Check Your Reagents: Ensure your 2-(thienyl)ethylamine is pure and that your aldehyde has not oxidized to the corresponding carboxylic acid, which will not participate in the reaction.
Q: My yield is consistently low, but the starting material is consumed. What are the likely causes?
This common issue usually points to side reactions or product degradation.
-
Side Product Formation: The highly acidic and often hot conditions can lead to polymerization or other side reactions. One potential side-reaction, especially with furan-based analogues, is acid-catalyzed hydrolysis leading to 1,4-diketones.[9][13] Analyze your crude mixture by LC-MS to identify potential side products. To mitigate this, try lowering the reaction temperature or using a milder acid.
-
Tarring/Decomposition: Abundant tarring suggests that the reaction conditions are too harsh for your substrates.[13] This is particularly common with sensitive aldehydes or thiophenes bearing certain functional groups. Reduce the temperature immediately. If that fails, a less aggressive catalyst is warranted.
-
Isolate the Intermediate: As a more controlled approach, the Schiff base can be formed and isolated first under neutral conditions, and then subjected to the acidic cyclization conditions separately.[8] This prevents the amine and aldehyde from decomposing in acid before they can condense.
Q: I'm observing a complex mixture of products. How can I improve selectivity?
A complex mixture suggests a lack of regioselectivity or competing reaction pathways.
-
Regioselectivity: The Pictet-Spengler cyclization on an unsubstituted thiophene ring occurs at the C3 position relative to the ethylamine substituent. If your thiophene ring has other substituents, cyclization could potentially occur at multiple positions. The electronics of the substituents will direct the cyclization.
-
Workup Issues: Ensure your workup procedure is not contributing to the product mixture. A standard workup involves neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.[16]
Section 4: Experimental Protocols & Data
The following protocols provide a starting point for your experiments. They should be optimized for your specific substrates.
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Synthesis of Tetrahydrothienopyridines
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-(thienyl)ethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile, or acetic acid; ~10-20 mL per mmol of amine).[9][10]
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) at room temperature.[16]
-
Acid Catalysis: Introduce the acid catalyst (e.g., TFA, 1.0 eq; or a catalytic amount of a stronger acid).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-110 °C) and stir for the specified time (typically 2 to 48 hours).[9][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.[16]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Tetrahydrothienopyridines [7]
-
Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-(thienyl)ethylamine (1.0 eq) and the aldehyde (e.g., aqueous formaldehyde, 1.2 eq).
-
Catalysis: Add the acid catalyst (e.g., concentrated HCl).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Workup and Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The following table, adapted from studies on the analogous synthesis of tetrahydrofuro[3,2-c]pyridines, illustrates how changing solvents, catalysts, and temperature can dramatically impact reaction yield.[9][10][17] This serves as a valuable model for optimizing thienopyridine synthesis.
| Entry | Solvent | Acid (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26 |
| 2 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53 |
| 3 | Toluene | HCl (1.0) | 70 | 2 | 58 |
| 4 | Toluene | HCl (1.0) | 110 | 2 | 25 |
| 5 | CH₃CN | TsOH (2.0) | 70 | 30 | 11 |
| 6 | Acetic Acid | HCl (2.0) | rt | 48 | 47 |
| 7 | Acetic Acid | HCl (2.0) | 70 | 3.5 | 48 |
| 8 | Acetic Acid | HCl (2.0) | 70 | 5 | 67 |
Table 1: Example optimization data for a Pictet-Spengler reaction, demonstrating the influence of reaction parameters on product yield. Data modeled from the synthesis of analogous oxygen-containing heterocycles.[9][10][17]
Key Insights from Data:
-
Solvent Matters: Toluene and acetic acid appear to be effective solvents, while acetonitrile can also work well.
-
Temperature is a Double-Edged Sword: Increasing temperature can improve yield (compare entries 6 and 7), but excessive heat can lead to decomposition and lower yields (compare entries 3 and 4).
-
Catalyst Choice is Key: In this system, HCl was significantly more effective than TsOH (compare entries 2 and 5).
-
Time and Concentration: Longer reaction times at moderate temperatures can significantly improve yields (compare entries 6, 7, and 8).
By systematically applying these principles and troubleshooting strategies, you can effectively optimize the Pictet-Spengler reaction for the successful synthesis of your target thienopyridine compounds.
References
- Ramana, M., et al. (2024). Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. Google Vertex AI Search.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific.
- BenchChem. (n.d.). Benchmarking the Efficiency of 2,3,5,6-Tetrachloropyridine-4-thiol in the Synthesis of Thieno[3,2-c]pyridines. BenchChem.
- Kharitonov, D. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997.
- Maji, B., et al. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 136(49), 17185–17193. PubMed Central.
- Sperotto, E., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. MDPI.
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
- Sperotto, E., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. PubMed Central.
- Kharitonov, D. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Gholamzadeh, P. (2018). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry.
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
- ResearchGate. (n.d.). Scheme (1). Pictet-Spengler reaction for preparation of THTP 1.
- chemeurope.com. (n.d.). Pictet-Spengler reaction. chemeurope.com.
- BenchChem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. BenchChem.
- Kharitonov, D. S., et al. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet–Spengler reaction.
- Gholamzadeh, P. (2018). Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines.
- Journal of Chemical Research. (n.d.). Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines.
- Candeias, N. R., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 255. MDPI.
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. [wisdomlib.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine Hydrochloride
Welcome to the technical support guide for the purification of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride (CAS No. 28783-38-2). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. The guidance herein is synthesized from established chemical principles and literature-derived methodologies for the analogous compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, offering a robust starting point for optimizing the purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after synthesis and work-up. What is the first step I should take?
A: An oily or dark-colored crude product is a common issue resulting from reaction byproducts or residual solvents. The immediate goal is to induce crystallization or precipitation of the hydrochloride salt. A good starting point is to dissolve the oil in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol and then attempt to precipitate the salt by adding a non-polar co-solvent (e.g., diethyl ether, hexanes) or by cooling. If color is a significant issue, a subsequent recrystallization with activated carbon treatment may be necessary[1].
Q2: What is the most reliable method for purifying 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl to >99% purity?
A: Recrystallization is the most effective and widely cited method for achieving high purity for this class of compounds. Based on protocols for the structurally similar [3,2-c] isomer, recrystallization from a single solvent like isopropanol or a binary solvent system such as ethanol/hexanes is highly effective[2][3]. The key is to select a solvent (or solvent system) in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at lower temperatures (0–5 °C).
Q3: How can I confirm the purity and identity of my final product?
A: A multi-pronged analytical approach is essential for validation.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis, often targeting >98.0% area%.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure of the tetrahydrothieno[2,3-c]pyridine core and ensure the absence of significant impurities[3].
-
Melting Point: A sharp melting point range is a good indicator of purity. For the analogous [3,2-c] isomer, the melting point is reported to be in the range of 226-230 °C.
Q4: I'm experiencing low yields after the purification process. What are the likely causes?
A: Low yield is typically due to one of several factors:
-
Incomplete Crystallization: Ensure the solution is sufficiently supersaturated. This can be achieved by minimizing the volume of hot solvent used for dissolution and allowing adequate time for crystallization at a low temperature (e.g., 8-10 hours at 15°C or 1-2 hours at 0-5°C)[1][2].
-
Excessive Washing: Washing the filtered crystals with a solvent in which the product has some solubility will lead to losses. Use a minimal amount of ice-cold wash solvent.
-
Premature Filtration: Filtering the crystals before crystallization is complete will leave a significant amount of product in the mother liquor.
-
Sub-optimal pH: The compound is purified as a hydrochloride salt. Ensure the pH is sufficiently acidic during precipitation to prevent the formation of the more soluble free base.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Product Fails to Crystallize ("Oils Out")
-
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by the presence of impurities that disrupt crystal formation or by cooling the solution too rapidly.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product oiling out.
Problem 2: Final Product Has a Persistent Color (Yellow/Brown)
-
Causality: Color is typically due to highly conjugated, polymeric, or oxidized impurities formed during the synthesis. These are often present in small quantities but are highly chromophoric.
-
Solution Protocol:
-
Dissolve the colored product in the chosen recrystallization solvent (e.g., ethanol with a small amount of water) at an elevated temperature (65-75 °C)[1].
-
Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Stir the mixture at temperature for 15-30 minutes. Caution: Do not boil the solution, as this can cause bumping.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Allow the clarified, colorless filtrate to cool slowly to induce crystallization[1].
-
Problem 3: Purity by HPLC is Stagnant Below Target (>99.5%)
-
Causality: A persistent impurity with similar polarity and solubility to the desired product may be co-crystallizing. A single-solvent recrystallization may not be sufficient to remove it.
-
Advanced Solutions:
-
Solvent System Change: Switch to a different recrystallization solvent system. Consult the solvent selection table below. For example, if isopropanol was used, try an ethanol/hexane system[3].
-
Acid/Base Wash: Convert the hydrochloride salt back to the free base by dissolving it in water and basifying with NaOH or K₂CO₃. Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate), wash the organic layer with brine, dry it (Na₂SO₄), and then re-precipitate the hydrochloride salt by adding a solution of HCl in a suitable solvent like ether or isopropanol[2][3]. This process can effectively remove neutral or acidic impurities.
-
Chromatography: As a final resort, flash column chromatography on silica gel can be performed on the free base form of the compound. The purified free base is then converted back to the hydrochloride salt.
-
Detailed Purification Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
This protocol is adapted from methods used for the [3,2-c] isomer and is an excellent starting point[2].
-
Place the crude 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol (IPA) and heat the mixture to reflux with stirring until all the solid dissolves. Add more IPA in small portions only if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly towards room temperature. Crystal formation should begin as the solution cools.
-
After the flask has reached room temperature, place it in an ice bath (0-5 °C) for at least 1-2 hours to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold isopropanol or diethyl ether to remove residual mother liquor[2].
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight to remove all solvent[2][4].
Recrystallization Solvent Selection Table
The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. The following table, based on common organic chemistry principles, provides potential solvents to screen.
| Solvent Class | Protic Solvents | Aprotic Polar Solvents | Non-Polar "Anti-Solvents" |
| Examples | Isopropanol (IPA), Ethanol, Methanol | Acetonitrile, Acetone | Diethyl Ether, Hexanes, Dichloromethane (for washing) |
| Use Case | Primary recrystallization solvent. Good for dissolving salts. | Can be effective but may require an anti-solvent. | Used as the co-solvent in a binary system to reduce solubility and induce precipitation. Also used for washing crystals. |
| Literature Precedent | IPA and Ethanol are cited for the analogous isomer[1][2][3]. | N/A | Hexanes (with EtOH) and Dichloromethane/Diethyl Ether (for washing) are cited[2][3]. |
References
- Hassan, A., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 47(13), 3384-3395.
- Google Patents. (2012). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
Sources
- 1. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
Technical Support Center: Purifying 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl via Recrystallization
Welcome to the technical support guide for the purification of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important heterocyclic intermediate. We will address common challenges, explain the causality behind experimental choices, and provide robust protocols to ensure high purity and yield.
A Note on Isomers
The thienopyridine core exists in several isomeric forms. While this guide focuses on the [2,3-C] isomer (CAS 28783-38-2)[1], much of the available literature and established protocols concern the closely related [3,2-c] isomer (CAS 28783-41-7), a key intermediate in the synthesis of pharmaceuticals like Ticlopidine and Clopidogrel[2][3][4]. The principles and solvent systems discussed herein are largely applicable to both isomers due to their structural similarity, but optimization may be required.
Section 1: Foundational Principles & Solvent Selection
Q1: Why is solvent selection so critical for recrystallizing 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl?
A1: Solvent selection is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent must exhibit specific thermodynamic properties tailored to the solute. For 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl, a polar hydrochloride salt, the key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the driving force for crystallization upon cooling.
The Causality Behind Solvent Choice:
-
Polarity and Structure: As an amine hydrochloride salt, the compound is highly polar. Therefore, polar solvents, particularly alcohols, are excellent candidates. Alcohols can form hydrogen bonds with the molecule, aiding dissolution at elevated temperatures.[5]
-
Yield vs. Purity: A solvent in which the compound is too soluble, even when cold (e.g., water or methanol for some salts), will result in a poor recovery yield, as a significant amount of product will remain in the mother liquor.[6][7] Conversely, a solvent in which the compound is poorly soluble even when hot will not be effective for recrystallization.
-
Impurity Profile: The solvent must also be a poor solvent for the impurities you are trying to remove, allowing them to remain in the solution (mother liquor) as your desired product crystallizes.
Solvent Suitability Comparison
| Solvent | Boiling Point (°C) | Suitability Analysis |
| Isopropanol (IPA) | 82.5 | Highly Recommended. Literature explicitly cites IPA for successfully recrystallizing the related [3,2-c] isomer.[2] It offers a good balance of dissolving the salt when hot while allowing for good recovery at cooler temperatures. It is often preferred for HCl salts over more polar alcohols.[7][8] |
| Methanol | 64.7 | Use with Caution. While the compound is soluble in methanol[9], its low boiling point and high solvating power may lead to the compound being too soluble, potentially resulting in low yields. |
| Ethanol | 78.4 | Possible, but may reduce yield. Many hydrochloride salts are highly soluble in ethanol, which can lead to significant product loss in the mother liquor.[7] A patent for a related synthesis uses an ethanol/HCl mixture for reaction and crystallization, suggesting its utility.[10] |
| Water | 100 | Generally Unsuitable for Single-Solvent Recrystallization. The related compound Ticlopidine HCl is freely soluble in water, which would lead to very poor recovery.[11] Water might be considered as part of a two-solvent system (e.g., with an alcohol) but this adds complexity. |
| Acetonitrile | 82 | Potential Candidate. Its polarity and boiling point are in a suitable range. Often used in purification of related compounds. |
| Dichloromethane (DCM) / Ethyl Acetate (EtOAc) | DCM: 39.6 | Mixed-Solvent System. A combination of a good solvent (like DCM or an alcohol) and a poor solvent or "anti-solvent" (like EtOAc or ether) can be effective for precipitating hydrochloride salts.[12] |
Section 2: Recommended Recrystallization Protocol (Single Solvent: Isopropanol)
This protocol is a robust starting point based on established methods for purifying thienopyridine hydrochloride salts.[2]
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine HCl solid into an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[13]
-
Add a magnetic stir bar and the minimum amount of isopropanol (IPA) to create a slurry.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot IPA dropwise until the solid just completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good recovery.[6][14] Adding excess solvent is the most common reason for failed crystallization.[15]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration.
-
Pre-heat a funnel and a new, clean receiving flask to prevent premature crystallization in the funnel.[16]
-
Pour the hot solution through a fluted filter paper into the pre-heated receiving flask.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass or loose stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[5][14]
-
Once the flask has reached room temperature, you may place it in an ice-water bath for an additional 15-30 minutes to maximize the yield by further decreasing the solubility of the product.[14]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold IPA to rinse away any adhering mother liquor containing impurities. Using room temperature or an excessive amount of rinse solvent will redissolve some of your product and lower the yield.[6]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization Workflow Diagram
Caption: Workflow for single-solvent recrystallization.
Section 3: Troubleshooting Guide
Q2: No crystals are forming after cooling, even in the ice bath. What should I do?
A2: This is a very common issue, typically caused by either using too much solvent or the solution becoming supersaturated.[6][15]
| Probable Cause | Diagnostic Check | Step-by-Step Solution |
| Excess Solvent | Dip a glass rod in the solution and let it dry. A large, solid residue indicates too much solvent was used.[13] | 1. Gently reheat the solution to boiling. 2. Boil off a portion of the solvent (e.g., 10-20% of the volume) to concentrate the solution.[14][15] 3. Repeat the slow cooling process. |
| Supersaturation | The solution is clear and appears stable despite being below its saturation temperature. | 1. Scratch: Gently scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[8][13] 2. Seed: If available, add a single, tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[6][13] |
Q3: My compound "oiled out" into a gooey liquid instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present.[15][16] Oils tend to trap impurities, defeating the purpose of recrystallization.
| Probable Cause | Step-by-Step Solution |
| Cooling Too Rapidly | 1. Reheat the solution until the oil completely redissolves. 2. Add a very small amount (1-5% of total volume) of additional hot solvent to slightly lower the saturation point.[15] 3. Cool the solution very slowly . You can achieve this by leaving the flask on a hotplate that is turned off or by insulating the flask.[15] |
| High Impurity Level | If slow cooling fails, the impurity level may be too high. The "oil" may need to be separated and purified by another method, such as column chromatography, before attempting recrystallization again.[15] |
| Inappropriate Solvent | The solvent's boiling point may be too high. Try recrystallizing the solidified oil from a different solvent with a lower boiling point.[16] |
Q4: My yield is very low, even though I saw a lot of crystals. What went wrong?
A4: A low yield is typically due to excessive loss of product to the mother liquor or during the washing step.[6]
| Probable Cause | Prevention / Solution |
| Too Much Solvent Used | During dissolution, add the hot solvent in very small portions, waiting for the material to dissolve before adding more. If the mother liquor is not yet discarded, you can try to recover more product by evaporating some solvent and re-cooling.[6][13] |
| Premature Crystallization | If crystals formed during a hot filtration step, they were lost. Ensure the funnel and receiving flask are adequately heated to prevent this.[16] |
| Excessive Washing | Always use a minimum amount of ice-cold solvent for the final wash. Never use room temperature solvent.[6] |
Troubleshooting Logic Diagram
Caption: Common recrystallization problems, causes, and solutions.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use a mixed-solvent system for purification? A5: Yes. A two-solvent system is a powerful alternative if no single suitable solvent can be found. The technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a hot "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (turbid). A drop or two of the hot "good" solvent is then added to redissolve the precipitate, and the solution is cooled slowly. For this compound, a system like Methanol/Ethyl Acetate or Isopropanol/Diethyl Ether could be effective.[7]
Q6: How do I choose between ethanol and isopropanol? A6: For amine hydrochloride salts, isopropanol is often the superior choice.[7][8] This is because many HCl salts have a higher solubility in ethanol, which means that more of your product will remain dissolved in the mother liquor after cooling, leading to a lower yield. Isopropanol typically provides a better differential solubility, allowing for more efficient crystallization and recovery.
Q7: What is the scientific basis for "scratching" the flask to induce crystallization? A7: Scratching the inside of the glass with a rod creates microscopic, high-energy rough spots on the smooth glass surface. These imperfections act as artificial nucleation sites, providing a surface where the first few molecules can aggregate and begin to form an ordered crystal lattice, overcoming the energy barrier to crystallization in a supersaturated solution.[8][13]
Q8: How slowly should I cool the solution, and does it really matter? A8: It matters immensely for purity. A rushed crystallization traps impurities within the growing crystal lattice, resulting in a less pure product.[14] An ideal cooling period allows crystals to begin forming over 5-20 minutes, with continued growth as it approaches room temperature. For optimal results, simply turn off the hotplate and allow the flask to cool in place, undisturbed, to room temperature before moving to an ice bath. This process can take 30 minutes to an hour but is critical for achieving high purity.[13]
References
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive. [Link]
- Recrystalliz
- Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
- Recrystallization. University of Colorado Boulder. [Link]
- Purification of organic hydrochloride salt?
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- Ticlopidine Hydrochloride-impurities.
- 75161 Ticlopidine Hydrochloride Final Print Label.
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
Sources
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | TCI AMERICA [tcichemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE HYDROCHLORIDE CAS#: 28783-38-2 [chemicalbook.com]
- 10. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
troubleshooting poor solubility of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Introduction
Welcome to the technical support guide for 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride (CAS 28783-38-2). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a hydrochloride salt of a basic amine, its solubility is intrinsically linked to the physicochemical properties of the solution, primarily pH. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve successful dissolution for your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in plain water. What are the initial troubleshooting steps?
A1: Initial Steps for Dissolution
Difficulty dissolving this compound in neutral water is a common observation. As a hydrochloride salt, its solubility is highly dependent on the pH of the medium. Here are the foundational steps to address this issue.
Causality Explained: The compound is the salt of a weak base (the tetrahydrothienopyridine moiety) and a strong acid (HCl). In solution, an equilibrium exists between the ionized (protonated), more soluble form and the non-ionized (free base), less soluble form.[1][2] In neutral water, the equilibrium may favor the less soluble free base, leading to poor dissolution. The key is to keep the molecule in its protonated, charged state, which enhances its interaction with polar solvents like water.[1][3]
Protocol 1: Basic Acidified Aqueous Dissolution
-
Initial Suspension: Add your weighed amount of this compound to your target volume of high-purity water (e.g., Milli-Q® or equivalent). Do not expect immediate dissolution.
-
Agitation: Stir the suspension vigorously using a magnetic stirrer.
-
pH Adjustment (Acidification):
-
Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding acid until the solid material completely dissolves. The solution should become clear.
-
A target pH in the acidic range (typically pH 2-5) is often effective for amine hydrochloride salts.[4]
-
-
Gentle Warming (Optional): If dissolution is still slow, gently warm the solution to 30-40°C while stirring. Most dissolution processes are endothermic, meaning an increase in temperature will increase solubility.[5][6] However, be cautious as excessive heat can risk degradation.
-
Final Volume Adjustment: Once the compound is fully dissolved, you can add water to reach your final target concentration and volume.
Q2: Why is pH so critical, and how does it affect the solubility of this specific molecule? Can adding too much acid be a problem?
A2: The Critical Role of pH and the Common Ion Effect
The pH of the solvent is the most critical factor governing the solubility of amine salts. The amine group in the pyridine ring is basic and can be protonated.
Mechanism of pH-Dependent Solubility: At a low pH (acidic conditions), there is a high concentration of hydrogen ions (H+). According to Le Chatelier's principle, this excess H+ will drive the equilibrium towards the protonated, cationic form of the molecule. This charged species is polar and therefore readily dissolves in polar solvents like water.[1][3] As the pH increases (becomes more basic), the concentration of H+ decreases, and the equilibrium shifts, causing the compound to deprotonate into its neutral, free base form, which is significantly less water-soluble and may precipitate out of solution.
The Common Ion Effect: Yes, adding too much of the same acid used to form the salt (in this case, HCl) can paradoxically decrease solubility. This is known as the common ion effect .[7][8] The dissolution of the hydrochloride salt is an equilibrium process:
C₇H₁₀NS⁺Cl⁻ (solid) ⇌ C₇H₁₀NS⁺ (aq) + Cl⁻ (aq)
If a high concentration of chloride ions (Cl⁻) is already present in the solution (from adding excess HCl), this equilibrium will be pushed to the left, favoring the solid, undissolved state and thus reducing the overall solubility of the salt.[7][8][9] This is why it is crucial to add just enough acid to achieve dissolution and not an excessive amount.
Q3: Water isn't working for my desired concentration. What other solvents or co-solvent systems should I consider?
A3: Exploring Alternative Solvent Systems
When high concentrations are required, or if an aqueous system is not suitable for your downstream application, alternative solvents and co-solvent systems are effective strategies.
Solvent Selection Rationale: The goal is to choose a solvent that can effectively solvate the molecule. For this compound, polar solvents are generally the first choice. Vendor information suggests solubility in DMSO and Methanol.[10][11]
Co-Solvency Explained: Co-solvency is a powerful technique where a water-miscible organic solvent is added to water to increase the solubility of a poorly soluble compound.[12][13] The co-solvent works by reducing the overall polarity of the solvent system and lessening the ability of water to exclude non-polar regions of the drug molecule.[][15] This approach can be combined with pH adjustment for maximum effect.[12][]
Table 1: Recommended Solvents and Co-Solvents
| Solvent/System | Type | Typical Usage Notes | Advantages | Disadvantages |
| Acidified Water (pH 2-5) | Aqueous | Primary choice for most biological buffers. | Biocompatible, inexpensive. | Solubility may be limited; risk of common ion effect. |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Dissolve compound in 100% DMSO first, then dilute into aqueous buffer. | High solubilizing power for many organic molecules. | Can be toxic to cells at >0.5% v/v; may interfere with assays. |
| Methanol | Polar Protic | Useful for creating stock solutions. | Good solubilizing power.[10][11] | Volatile, toxic, may not be suitable for in-vivo or cell-based assays. |
| Ethanol/Water | Co-Solvent | A common system for drug formulation. | Less toxic than methanol, effective at increasing solubility. | May cause precipitation upon high dilution into aqueous media. |
| PEG 400/Water | Co-Solvent | Polyethylene Glycol 400 is a common excipient.[16] | Low toxicity, widely used in formulations. | Can be viscous; may affect some biological assays. |
Protocol 2: Co-Solvent Dissolution Method (using DMSO)
-
Neat Dissolution: Weigh the compound and add it to a minimal volume of 100% DMSO. Vortex or sonicate briefly until fully dissolved. This creates a high-concentration stock solution.
-
Aqueous Dilution: While vortexing the aqueous buffer (e.g., PBS), slowly add the DMSO stock solution dropwise.
-
Observe for Precipitation: Do not exceed the concentration at which the compound begins to precipitate. The final concentration of DMSO should ideally be kept below 1% for cell-based experiments.[12]
-
Validation: Always run a vehicle control (buffer + equivalent amount of DMSO) in your experiments to account for any effects of the co-solvent itself.
Q4: My experiments require a neutral pH. How can I maintain solubility without using an acidic buffer?
A4: Strategies for Neutral pH Applications
This is a significant challenge for amine salts. If the final solution must be at a neutral pH, the compound will have a strong tendency to precipitate. The strategy is to prepare a concentrated, acidic stock solution and then dilute it significantly into your final neutral buffer.
Rationale: The principle here is to keep the final concentration in the neutral buffer below the compound's maximum solubility limit at that pH. While the solubility is much lower at pH 7 than at pH 4, it is not zero.
Considerations for Success:
-
Determine Solubility Limit: Empirically determine the solubility limit at your target neutral pH. This can be done by serial dilution of your acidic stock into the neutral buffer until you observe the first signs of precipitation.
-
Use of Excipients: For formulation development, surfactants or complexing agents like cyclodextrins can be used to create systems (e.g., microemulsions) that stabilize the drug at neutral pH, but this is an advanced technique beyond simple benchtop dissolution.[12][17]
References
- Drug Dissolution Enhancement by Salt Formation: Current Prospects.Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.[Link]
- Precaution on use of hydrochloride salts in pharmaceutical formul
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Poor Aqueous Soluble Drugs; Challenges and Solution to Overcome with Self-Emulsification Systems.International Journal of Pharmaceutical Sciences.[Link]
- 4 Factors Affecting Solubility of Drugs.Ascendia Pharmaceutical Solutions.[Link]
- Solving Poor Solubility to Unlock a Drug's Potential.Pharmaceutical Technology.[Link]
- 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride - ChemBK.ChemBK.[Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharma and Chemical Analysis.[Link]
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.[Link]
- Factors Affecting Solubility.BYJU'S.[Link]
- Co-solvency and anti-solvent method for the solubility enhancement.LinkedIn.[Link]
- Isolation (Recovery) of amines.University of Alberta.[Link]
- Why do amines dissolve in hydrochloric acid?Quora.[Link]
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.[Link]
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.PMC - NIH.[Link]
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.NIH.[Link]
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- The Effects of pH on Solubility.Chemistry LibreTexts.[Link]
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. byjus.com [byjus.com]
- 7. rjpdft.com [rjpdft.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 28783-38-2 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. longdom.org [longdom.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
stability and degradation of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Welcome to the technical support center for 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The following guidance is based on established principles of pharmaceutical stability testing and data from structurally related thienopyridine compounds, such as clopidogrel and prasugrel. It is intended to serve as a comprehensive starting point for your investigations, but we strongly recommend conducting compound-specific forced degradation studies to confirm these potential pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid (powder) form, it is recommended to store the compound in a dry, dark place at room temperature.[1] For long-term storage, especially of stock solutions, temperatures of -20°C to -80°C are advisable to minimize degradation.[2] The hydrochloride salt form is generally more stable than the free base.
Q2: How should I prepare stock solutions of this compound?
Stock solutions should be prepared in a suitable dry solvent. Given its hydrochloride salt form, it is expected to have good solubility in water and alcohols like methanol or ethanol. For biological experiments, consider using DMSO or a buffered aqueous solution, but be mindful of potential stability issues in aqueous media over time. It is recommended to prepare fresh solutions for each experiment or store aliquots at low temperatures (-20°C or -80°C) for short periods.[2]
Q3: What are the likely degradation pathways for this compound?
Based on studies of related thienopyridine drugs, the primary degradation pathways are likely to be:
-
Oxidation: The thiophene ring and the tertiary amine in the pyridine ring are susceptible to oxidation.[3][4] This can lead to the formation of N-oxides and oxides of the sulfur atom in the thiophene ring.[3][4]
-
Hydrolysis: While the core structure is generally stable against hydrolysis, any functional groups that might be attached to this core in derivative forms could be susceptible, particularly at extreme pH values.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation. Photostability studies are recommended if the compound will be handled in light for extended periods.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[7] Contact with such agents can lead to rapid degradation. Care should also be taken to avoid highly basic conditions, which could neutralize the hydrochloride salt and potentially lead to the less stable free base form.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptom: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.
Potential Cause: This is a common sign of degradation. The new peaks likely correspond to one or more degradation products.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Was the sample recently prepared? If not, how was it stored (temperature, light exposure, solvent)?
-
Was the solvent of appropriate quality (e.g., HPLC grade, dry)?
-
Was the sample exposed to any incompatible materials?
-
-
Consider the Environment:
-
Was the experiment conducted under harsh lighting?
-
Was the sample heated? Elevated temperatures can accelerate degradation.[8]
-
-
Investigate Potential Degradation Pathways:
-
The most probable cause is oxidation.[3][4] The molecular weights of the new peaks, if determined by mass spectrometry (LC-MS), can help identify the degradation products. An increase of 16 amu would suggest the formation of an N-oxide or a sulfoxide.
-
Consider if the mobile phase of your HPLC could be contributing to degradation (e.g., extreme pH).
-
Preventative Measures:
-
Always store the compound and its solutions under the recommended conditions (cool, dark, and dry).[1][2]
-
Prepare solutions fresh whenever possible.
-
Use high-quality solvents and reagents.
-
Protect samples from light during experiments.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Symptom: You observe a decrease in the expected biological or chemical activity of your compound over time, or your experimental results are not reproducible.
Potential Cause: This is likely due to the degradation of the active compound, leading to a lower effective concentration.
Troubleshooting Steps:
-
Perform a Purity Check: Re-analyze the purity of your stock solution or solid compound using a validated analytical method like HPLC. Compare the results with the initial purity data.
-
Conduct a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to identify its vulnerabilities.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector to observe any changes in the UV spectra of the peaks.
-
Use LC-MS to identify the mass of the degradation products.
-
-
Data Presentation: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Observation | Likely Degradation Products |
| Acidic (0.1 M HCl) | Potential for some degradation, but likely more stable than in basic conditions. | Minor hydrolysis products, depending on specific compound structure. |
| Basic (0.1 M NaOH) | Higher potential for degradation compared to acidic conditions. | Formation of free base, potential for subsequent degradation. |
| Oxidative (3% H₂O₂) | Significant degradation is expected. | N-oxide, sulfoxide, and other oxidative products.[3][4] |
| Thermal (Heat) | Degradation is possible, especially with moisture present.[3][9] | Various thermal decomposition products. |
| Photolytic (UV/Vis) | Potential for degradation, formation of photosensitive products. | Photolytic decomposition products. |
Visualizations
Predicted Oxidative Degradation Pathway
Caption: Predicted major oxidative degradation pathways.
Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
References
- Vertex AI Search. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Biochemical Reagent.
- BLDpharm. 28783-41-7|4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Krake, E. F., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
- ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
- Fisher Scientific. SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride.
- Santa Cruz Biotechnology. MATERIAL SAFETY DATA SHEETS this compound.
- Santa Cruz Biotechnology. This compound | CAS 28783-38-2.
- ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
- TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7.
- Echemi. This compound, 98% Purity, C7H10ClNS, 10 grams.
- Wang, R., et al. (2015).
- Capot Chemical. (2013). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate.
- Scribd. Influence of PH On The Stability of Pharmaceutical - Scribd.
- TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride 28783-41-7.
- TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- AMI Scientific. 4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine Hydrochloride TCI Analytical reagent.
- Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- MDPI. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- MDPI. (2023).
- ChemicalBook. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7.
- ResearchGate. (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- Lirias.
- NIH.
- Google Patents.
- MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- Chem-Impex. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride.
- LGC Standards. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
Sources
- 1. 28783-41-7|4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
avoiding byproduct formation in the synthesis of tetrahydrothienopyridines
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of tetrahydrothienopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind the troubleshooting strategies presented.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tetrahydrothienopyridines, and what are its main challenges?
A1: The most prevalent and versatile method for synthesizing the tetrahydrothienopyridine core is a variation of the Gewald three-component reaction . This reaction typically involves the condensation of an N-substituted piperidin-4-one, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3] The primary challenge in this synthesis is controlling the reaction pathway to favor the formation of the desired product over various potential byproducts, which can significantly lower the yield and complicate purification.
Q2: I'm observing a significant amount of an unexpected, high-molecular-weight byproduct. What is it likely to be?
A2: A common issue is the formation of a dimeric byproduct. This occurs when the intermediate from the Knoevenagel-Cope condensation of the piperidin-4-one and the active methylene nitrile undergoes a Michael addition with another molecule of the activated nitrile, followed by cyclization.[2] This side reaction is particularly prevalent under certain reaction conditions and can become the major product if not properly controlled.
Q3: Can the choice of base influence the outcome of the reaction?
A3: Absolutely. The choice of base is critical in the Gewald reaction. Organic bases like morpholine or triethylamine are commonly used.[2][4] However, the basicity and steric hindrance of the amine can influence the rate of the initial Knoevenagel condensation versus the rate of byproduct formation. In some cases, inorganic bases have been shown to suppress byproduct formation.[5]
Q4: My final product seems to be degrading during workup or purification. What could be the cause?
A4: Tetrahydrothienopyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. The thiophene ring can be prone to oxidation, and the ester or nitrile functionalities can be hydrolyzed.[6] It is crucial to employ mild workup conditions and to choose an appropriate purification method.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions to get your synthesis back on track.
Issue 1: Low Yield of the Desired Tetrahydrothienopyridine
Primary Cause: Predominant formation of byproducts, particularly the dimer of the Knoevenagel-Cope intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
| Parameter | Problem | Recommended Action & Rationale |
| Base Selection | The use of a strong, sterically unhindered organic base (e.g., diethylamine) may favor the Michael addition leading to the dimer. | Switch to a weaker or more sterically hindered base. For instance, morpholine is a commonly used base that often provides a good balance of reactivity.[7] Triethylamine is another option.[4] In some cases, using an inorganic base like sodium carbonate in a biphasic solvent system (e.g., THF/water) has been reported to suppress byproduct formation.[5] |
| Solvent System | Highly polar, aprotic solvents like DMF can sometimes promote side reactions by stabilizing charged intermediates. | Consider using a less polar solvent or a solvent mixture. Ethanol or a mixture of ethanol and water can be effective.[8][9] The presence of a protic solvent can help to protonate intermediates in a way that favors the desired reaction pathway. |
| Reaction Temperature | Elevated temperatures can accelerate both the desired reaction and the formation of byproducts. | Optimize the reaction temperature. Often, running the reaction at a moderate temperature (e.g., 50-70 °C) is sufficient for the Gewald cyclization.[8][10] Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and selectivity. |
| Reagent Stoichiometry & Quality | Impure starting materials, especially the piperidin-4-one, can introduce competing reactions. Incorrect stoichiometry can leave unreacted starting materials that complicate purification. | Ensure the purity of all reagents. N-substituted piperidin-4-ones can be prone to self-condensation or other side reactions if not pure. Use a slight excess (1.1-1.2 equivalents) of sulfur and the active methylene nitrile to ensure complete conversion of the piperidinone. |
Issue 2: Formation of a Colored, Insoluble Material
Primary Cause: Polymerization of intermediates or the final product, or the formation of polysulfide byproducts.
Detailed Solutions:
| Parameter | Problem | Recommended Action & Rationale |
| Reaction Time & Temperature | Prolonged reaction times at high temperatures can lead to decomposition and polymerization. | Monitor the reaction closely and work up as soon as the starting material is consumed. Avoid excessive heating. The use of microwave irradiation has been shown to reduce reaction times and in some cases, improve yields.[1] |
| Sulfur Quality | Old or impure sulfur can contain acidic impurities that may catalyze polymerization. | Use high-purity, finely powdered sulfur. |
| Work-up Procedure | Harsh work-up conditions can degrade the product. | Use a mild work-up. Pouring the reaction mixture into cold water or an ice/water mixture can help to precipitate the product and quench the reaction quickly.[4] Avoid strong acids or bases during extraction. |
Issue 3: Difficulty in Purifying the Final Product
Primary Cause: Co-elution of the desired product with byproducts or unreacted starting materials.
Detailed Solutions:
| Technique | Problem | Recommended Action & Rationale |
| Crystallization | The product is an oil or does not crystallize easily. | Attempt to form a salt. The basic nitrogen of the piperidine ring can be protonated with an acid (e.g., HCl in ethanol or ether) to form a crystalline hydrochloride salt, which is often easier to purify by recrystallization. |
| Column Chromatography | The product and a major byproduct have very similar polarities. | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If the byproducts are acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can improve peak shape and separation. |
| Initial Reaction Cleanliness | The crude reaction mixture is very complex, making purification difficult. | Revisit the reaction conditions to minimize byproduct formation. A cleaner initial reaction will significantly simplify the purification process. Refer to the troubleshooting guide for low yield for suggestions on optimizing the reaction. |
Optimized Experimental Protocol
This protocol for the synthesis of 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is designed to maximize yield and minimize byproduct formation.
Reaction Scheme:
Caption: Gewald synthesis of a tetrahydrothienopyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzyl-4-piperidinone (1.0 eq.), malononitrile (1.1 eq.), and finely powdered elemental sulfur (1.2 eq.) in ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an ice/water mixture.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the desired tetrahydrothienopyridine as a crystalline solid.
References
- BenchChem. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674–679.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- Jansen, J. J., & Co-workers. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
- Wikipedia. (n.d.). Gewald reaction.
- Bai, Y., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed.
- ResearchGate. (n.d.). Gewald type reaction with benzylidene malononitrile.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Amino-6-benzyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carbonitrile.
- Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
- Jørgensen, M., & Co-workers. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- D'Acquarica, I., & Co-workers. (2020).
- D'Acquarica, I., & Co-workers. (2020).
- American Chemical Society. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-benzyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carbonitrile | CAS 24237-37-4.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
- Bai, Y., et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters.
- ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2- c ]pyridines via Pictet–Spengler reaction.
- Saravanan, J. (2013). The versatility and synthetic utility of Gewald reaction. Med chem.
- ResearchGate. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Arulraj, R., & Sivakumar, S. (2021).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
- Arulraj, R., & Sivakumar, S. (2021).
- ResearchGate. (n.d.).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- MDPI. (n.d.). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. d-nb.info [d-nb.info]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Welcome to the technical support guide for the synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine. This molecule is a critical heterocyclic nucleus and a key intermediate in the synthesis of prominent anti-platelet agents such as Ticlopidine and Clopidogrel.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this important scaffold. We will delve into the mechanistic rationale behind procedural steps, offer solutions to common problems, and provide validated protocols to ensure reproducible success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before embarking on or scaling up the synthesis.
Q1: What is the most common and scalable synthetic route to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine?
The most industrially relevant and scalable method is a modified Pictet-Spengler reaction. This approach involves the condensation of 2-(thiophen-3-yl)ethanamine with a formaldehyde source, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydrothieno[2,3-c]pyridine core.[3][4] This method is favored for its use of readily available and inexpensive starting materials and generally good yields.[2]
Q2: Why is the final product typically isolated as a hydrochloride salt?
The free base of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is often an oil or a low-melting solid that can be difficult to handle and purify, especially at a large scale. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easily filtered, washed, and dried.[5][6] This salt formation step is a critical part of the purification process, allowing for the removal of non-basic impurities.
Q3: What are the primary challenges when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis?
The primary challenges during scale-up are:
-
Reaction Control: The initial condensation with formaldehyde can be exothermic. Proper heat management using jacketed reactors is crucial to prevent runaway reactions and the formation of polymeric byproducts.
-
Mass Transfer: Ensuring efficient mixing is vital, as the reaction mixture can be heterogeneous, especially when using paraformaldehyde.
-
Work-up and Isolation: Handling large volumes of solvents and executing extractions and filtrations efficiently requires appropriate equipment. Crystallization kinetics can also differ at scale, requiring re-optimization of cooling profiles and agitation speeds to achieve the desired particle size and purity.
-
Water Removal: The reaction generates water, which can impede the cyclization. While lab-scale setups might rely on simple reflux, large-scale synthesis often necessitates azeotropic distillation using a Dean-Stark apparatus to drive the reaction to completion.[5]
Q4: Are there alternative synthetic strategies to the Pictet-Spengler reaction?
Yes, other routes exist, although they are less common for this specific unsubstituted core. For instance, the Gewald reaction can be used to construct substituted 2-aminothiophene rings, which could then be further elaborated.[7][8] Another advanced method involves a metal-free, 1,2,3-triazole-mediated denitrogenative transformation to build the thieno[2,3-c]pyridine skeleton, offering a pathway to unique derivatives.[9][10] However, for large-scale production of the parent compound, the Pictet-Spengler approach remains the most economical.
Part 2: Core Synthesis Workflow & Protocol
The following diagram and protocol outline a robust and validated procedure for the synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride.
Caption: General workflow for the synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine HCl.
Detailed Experimental Protocol
This protocol is adapted from established industrial methods.[5][6]
Reagents & Solvents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (per 100g SM) | Moles | Rationale |
| 2-(Thiophen-3-yl)ethanamine | 127.20 | 100 g | 0.786 | Starting Material |
| Paraformaldehyde | (CH₂O)n | 26.0 g | ~0.866 | Formaldehyde source; less hazardous than formalin |
| Dichloroethane (DCE) | 98.96 | 600 mL | - | Solvent; forms an azeotrope with water |
| HCl in DMF (7%) | - | 200 mL | - | Acid catalyst for cyclization & salt formation |
Procedure:
-
Reaction Setup: To a 2-liter, 4-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 2-(thiophen-3-yl)ethanamine (100 g, 0.79 mol) and dichloroethane (600 mL). Stir for 5-10 minutes at 25°C (±5°C) to ensure complete dissolution.
-
Condensation: Add paraformaldehyde (26.0 g, ~0.88 mol) to the mixture. Heat the reaction to a gentle reflux at 40-45°C.
-
Expert Insight: The use of paraformaldehyde provides a controlled release of formaldehyde. Maintaining the temperature below 50°C minimizes the formation of undesirable polymeric side products.
-
-
Water Removal: Continue refluxing for 4-6 hours, continuously removing the water formed during the reaction via the Dean-Stark trap. The reaction progress can be monitored by TLC.
-
Cyclization and Salt Formation: Once the starting material is consumed, cool the reaction mixture to room temperature (~25°C). Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL).
-
Causality: The addition of strong acid protonates the intermediate imine, catalyzing the intramolecular electrophilic aromatic substitution (the Pictet-Spengler cyclization) onto the electron-rich thiophene ring to form the product.
-
-
Crystallization: Heat the mixture to 70°C (±5°C) and stir for 4-6 hours to ensure complete cyclization and salt formation. Subsequently, cool the mixture to 15°C (±2°C) and stir for an additional 8-10 hours.
-
Expert Insight: A slow cooling profile is critical for forming large, easily filterable crystals and achieving high purity by minimizing the occlusion of impurities.
-
-
Isolation: Filter the resulting solid product using a suction filter. Wash the filter cake with cold dichloroethane (2 x 50 mL) to remove residual DMF and any non-polar impurities.
-
Drying: Dry the obtained white solid under vacuum at 30-40°C to a constant weight. Expected yield: ~120 g (approx. 87%); Purity: >99%.[5][6]
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Caption: A troubleshooting decision guide for common synthesis issues.
Detailed Troubleshooting Q&A
Problem 1: The reaction stalls, and TLC/HPLC analysis shows a significant amount of unreacted 2-(thiophen-3-yl)ethanamine.
-
Potential Cause A: Inefficient Water Removal. The formation of the intermediate imine and the subsequent cyclization are equilibrium-driven processes. If water is not effectively removed, the equilibrium will not favor product formation.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly. On a large scale, check for sufficient cooling on the condenser to prevent loss of the azeotroping solvent (DCE). Confirm that the DCE is actively refluxing and phase separation is visible in the trap.
-
-
Potential Cause B: Inactive Paraformaldehyde. Paraformaldehyde can vary in quality and reactivity. Old or improperly stored reagents may depolymerize slowly.
-
Solution: Use a fresh, high-quality source of paraformaldehyde. A simple test is to heat a small amount; it should readily sublime and smell strongly of formaldehyde.
-
Problem 2: The final product is off-white or yellow, and HPLC shows several minor impurities.
-
Potential Cause A: Overheating during Cyclization. The Pictet-Spengler reaction is generally clean, but forcing the conditions with excessive heat (>80°C) can lead to the formation of colored degradation products or tars.
-
Solution: Strictly maintain the reaction temperature at the recommended 70°C during the acid-catalyzed cyclization step. Ensure the internal temperature probe is accurately calibrated.
-
-
Potential Cause B: Insufficient Washing. Residual DMF, an excellent solvent, can trap colored impurities within the crystalline product.
Problem 3: During scale-up, a significant exotherm is observed after paraformaldehyde addition, leading to a rapid temperature rise.
-
Potential Cause: Runaway Condensation Reaction. The initial reaction between the amine and formaldehyde is exothermic. At a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
-
Solution A (Procedural): Add the paraformaldehyde portion-wise over 30-60 minutes instead of all at once. This allows the reactor's cooling system to manage the heat generated from each portion.
-
Solution B (Engineering): Ensure the reactor's cooling jacket is set to a sufficiently low temperature before starting the addition and that the circulation is running at full capacity. Monitor the internal temperature closely and be prepared to pause the addition if the temperature rises too quickly.
-
References
- Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link][1][2]
- PubMed. (2020).
- Gleave, D. M., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 542–559. [Link][3][11]
- Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12). [Link]
- Jun, C. (1997). Synthesis of Ticlopidine Hydrochloride. Semantic Scholar. [Link]
- ResearchGate. (2010). Projected multicomponent synthesis of clopidogrel and ticlopidine. [Link]
- Wikipedia. (n.d.). Gewald reaction.
- ACS Figshare. (2011). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development. [Link]
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. [Link]
- Çetin, M., & Dehaen, W. (2021).
- ResearchGate. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][8]
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Semantic Scholar. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Google Patents. (2012). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride.
- MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. [Link]
- MDPI. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- Lirias. (2021).
Sources
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Refining Analytical Methods for Tetrahydrothienopyridine Characterization
Welcome to the technical support center for the analytical characterization of tetrahydrothienopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of molecules, which includes prominent antiplatelet agents like clopidogrel, prasugrel, and ticlopidine.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The advice herein is grounded in established scientific principles and field-proven insights to ensure the integrity and robustness of your analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, quantification, and purity assessment of tetrahydrothienopyridines. However, the unique chemical properties of these compounds can present specific chromatographic challenges.
Frequently Asked Questions (HPLC)
Q1: Why am I observing significant peak tailing with my tetrahydrothienopyridine analyte?
A1: Peak tailing is a common issue when analyzing basic compounds like tetrahydrothienopyridines on silica-based reversed-phase columns. The primary cause is the interaction between the protonated basic nitrogen atom in the piperidine ring and acidic residual silanol groups (Si-OH) on the silica surface.[1][2] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail."
To mitigate this, consider the following strategies:
-
Mobile Phase pH Adjustment: Operate your mobile phase at a low pH, typically between 2.5 and 3.5.[3][4] At this pH, the majority of surface silanol groups are protonated and thus less likely to interact with the positively charged analyte.
-
Use of Competing Bases: Incorporate a small amount of a competing base, such as triethylamine (TEA) at a concentration of 5-10 mM, into your mobile phase.[3][5] TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, be aware that this can sometimes shorten column lifetime.
-
Column Selection: Opt for modern, high-purity, end-capped columns. These columns have a much lower concentration of residual silanol groups, significantly reducing the potential for secondary interactions.[1][2]
Q2: My retention times are shifting between injections. What is the likely cause?
A2: Retention time instability can stem from several factors. For tetrahydrothienopyridines, which are often analyzed using ion-suppression reversed-phase chromatography, a primary suspect is inadequate mobile phase buffering or equilibration.[6][7]
-
Insufficient Equilibration: Ensure your column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially the pH, can lead to shifts in retention for ionizable compounds.[6][8] Always prepare fresh mobile phase and ensure accurate pH measurement.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable thermal environment.
Troubleshooting Guide: Common HPLC Issues
| Issue | Potential Cause for Tetrahydrothienopyridines | Recommended Solution(s) |
| Peak Tailing | Interaction of basic nitrogen with residual silanols.[1][2] | Lower mobile phase pH to 2.5-3.5.[3][4] Add a competing base (e.g., TEA). Use a high-purity, end-capped column. |
| Peak Fronting | Sample overload or poor sample solubility. | Reduce injection volume or sample concentration. Ensure the sample is fully dissolved in the mobile phase. |
| Split Peaks | Column inlet frit blockage or a void in the column packing. | Replace the column inlet frit or guard column. If a void is suspected, the column may need to be replaced. |
| Baseline Noise/Drift | Contaminated mobile phase or detector issues. | Use high-purity solvents and freshly prepared mobile phase. Purge the system to remove air bubbles. |
| Irreproducible Peak Areas | Injector issues or incomplete sample dissolution. | Check the injector for leaks and ensure accurate volume delivery. Confirm the sample is fully dissolved before injection. |
Experimental Protocol: Developing a Stability-Indicating HPLC Method
A robust stability-indicating method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.
Objective: To develop an HPLC method capable of separating a tetrahydrothienopyridine API from its potential degradation products generated under forced degradation conditions.
Step-by-Step Methodology:
-
Forced Degradation Studies: Subject the API to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[9][10] For example, for oxidative degradation, a solution of the API can be treated with 3% hydrogen peroxide.
-
Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Detection: UV detection at a wavelength where the API and expected degradants have significant absorbance (e.g., 220-240 nm).
-
-
Method Optimization:
-
Analyze the chromatograms from the forced degradation samples.
-
If co-elution is observed, adjust the gradient slope, mobile phase pH (by using different buffers like phosphate or acetate), or try a different column chemistry (e.g., Phenyl-Hexyl).
-
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Section 2: Mass Spectrometry (MS) Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of tetrahydrothienopyridines, their metabolites, and degradation products.
Frequently Asked Questions (MS)
Q1: What are the expected fragmentation patterns for tetrahydrothienopyridines in positive ion mode ESI-MS/MS?
A1: The fragmentation of tetrahydrothienopyridines is influenced by the substituents on the core structure. For clopidogrel, a common fragmentation pathway involves the loss of the methyl acetate group. For ticlopidine, fragmentation may involve the chlorophenyl moiety. The thienopyridine core itself can also undergo ring opening or fragmentation. High-resolution mass spectrometry is invaluable for determining the elemental composition of fragment ions, which aids in their structural assignment.[11][12][13]
Q2: I'm observing poor sensitivity and signal suppression in my LC-MS analysis. What could be the cause?
A2: Ion suppression is a common phenomenon in electrospray ionization (ESI) and is often caused by non-volatile components in the mobile phase or sample matrix co-eluting with the analyte of interest and competing for ionization.
-
Mobile Phase Modifiers: Avoid non-volatile buffers like phosphate. Opt for volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate/acetate.
-
Sample Preparation: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis.[14]
-
Chromatographic Separation: Optimize your HPLC method to ensure the analyte of interest is well-separated from any matrix components that could cause ion suppression.
Troubleshooting Guide: Common LC-MS Issues
| Issue | Potential Cause for Tetrahydrothienopyridines | Recommended Solution(s) |
| No or Low Signal | Ion suppression from matrix or mobile phase. Inappropriate source parameters. | Use volatile mobile phase additives. Enhance sample clean-up. Optimize source temperature and voltages. |
| Unstable Signal/Spray | Clogged ESI needle or inconsistent solvent delivery. | Clean or replace the ESI needle. Check for leaks in the LC system and ensure proper pump performance. |
| Mass Inaccuracy | Poor mass calibration. | Recalibrate the mass spectrometer using the manufacturer's recommended standards. |
| Contaminant Peaks | Contaminants from solvents, tubing, or sample handling. | Use high-purity solvents. Flush the system. Analyze a blank injection to identify the source of contamination. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for the unambiguous structure elucidation of novel tetrahydrothienopyridine derivatives, impurities, and degradation products.
Frequently Asked questions (NMR)
Q1: Which NMR experiments are most useful for characterizing a new tetrahydrothienopyridine derivative?
A1: A combination of 1D and 2D NMR experiments is essential for complete structural characterization.
-
1D NMR: ¹H NMR provides information on the proton environment, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to piece together molecular fragments.[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[17][18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments.[15][16][17]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining stereochemistry and conformation.[15][16]
-
Q2: How can I differentiate between isomers of a tetrahydrothienopyridine?
A2: Differentiating isomers often requires careful analysis of 2D NMR data. Positional isomers can be distinguished by their unique HMBC correlations, which will reveal different connectivity patterns. Stereoisomers can often be differentiated using NOESY, as the spatial relationships between protons will differ. Proton-proton coupling constants (³JHH) obtained from high-resolution 1D ¹H NMR spectra can also provide valuable information about dihedral angles and thus, stereochemistry.
Logical Workflow for Structure Elucidation by NMR
Caption: A typical workflow for elucidating the structure of a novel compound.
References
- 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Danikiewicz, W., & Swist, M. (2007). The fragmentation reactions of anti-platelet drugs: clopidogrel and ticlopidine. Journal of Mass Spectrometry, 42(3), 405-406.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. American Chemical Society.
- How can I prevent peak tailing in HPLC? ResearchGate.
- 2D H-1 and C-13 NMR conformational studies of thienopyridines and carboline biarylic compounds. ResearchGate.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in... ResearchGate.
- Supporting Information. The Royal Society of Chemistry.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- LCMS Analysis : Mass spectrum of Clopidogrel and its degradation... ResearchGate.
- 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
- The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate.
- Control pH During Method Development for Better Chromatography. Agilent.
- Product ion mass spectra of clopidogrel. ResearchGate.
- Sample Preparation Techniques for Precision in Analysis. Phenomenex.
- Challenges in Analytical Method Development For. Scribd.
- Sajonz, P., Wu, Y., et al. (2006). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Journal of Chromatography A, 1107(1-2), 189-197.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- LCMS Troubleshooting: 14 Proven Strategies for Laboratories. ZefSci.
- Challenges in analytical method development for drug products. ResearchGate.
- LC/MS Troubleshooting Guide. ResearchGate.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- NMR Chemical Shifts. University of Wisconsin-Platteville.
- Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Semantic Scholar.
- Tables For Organic Structure Analysis. University of California, Los Angeles.
- Challenges in Analytical Method Development and Validation. BioPharm International.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.
- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa Scholar.
- forced degradation products: Topics by Science.gov. Science.gov.
- Chemical shifts. University College London.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Structure Elucidation by NMR. ETH Zurich.
- Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The fragmentation reactions of anti-platelet drugs: clopidogrel and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 18. researchgate.net [researchgate.net]
dealing with impurities in 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride samples
Welcome to the dedicated support center for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride (CAS: 28783-38-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical heterocyclic intermediate. As a structural isomer of a key precursor to widely-used antiplatelet agents like clopidogrel, maintaining its purity is paramount for reproducible and reliable downstream applications.[1] This document provides field-proven insights and detailed protocols to identify, troubleshoot, and mitigate impurity-related issues in your samples.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working with this compound and its closely related isomers.
Q1: What are the most common sources of impurities in my sample? A: Impurities typically originate from three main sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, such as 2-thienylethylamine and formaldehyde, or incompletely cyclized intermediates like imines.[2][3][4]
-
Degradation Products: The thienopyridine scaffold can be susceptible to degradation under harsh conditions like extreme pH, high temperature, oxidation, or photolysis.[5][6][7]
-
Storage-Related Impurities: Improper storage can lead to gradual degradation. The compound is known to be sensitive to moisture and light, which can generate new impurities over time.[8]
Q2: My sample has a light yellow or beige tint, whereas I expected a white solid. Does this indicate impurity? A: While a pure crystalline solid is typically white, a slight off-white, yellow, or beige color can be common and may not always signify a critical level of impurity.[9] It can, however, indicate the presence of minor degradation products or residual colored intermediates from the synthesis. The definitive test is not color, but analytical purity assessment via HPLC. For high-sensitivity applications, even trace colored impurities may need to be removed.
Q3: What is a typical purity level for a commercial batch of this compound? A: Reputable suppliers generally provide this compound with a purity of ≥98% as determined by HPLC analysis.[10][11] For demanding applications, higher purity grades may be available or may require in-house purification.
Q4: How should I properly store this compound to minimize the formation of degradation-related impurities? A: To ensure long-term stability, the compound should be stored under controlled conditions. The recommended storage is at -20°C or -80°C for extended periods.[8] The container must be tightly sealed to protect it from moisture and stored away from direct light to prevent photolytic degradation.[8]
Q5: Are the impurities for the [2,3-c] isomer the same as for the more common [3,2-c] isomer? A: The synthetic pathways for these isomers are very similar, often starting from 2-thienylethylamine.[2][3] Therefore, they share a similar profile of potential process-related impurities (unreacted starting materials, intermediates). Their core heterocyclic structure also makes them susceptible to similar degradation pathways. While specific side-reaction products might differ slightly, the general troubleshooting and purification strategies are highly transferable.
Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems encountered during the analysis and handling of this compound.
Problem 1: Multiple or Unexpected Peaks in HPLC Chromatogram
-
Potential Cause 1: Residual Starting Materials or Solvents.
-
Rationale: The most straightforward explanation is the presence of materials used during synthesis or workup that were not fully removed.
-
Solution: Analyze the starting materials (e.g., 2-thienylethylamine) and solvents used in the final purification steps on the same HPLC method to confirm if their retention times match the impurity peaks. Run a blank injection (mobile phase only) to rule out system contamination.
-
-
Potential Cause 2: Degradation of the Sample.
-
Rationale: The compound may have degraded either in solution prior to injection or during storage. Thienopyridines are known to be unstable under certain stress conditions.[5][6]
-
Solution: To confirm, perform a forced degradation study.[7][12] Expose small aliquots of a known pure sample to mild acidic, basic, oxidative (H₂O₂), and thermal stress. Analyze the stressed samples by HPLC. If the impurity peaks in your original sample match the new peaks formed during forced degradation, this confirms their identity as degradants and indicates a stability issue.
-
-
Potential Cause 3: Synthesis-Related Side Products.
-
Rationale: The cyclization reaction may produce isomeric or oligomeric side products.
-
Solution: This is the most complex scenario. The identity of these peaks must be investigated using hyphenated techniques.
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peaks to determine their molecular weight. This provides critical clues to their structure.[13][14]
-
Preparative HPLC or Column Chromatography: Isolate a sufficient quantity of the impurity for structural elucidation.
-
NMR Spectroscopy: Use ¹H NMR, ¹³C NMR, and 2D-NMR techniques on the isolated impurity to determine its definitive structure.[14][15]
-
-
Problem 2: Poor HPLC Peak Shape (Tailing or Broadening)
-
Potential Cause: Secondary Interactions with Stationary Phase.
-
Rationale: As a basic compound containing a secondary amine, the pyridine nitrogen can interact strongly with residual acidic silanol groups on standard silica-based C18 columns.[16] This secondary interaction mechanism leads to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or a phosphate buffer. At this pH, the analyte is fully protonated and the silanol groups are less ionized, minimizing unwanted interactions.[16]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.05-0.1%), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[16] Note that TEA is not suitable for MS detection.
-
Use a Different Column: Switch to a column designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., phenyl-hexyl).
-
-
Problem 3: Low or No Recovery After Purification
-
Potential Cause (Recrystallization): Inappropriate Solvent Choice.
-
Rationale: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures, or an excessive volume of solvent was used.
-
Solution:
-
Solvent Screening: Test solubility in a range of solvents. An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Isopropanol has been cited as an effective solvent for the related isomer.[2]
-
Use an Anti-Solvent: If the compound is highly soluble, dissolve it in a minimum amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until turbidity persists. Cool to induce crystallization.
-
Concentrate the Mother Liquor: If recovery is low, concentrate the filtrate from the recrystallization and cool again to try and recover a second crop of crystals.
-
-
-
Potential Cause (Column Chromatography): Irreversible Adsorption.
-
Rationale: The basic nature of the compound can cause it to bind irreversibly to the acidic silica gel stationary phase.
-
Solution: Deactivate the silica gel by adding 0.5-1% triethylamine (TEA) to the eluent. The TEA will neutralize the acidic sites on the silica, allowing your compound to elute properly.
-
Key Experimental Protocols
Protocol 1: General Purpose HPLC Purity Analysis
This method is a starting point and should be validated for your specific system. It is designed to be stability-indicating.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Protocol 2: Bench-Scale Recrystallization
This protocol uses isopropanol, a solvent reported for the purification of the related [3,2-c] isomer.[2]
-
Place the crude this compound (~1 g) in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol (start with ~5-8 mL) while stirring or swirling until the solid is fully dissolved. Add more hot solvent dropwise only if needed.
-
If the solution is colored, you may add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum at 30-40 °C to a constant weight.
Data & Workflow Visualization
Data Summary
Table 1: Potential Impurities and Their Origins
| Impurity Type | Example | Likely Origin | Recommended Analytical Technique |
| Starting Material | 2-Thienylethylamine | Incomplete reaction | HPLC, GC-MS |
| Reagent | Formaldehyde/Paraformaldehyde | Incomplete reaction | Derivatization followed by HPLC/GC |
| Intermediate | Imine intermediate | Incomplete cyclization | HPLC, LC-MS |
| Degradant | Oxidized or hydrolyzed products | Improper storage, solution instability | Stability-indicating HPLC, LC-MS |
| Solvent | Dichloromethane, Isopropanol, Ethanol | Final purification/workup steps | ¹H NMR, GC Headspace |
Workflow Diagrams
References
- Vertex AI Search. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Biochemical Reagent. Accessed January 9, 2026.
- Anant Pharmaceuticals Pvt. Ltd. CAS 28783-38-2 this compound Impurity. Accessed January 9, 2026.
- Guidechem. What is the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride?. Accessed January 9, 2026.
- Fisher Scientific. SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride. Accessed January 9, 2026.
- Pecanac, D., Van Houtte, F., Roets, E., & Hoogmartens, J. (2000). A stability study of ticlopidine products from 18 countries. Drug Development and Industrial Pharmacy, 26(4), 391-401. [Link]
- MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Accessed January 9, 2026.
- ChemicalBook. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7. Accessed January 9, 2026.
- ResearchGate. A Stability Study of Ticlopidine Products from 18 Countries | Request PDF. Accessed January 9, 2026.
- PharmaTutor.
- USP Store. [Tetrahydrothienopyridine Hydrochloride (25 mg) (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, hydrochloride)] - CAS [28783-41-7]. Accessed January 9, 2026.
- World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS. Accessed January 9, 2026.
- BioProcess International.
- BenchChem.
- Santa Cruz Biotechnology. This compound | CAS 28783-38-2. Accessed January 9, 2026.
- Autech Industry Co.,Limited. 4, 5, 6, 7-Tetrahydrothieno[3, 2-c]pyridine Hydrochloride, min 98% (HPLC), 100 grams. Accessed January 9, 2026.
- Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Accessed January 9, 2026.
- Semantic Scholar.
- International Journal of Scientific Development and Research. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Accessed January 9, 2026.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed January 9, 2026.
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Accessed January 9, 2026.
- TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7. Accessed January 9, 2026.
- TCI Chemicals (India) Pvt. Ltd. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. Accessed January 9, 2026.
- Autech Industry Co.,Limited. This compound, 98% Purity, C7H10ClNS, 10 grams. Accessed January 9, 2026.
- AMI Scientific. 4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine Hydrochloride TCI Analytical reagent. Accessed January 9, 2026.
- MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Accessed January 9, 2026.
- PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Accessed January 9, 2026.
- ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Accessed January 9, 2026.
- MedChemExpress. Prasugrel hydrochloride (PCR 4099 hydrochloride) | P2Y12 Receptor Antagonist. Accessed January 9, 2026.
- National Institutes of Health.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Accessed January 9, 2026.
- Sigma-Aldrich. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Accessed January 9, 2026.
- G-Biosciences. Speed Up Protein Purification with FastPure™ Spin Columns. Accessed January 9, 2026.
- Fisher Scientific. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride 98.0+%, TCI America™. Accessed January 9, 2026.
- Biocompare.
- Chem-Impex. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride. Accessed January 9, 2026.
- Parchem. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. Accessed January 9, 2026.
- PubChem. 4,5,6,7-Tetrahydrothieno(2,3-c)pyridine--hydrogen chloride (1/1). Accessed January 9, 2026.
- LGC Standards. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. Accessed January 9, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 4. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 5. A stability study of ticlopidine products from 18 countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. calpaclab.com [calpaclab.com]
- 11. calpaclab.com [calpaclab.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Fungicide Resistance with Tetrahydrothienopyridines
Welcome to the technical support center for researchers investigating the potential of tetrahydrothienopyridine derivatives as novel fungicides. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of fungicide resistance research. Our goal is to empower you with the knowledge to overcome experimental hurdles and accelerate the development of next-generation solutions for global food security.
Introduction to Tetrahydrothienopyridines in Fungicide Research
The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to modern agriculture. The tetrahydrothienopyridine scaffold has emerged as a promising starting point for the discovery of novel fungicides with unique modes of action, offering a potential solution to combat resistant strains.[1][2] Recent studies suggest that derivatives of this class may act by inhibiting crucial fungal pathways, such as nitrogen metabolism and the proteasome system.[1][2] However, as with any novel class of compounds, researchers may encounter specific challenges during in vitro and in vivo experimentation. This guide is your dedicated resource for addressing these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the investigation of tetrahydrothienopyridines as potential fungicides.
Q1: What are the known mechanisms of fungicide resistance that tetrahydrothienopyridines aim to overcome?
A1: Fungicide resistance is a complex phenomenon driven by several molecular mechanisms within the fungal pathogen.[3][4][5] Understanding these is crucial for designing effective new fungicides. The primary mechanisms include:
-
Target site modification: Mutations in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective.[3][6]
-
Overexpression of the target protein: An increase in the production of the target protein can effectively "soak up" the fungicide, requiring higher concentrations for inhibition.[3][6]
-
Increased drug efflux: Fungal cells can actively pump fungicides out of the cell using transporter proteins, preventing the compound from reaching its target at an effective concentration.[3][5]
-
Metabolic detoxification: The fungus may evolve enzymes that can metabolize and detoxify the fungicide, converting it into a non-toxic form.[3]
Tetrahydrothienopyridines are being investigated for novel modes of action that may bypass these established resistance mechanisms.[1][2]
Q2: What is the proposed mode of action for tetrahydrothienopyridine-based fungicides?
A2: Preliminary research, including transcriptome analysis, suggests that certain tetrahydrothienopyridine derivatives may exert their antifungal activity by inhibiting nitrogen metabolism and the proteasome pathway in fungi.[1][2] This is a significant departure from many existing fungicide classes that target sterol biosynthesis or respiration, offering a potential advantage against pathogens that have developed resistance to those agents.
Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our tetrahydrothienopyridine compounds. What could be the cause?
A3: Inconsistent MIC values are a common challenge, especially with novel, often hydrophobic compounds.[4][7] Several factors can contribute to this variability:
-
Compound Solubility and Precipitation: Tetrahydrothienopyridine derivatives can have poor aqueous solubility.[8][9] If the compound precipitates out of the assay medium, the actual concentration in solution will be lower than intended, leading to artificially high and variable MICs.[4][5][10]
-
Compound Instability: The thienopyridine scaffold can be susceptible to degradation under certain conditions, such as specific pH levels, exposure to light, or oxidation.[2][3][11][12] Degradation during the assay will reduce the effective concentration of the active compound.
-
Inoculum Effect: The density of the fungal inoculum can significantly impact the observed MIC. A higher inoculum may require a higher concentration of the compound for inhibition.[4]
-
Trailing Effect: Some antifungal agents exhibit a "trailing effect," where low-level fungal growth persists at concentrations above the apparent MIC, making the endpoint difficult to determine consistently.[7][13]
For detailed troubleshooting steps, please refer to the Troubleshooting Guides section below.
Q4: What are the best practices for preparing and storing stock solutions of tetrahydrothienopyridine derivatives?
A4: Proper handling and storage are critical to ensure the integrity and reproducibility of your experimental results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[14][15]
-
Stock Solution Concentration: Aim for a stock concentration in the range of 10-30 mM in 100% DMSO.[3][14][15]
-
Storage of Solid Compounds: Solid tetrahydrothienopyridine compounds should be stored at -20°C for long-term stability.[4] Protect from light and moisture.
-
Storage of Stock Solutions: Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4][14] For long-term storage (months), -80°C is recommended. For shorter-term storage (up to one month), -20°C is generally acceptable.[4]
-
Bringing Solutions to Room Temperature: Before opening, allow vials to warm to room temperature to prevent condensation of atmospheric moisture into the DMSO stock, which can lead to compound precipitation.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Addressing Compound Solubility and Precipitation
Poor aqueous solubility is a primary obstacle in the in vitro evaluation of novel hydrophobic compounds like many tetrahydrothienopyridine derivatives.[8][9] Precipitation can lead to a significant underestimation of a compound's true potency.
Problem: You observe visible precipitate in your microdilution plate wells, or you suspect poor solubility is leading to inconsistent MIC values.
Causality and Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solution, intermediate dilutions, and final assay wells for any signs of precipitation (cloudiness, visible particles). This is the first and simplest diagnostic step.
-
Optimize the Dilution Protocol:
-
The Problem: Diluting a DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution.
-
The Solution: Perform serial dilutions in 100% DMSO first to reach the desired concentrations. Then, add a small, consistent volume of each DMSO dilution to the aqueous assay medium in the microtiter plate wells.[3] This minimizes the time the compound spends at a high concentration in an unfavorable aqueous environment.[3]
-
-
Control the Final DMSO Concentration:
-
The Problem: While DMSO aids solubility, high concentrations can be toxic to fungal cells and may interfere with the assay.
-
The Solution: Ensure the final concentration of DMSO in your assay wells is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1% v/v).[2] Always include a solvent control (medium with the same final DMSO concentration but no compound) to verify that the solvent itself is not inhibiting fungal growth.
-
-
Consider Co-solvents or Surfactants (with caution):
-
The Problem: For extremely insoluble compounds, DMSO alone may not be sufficient.
-
The Solution: In some cases, the addition of a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.002%) to the assay medium can help prevent the compound from adsorbing to the plastic of the microtiter plate and improve its apparent solubility.[10][12] However, be aware that surfactants can also interfere with the compound's activity or fungal growth, so appropriate controls are essential.
-
Workflow for Preparing Dilutions of a Hydrophobic Compound:
Caption: Optimized dilution workflow to minimize precipitation.
Guide 2: Investigating and Mitigating Compound Instability
Problem: You observe a gradual loss of compound activity over the course of an experiment, or results are not reproducible between experiments run on different days.
Causality and Troubleshooting Steps:
-
Assess pH Sensitivity:
-
The Problem: The thienopyridine ring system can be susceptible to hydrolysis at acidic or basic pH.[2][3] Standard RPMI-1640 medium is typically buffered to around pH 7.0, but fungal metabolism can alter the local pH during the assay.
-
The Solution: If you suspect pH-related instability, you can perform a simple stability study. Incubate your compound in buffers at different pH values (e.g., pH 5, 7, and 9) under your standard assay temperature and time. Then, analyze the remaining compound concentration using HPLC or LC-MS. This will help you identify the optimal pH range for your compound.[16][17]
-
-
Evaluate Light Sensitivity:
-
Consider Oxidative Degradation:
-
The Problem: The thiophene moiety of the tetrahydrothienopyridine scaffold is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products with reduced or no antifungal activity.[2][3][12]
-
The Solution: While difficult to completely eliminate in an aerobic culture, being aware of this potential issue is important for data interpretation. If you have access to analytical chemistry support, LC-MS analysis of your compound after incubation in the assay medium can help identify potential oxidative degradation products.
-
-
Perform a Time-Course Stability Assay:
-
The Problem: You are unsure how long your compound remains stable under your specific assay conditions.
-
The Solution: A stability assay is the most direct way to assess this. A general protocol is provided below.
-
Protocol: In-Assay Compound Stability Assessment
This protocol allows you to determine the stability of your tetrahydrothienopyridine derivative in your specific assay medium over time.
-
Preparation: Prepare your compound in your assay medium (e.g., RPMI-1640) at a relevant test concentration. Also, prepare a "time zero" sample by immediately quenching the reaction (e.g., by adding a 3-fold excess of cold acetonitrile) and storing it at -80°C.
-
Incubation: Incubate the remaining solution under your standard assay conditions (e.g., 35°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the solution, quench them as in step 1, and store them at -80°C.
-
Analysis: Analyze all samples, including the time-zero sample, by a validated analytical method such as HPLC-UV or LC-MS to determine the concentration of the parent compound remaining at each time point.[3][16]
-
Data Interpretation: Plot the percentage of the compound remaining versus time to determine the degradation kinetics and the compound's half-life under your assay conditions.
Guide 3: Interpreting Unexpected or Atypical Results
Fungicide research can sometimes yield results that are not straightforward. This guide helps you interpret some of these common scenarios.
Scenario 1: The "Trailing Effect"
You observe that even at concentrations of your tetrahydrothienopyridine derivative that are clearly inhibitory, a small amount of "hazy" or "granular" growth persists.
-
Causality: The trailing effect, or paradoxical growth, is a known phenomenon in antifungal susceptibility testing.[7][11] It can be caused by a variety of factors, including the compound's specific mode of action, and it can make determining the MIC endpoint subjective.
-
Recommendation: According to the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, the MIC for many antifungal agents is defined as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the drug-free control.[7][13] It is important to read the plates at a standardized time point (e.g., 24 or 48 hours) and to use a consistent endpoint definition. Using a spectrophotometer to read the optical density can provide a more objective measure than visual inspection.
Scenario 2: Discrepancy Between In Vitro and In Vivo (or In Planta) Results
Your tetrahydrothienopyridine derivative shows potent activity in a broth microdilution assay, but it is less effective in a plant-based assay.
-
Causality: This is a common challenge in fungicide development and can be due to several factors:
-
Compound Stability and Metabolism: The compound may be unstable on the plant surface or may be metabolized by the plant into an inactive form.
-
Uptake and Translocation: The compound may not be efficiently taken up by the plant or translocated to the site of infection.
-
Binding to Plant or Soil Components: The compound may bind to components of the plant cuticle or soil, reducing its bioavailability.
-
-
Recommendation: This highlights the importance of progressing from simple in vitro assays to more complex biological systems. Further studies on the compound's stability on plant surfaces, its uptake and translocation properties, and its potential for metabolism by the host plant are necessary to understand and overcome these discrepancies.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the evaluation of tetrahydrothienopyridine fungicides.
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol is based on the CLSI M27 methodology for yeasts and can be adapted for filamentous fungi.[7][13]
-
Prepare Compound Stock Solution: Dissolve the tetrahydrothienopyridine derivative in 100% DMSO to a concentration of 1.6 mg/mL (or a suitable high concentration based on its solubility).
-
Prepare Microdilution Plates:
-
Add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 12. Well 1 will serve as the growth control.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 12 to well 11, then from well 11 to well 10, and so on, down to well 2. Discard 100 µL from well 2 after mixing.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (wells 1-12).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control well (well 1). This can be determined visually or by reading the absorbance at 600 nm with a microplate reader.
Protocol 2: Proteasome Inhibition Assay
This protocol is a general guide for assessing the ability of a tetrahydrothienopyridine derivative to inhibit fungal proteasome activity.
-
Prepare Fungal Cell Lysate:
-
Grow the fungal culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Lyse the cells using a method such as bead beating or sonication in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Perform the Assay:
-
In a black 96-well plate, add your fungal lysate (at a consistent protein concentration) to wells containing assay buffer.
-
Add various concentrations of your tetrahydrothienopyridine derivative (and a known proteasome inhibitor as a positive control, and a solvent control).
-
Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at several time points or as an endpoint reading.
-
-
Data Analysis: Calculate the percentage of proteasome inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proteasome activity.
Visualization of Fungal Resistance Mechanisms:
Sources
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. enamine.net [enamine.net]
- 16. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study | Semantic Scholar [semanticscholar.org]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hazardous Decomposition Products of Tetrahydrothienopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothienopyridine derivatives, a cornerstone in the development of antiplatelet therapies, are indispensable in modern medicine.[1][2] Compounds such as clopidogrel, prasugrel, and ticagrelor are widely used in the management of cardiovascular diseases.[2][3][4][5] However, the synthesis, handling, and storage of these molecules are not without their challenges. Under various stress conditions, including exposure to hydrolytic, oxidative, thermal, and photolytic environments, these compounds can degrade, forming a range of decomposition products.[6][7][8][9][10][11][12] Some of these byproducts may be hazardous, posing risks to laboratory personnel and the environment if not managed correctly.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to safely manage the hazardous decomposition products of tetrahydrothienopyridines. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this document aims to equip you with the knowledge and protocols necessary to mitigate risks and ensure a safe laboratory environment.
I. Understanding the Hazard: Decomposition Pathways and Products
A thorough understanding of how and why tetrahydrothienopyridines degrade is the first line of defense in managing hazardous byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for common tetrahydrothienopyridines like clopidogrel and prasugrel?
A1: The main degradation pathways for thienopyridine derivatives are hydrolysis and oxidation.[6][13]
-
Hydrolysis: The ester functional group present in many thienopyridines is susceptible to hydrolysis, especially under acidic or basic conditions.[6][7] For instance, clopidogrel can hydrolyze to its inactive carboxylic acid derivative.[4][6] Prasugrel is formulated as a hydrochloride salt to improve its hydrolytic stability.[3][10][14]
-
Oxidation: The tetrahydrothienopyridine core is prone to oxidation, which can lead to the formation of various oxygenated derivatives and ring-opened products.[6][8] Studies on clopidogrel have identified products such as (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl) acetic acid and 4,5,6,7-tetrahydrothieno [3,2-c] pyridine in oxidative medium.[6]
-
Photodegradation: Exposure to light can also induce degradation, leading to a variety of byproducts.[9]
Q2: What are the known hazardous decomposition products of tetrahydrothienopyridines?
A2: While comprehensive toxicological data for every decomposition product is not always available, the primary concern stems from the potential for reactive intermediates and the release of noxious gases upon further decomposition. For example, under fire conditions, thienopyridine derivatives may decompose and emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[15][16][17]
Q3: What experimental conditions are most likely to promote the formation of hazardous byproducts?
A3: The following conditions can accelerate the degradation of tetrahydrothienopyridines and the formation of potentially hazardous products:
-
Extreme pH: Strong acidic or basic conditions can readily promote hydrolysis.[6]
-
Presence of Oxidizing Agents: Reagents like hydrogen peroxide or even atmospheric oxygen over prolonged periods can lead to oxidative degradation.[6][11][12]
-
Elevated Temperatures: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.[7][8]
-
Exposure to UV Light: Direct exposure to sunlight or other sources of UV radiation can cause photolytic degradation.[9]
Decomposition Pathway Visualization
Caption: General degradation pathways of tetrahydrothienopyridines.
II. Proactive Management: Safe Handling and Storage
Preventing the formation of hazardous decomposition products is always the preferred strategy. This section outlines best practices for the handling and storage of tetrahydrothienopyridine compounds.
Frequently Asked Questions (FAQs)
Q4: What are the best practices for storing tetrahydrothienopyridine compounds to minimize degradation?
A4: To ensure the stability of tetrahydrothienopyridine compounds and minimize degradation, follow these storage guidelines:
-
Store in a cool, dry, and dark place: This helps to mitigate thermal and photolytic degradation.
-
Use tightly sealed containers: This prevents exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.[10]
-
Inert atmosphere: For particularly sensitive compounds or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q5: What personal protective equipment (PPE) should be used when handling tetrahydrothienopyridines and their potential decomposition products?
A5: Always wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
A lab coat.
-
Chemical-resistant gloves (e.g., nitrile gloves). [18]
-
In situations where aerosols or dust may be generated, a respirator may be necessary.
Q6: Are there any specific incompatibilities to be aware of when working with tetrahydrothienopyridines?
A6: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.
III. Reactive Management: Quenching and Disposal of Hazardous Byproducts
In instances where decomposition has occurred or is a part of the experimental process, proper quenching and disposal procedures are critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction exotherm or gas evolution during an experiment. | Formation of reactive decomposition products. | 1. Immediately cool the reaction vessel in an ice bath.[19][20] 2. Ensure adequate ventilation to safely disperse any evolved gases. 3. Proceed with a cautious quenching protocol once the reaction is under control. |
| Discoloration or change in the physical appearance of a stored tetrahydrothienopyridine compound. | Degradation has likely occurred. | 1. Do not use the compound for further experiments without proper analysis to confirm its identity and purity. 2. If disposal is necessary, treat the material as potentially hazardous and follow the appropriate disposal protocol. |
| A spill of a tetrahydrothienopyridine solution or solid. | Accidental release. | 1. Evacuate the immediate area if the spill is large or if there is a risk of inhalation. 2. Wear appropriate PPE, including respiratory protection if necessary.[21] 3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[18] 4. Carefully collect the absorbed material into a labeled hazardous waste container.[18] 5. Clean the spill area with a suitable solvent, followed by soap and water.[18] 6. Collect all cleaning materials as hazardous waste.[18] |
Experimental Protocol: Quenching of a Reaction Mixture Containing Potentially Hazardous Decomposition Products
Objective: To safely neutralize reactive byproducts in a reaction mixture before workup and disposal.
Materials:
-
Reaction mixture containing tetrahydrothienopyridine and potential decomposition products.
-
Inert solvent (e.g., toluene, heptane).[22]
-
Methanol.[22]
-
Ice bath.
-
Appropriate PPE.
Procedure:
-
Cool the Reaction: Place the reaction flask in an ice bath to cool the contents to 0°C.[19][24]
-
Dilute with Inert Solvent: Under an inert atmosphere (e.g., nitrogen or argon), dilute the reaction mixture with an equal volume of an inert solvent like toluene. This helps to control the reaction rate and dissipate heat.[22]
-
Initial Quench with Isopropanol: Slowly add isopropanol dropwise to the cooled and diluted reaction mixture with vigorous stirring.[22][23] Monitor for any signs of an exothermic reaction or gas evolution. Continue adding isopropanol until no further heat is generated.[22]
-
Secondary Quench with Methanol: Once the initial quench with isopropanol is complete and the reaction has subsided, slowly add methanol dropwise to ensure the complete neutralization of any remaining reactive species.[22]
-
Final Quench with Water: After the methanol addition, cautiously add water dropwise to the mixture.[22][23]
-
Neutralization (if necessary): If the reaction was conducted under acidic or basic conditions, neutralize the mixture with a dilute acid or base as appropriate until the pH is near neutral.
-
Waste Disposal: The quenched reaction mixture can now be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[18][22]
Quenching Workflow Diagram
Caption: A stepwise workflow for quenching reactive decomposition products.
IV. Analytical Monitoring
Regularly analyzing the purity of tetrahydrothienopyridine compounds and monitoring for the presence of degradation products is a key component of a comprehensive safety strategy.
Frequently Asked Questions (FAQs)
Q7: What analytical techniques are suitable for detecting and quantifying tetrahydrothienopyridine degradation products?
A7: Several analytical methods are effective for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent drug from its degradation products.[7][9][25][26] A stability-indicating HPLC method should be developed and validated for this purpose.[25][27]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[7][8][12][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.[6][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the characterization of isolated degradation products.[6][9][25]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups, indicating that degradation has occurred.[6]
Table: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantification of parent drug and known degradation products. | High precision and accuracy, well-established methods. | May not be suitable for identifying unknown compounds without reference standards. |
| LC-MS | Identification and quantification of known and unknown degradation products. | High sensitivity and specificity, provides structural information. | More complex instrumentation and data analysis. |
| GC-MS | Analysis of volatile degradation products. | Excellent for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation of isolated degradation products. | Provides detailed structural information. | Requires relatively pure samples and larger sample quantities. |
| FTIR | Preliminary assessment of degradation by identifying changes in functional groups. | Fast and non-destructive. | Provides limited structural information. |
V. Conclusion
The effective management of hazardous decomposition products of tetrahydrothienopyridines is a multifaceted endeavor that requires a proactive and informed approach. By understanding the degradation pathways, implementing safe handling and storage practices, utilizing appropriate quenching and disposal protocols, and employing robust analytical monitoring, researchers can significantly mitigate the risks associated with these valuable compounds. This guide serves as a foundational resource to foster a culture of safety and scientific excellence in the laboratory.
References
- Housheh, S., et al. (n.d.). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Engineering Research.
- Singh, G., et al. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of Pharmaceutical and Biomedical Analysis.
- Rao, R. N., et al. (2014). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis.
- AbMole BioScience. (n.d.).
- A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. (2025). Taylor & Francis Online.
- Adams, E., et al. (2004). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Journal of Pharmaceutical and Biomedical Analysis.
- Clopidogrel p
- Photodegradation of clopidogrel. | Download Scientific Diagram. (n.d.).
- Rigobello, C., & Steppe, M. (n.d.). Prasugrel charactherization: Reference substance and pharmaceutical. Journal of Chemical and Pharmaceutical Research.
- Protocol for quenching reactive chemicals. (n.d.). EPFL.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (n.d.). Benchchem.
- SAFETY D
- A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals.
- Quenching Reactive Substances. (2006). KGROUP.
- Prasugrel Hydrochloride Tablets Stabilized Compositions. (n.d.). Scribd.
- Ticagrelor impurity 21-SDS-MedChemExpress. (2025).
- SAFETY D
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Comparative Stability of Prasugrel Hydrochloride Polymorphs: A Guide for Researchers. (n.d.). Benchchem.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester.
- Tetrahydrothiophene - Safety D
- SAFETY D
- (PDF) Ticagrelor. (n.d.).
- Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. (n.d.). PMC.
- Pathways for decomposition of THF by organolithiums: the role of HMPA. (n.d.). RSC Publishing.
- Pathways for decomposition of THF by organolithiums: The role of HMPA. (2025).
- ANALYTICAL METHODS FOR THE DEGRAD
- Prasugrel - Wikipedia. (n.d.).
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023).
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. (n.d.). PMC - NIH.
- Safe Handling of Hazardous Drugs. (2025). Duke Safety.
- A rapid stability-indicating UPLC method for the determination of prasugrel and its impurities in pharmaceutical dosage forms. (2013).
- Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antipl
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). PubMed.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
- Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. (2025).
- Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH&Co.KG.
Sources
- 1. Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antiplatelets (STRAP) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hplc.eu [hplc.eu]
- 14. jocpr.com [jocpr.com]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rroij.com [rroij.com]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. safety.duke.edu [safety.duke.edu]
- 22. epfl.ch [epfl.ch]
- 23. kgroup.du.edu [kgroup.du.edu]
- 24. orgsyn.org [orgsyn.org]
- 25. ijmr.net.in [ijmr.net.in]
- 26. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to PNMT Inhibitors: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines vs. 1,2,3,4-Tetrahydroisoquinolines
This guide provides a detailed, data-driven comparison of two significant classes of inhibitors for Phenylethanolamine N-methyltransferase (PNMT): 1,2,3,4-tetrahydroisoquinolines (THIQs) and their bioisosteres, 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs). We will delve into the structure-activity relationships (SAR), inhibitory potency, and selectivity, supported by experimental data and protocols relevant to researchers in pharmacology and drug development.
Introduction: Phenylethanolamine N-Methyltransferase (PNMT) as a Therapeutic Target
Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway.[1][2] Primarily located in the adrenal medulla and specific neurons in the brainstem, PNMT catalyzes the final step in the synthesis of epinephrine (adrenaline) by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to its substrate, norepinephrine (noradrenaline).[1][3][4] This conversion is critical for the body's "fight-or-flight" response, regulation of blood pressure, and glucose metabolism.[5][6]
Given its role in producing epinephrine, a potent adrenergic agonist, inhibiting PNMT has been explored for therapeutic intervention in conditions potentially exacerbated by elevated epinephrine levels, such as hypertension and stress-related disorders.[4][7] The development of potent and selective PNMT inhibitors is therefore an area of active research. Among the most studied scaffolds are the 1,2,3,4-tetrahydroisoquinolines (THIQs), which have demonstrated high potency.[8] This guide compares the well-established THIQ inhibitors with a class of their structural isosteres, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), to evaluate their relative merits as PNMT inhibitors.
The Catecholamine Biosynthesis Pathway and Point of Inhibition
The synthesis of epinephrine is a multi-step enzymatic process. Inhibition of PNMT blocks the final conversion, aiming to reduce epinephrine levels without depleting the precursor, norepinephrine, which has its own distinct physiological roles.
Caption: The catecholamine biosynthesis pathway, highlighting PNMT-catalyzed conversion of norepinephrine to epinephrine and the action of inhibitors.
Comparative Analysis: THIQ vs. THTP Scaffolds
The THTP scaffold was investigated as a bioisosteric replacement for the THIQ ring system.[8] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. The rationale was based on the observation that 3-thienylmethylamine was a more potent and selective PNMT inhibitor than benzylamine.[8] However, incorporating the thiophene ring into the constrained cyclic structure of a THTP yielded unexpected results compared to the analogous THIQs.
Structure-Activity Relationships (SAR) and Inhibitory Potency
Extensive research has established that substituents on the aromatic ring of the THIQ nucleus significantly influence PNMT inhibitory potency.[8] Generally, electron-withdrawing groups at the 7-position enhance activity.[8] The same substitution patterns were applied to the THTP scaffold to allow for a direct comparison.
While the isosterism was confirmed in terms of the influence of various functional groups, the THTP derivatives were consistently less potent than their corresponding THIQ counterparts.[8][9] Molecular modeling studies suggest this drop in potency is primarily due to the electronic properties of the thiophene ring compared to the benzene ring of the THIQ system.[8][9]
Table 1: Comparison of PNMT Inhibitory Potency (Ki) for THIQ and THTP Derivatives
| Compound No. | Scaffold | R7/R2-Substituent | PNMT Ki (μM) | α2 Ki (μM) | Selectivity (α2 Ki / PNMT Ki) |
| 5 | THIQ | H | 9.7 | 0.35 | 0.036[10] |
| THTP-H | THTP | H | >100 | - | - |
| 6 | THIQ | 7-Cl | 0.019 | 0.11 | 5.8 |
| 7 | THIQ | 7,8-diCl | 0.0016 | 0.12 | 75 |
| THTP-Cl | THTP | 2-Cl | 1.1 | >100 | >91 |
| 8 | THIQ | 7-SO2NH2 | 0.55 | 100 | 180[10] |
| THTP-SO2NH2 | THTP | 2-SO2NH2 | 17 | >100 | >5.9 |
| 9 | THIQ | 7-NO2 | 0.53 | 11 | 21 |
| THTP-NO2 | THTP | 2-NO2 | 7.9 | >100 | >13 |
| 12 | THIQ | 7-SO2NH2, 3-CH2OH | 0.34 | 1400 | 4100[10] |
Data synthesized from multiple sources, primarily focused on comparative values where available.[8][10]
Key Insights from the Data:
-
Potency: Across all substitution patterns, the THIQ analogues are significantly more potent PNMT inhibitors than the corresponding THTP derivatives. For instance, the 7,8-dichloro-THIQ (Compound 7 , also known as SK&F 64139) has a Ki in the nanomolar range (1.6 nM), whereas the chlorinated THTP has a Ki of 1.1 μM.[8][11]
-
Selectivity: A critical challenge with early THIQ inhibitors was their off-target affinity for the α2-adrenoceptor, which complicated the interpretation of in vivo results.[11][12] However, strategic substitutions on the THIQ ring, such as adding a hydrophilic group at the 7-position (e.g., -SO2NH2) or a hydroxymethyl group at the 3-position, dramatically improve selectivity.[10] Compound 12 (7-aminosulfonyl-3-hydroxymethyl-THIQ) is a remarkable example, displaying a selectivity of over 4000-fold for PNMT over the α2-adrenoceptor.[10]
-
THTP Selectivity: While less potent, the THTP derivatives generally show low affinity for the α2-adrenoceptor, making them highly selective by default.[8]
Experimental Section: Protocol for PNMT Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitor comparison studies, a robust and well-validated experimental protocol is essential. The following describes a standard in vitro enzymatic assay for determining the half-maximal inhibitory concentration (IC50) of test compounds against PNMT.
Principle of the Assay
The assay measures the enzymatic activity of PNMT by quantifying the amount of epinephrine produced from norepinephrine and the methyl-donating cofactor, SAM.[7] The inhibitory effect of a compound is determined by measuring the reduction in epinephrine formation across a range of inhibitor concentrations.[7] Product formation can be quantified using methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Potassium Phosphate (KPO4) buffer, pH 8.0, containing 1 mM EDTA and 0.5 mM TCEP.
-
Enzyme Solution: Dilute recombinant human PNMT (hPNMT) in assay buffer to a final concentration that ensures the reaction proceeds in the linear range. This must be optimized empirically.
-
Substrate/Cofactor Solution: Prepare stock solutions of norepinephrine and S-adenosyl-L-methionine (SAM) in the assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., in DMSO). Create a series of serial dilutions in the assay buffer to cover a wide concentration range (e.g., 1 nM to 100 µM).[7]
-
-
Enzyme Reaction:
-
Set up reaction mixtures in a 96-well plate or microcentrifuge tubes. A typical final reaction volume is 100 µL.
-
To each well, add the inhibitor solution at various concentrations (or vehicle for the control).
-
Add the PNMT enzyme solution to each well.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the norepinephrine and SAM solutions. Final concentrations should be optimized, but representative values are ~35 µM for the substrate and ~6 µM for SAM.[13]
-
-
Incubation and Termination:
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. This incubation time must be within the linear range of product formation.[7]
-
Stop the reaction by adding a stopping solution, such as an equal volume of 0.4 M perchloric acid, which precipitates the enzyme.[7]
-
Centrifuge the plate/tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Detection and Quantification of Epinephrine:
-
Carefully transfer the supernatant to a new plate or HPLC vials.
-
Using HPLC-ECD: Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 column and an electrochemical detector. Quantify the epinephrine concentration by comparing the peak area to a standard curve generated with known epinephrine concentrations.[7]
-
Using ELISA: Follow the manufacturer's protocol for a competitive epinephrine ELISA kit. This typically involves adding the supernatant to antibody-coated wells and using a colorimetric readout.[7]
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).[7][14]
-
Workflow Visualization
The following diagram illustrates the key steps in the PNMT inhibition assay.
Caption: Step-by-step workflow for determining the IC50 of a PNMT inhibitor.
Conclusion and Future Directions
The systematic comparison between 1,2,3,4-tetrahydroisoquinolines and 4,5,6,7-tetrahydrothieno[3,2-c]pyridines reveals critical insights for the rational design of PNMT inhibitors.
-
THIQs Remain the Gold Standard: The THIQ scaffold consistently yields more potent PNMT inhibitors. Decades of research have refined this class, leading to compounds with low nanomolar potency and exceptional selectivity against the α2-adrenoceptor.[10][11] 7,8-dichloro-THIQ (SK&F 64139) remains a benchmark for potency, while 3,7-disubstituted THIQs like compound 12 represent the pinnacle of selectivity.[10][15]
-
THTPs Offer Selectivity but Lack Potency: The THTP scaffold, while a logical isosteric replacement, proved to be a less effective mimic in the context of PNMT inhibition.[8] The electronic differences of the thiophene ring appear to be detrimental to binding affinity within the PNMT active site.[9] However, their inherently high selectivity makes them useful chemical probes for studying the consequences of PNMT inhibition without α2-adrenoceptor confounding effects, provided their lower potency is accounted for.
Future research in this area should focus on leveraging the vast SAR knowledge of the THIQ scaffold to design novel inhibitors with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration for investigating the role of central nervous system epinephrine.[16] While the THTP scaffold was not superior in this context, the principle of isosteric replacement remains a valuable strategy in medicinal chemistry, and this study serves as an important example of its sometimes unpredictable outcomes.
References
- Phenylethanolamine N-methyltransferase - Wikipedia. Wikipedia. [Link]
- Phenylethanolamine n-methyltransferase – Knowledge and References. Taylor & Francis. [Link]
- What is the role of Phenylethanolamine N-methyltransferase (PNMT) in managing phaeochromocytoma?. Dr.Oracle. [Link]
- Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase. PubMed. [Link]
- Phenylethanolamine N-methyltransferase. Grokipedia. [Link]
- PNMT | ENSG00000141744 | NCBI 5409 - Gene Details.
- Inhibitors of Phenylethanolamine N-methyltransferase and Epinephrine Biosynthesis. 3. Bis[tetrahydroisoquinoline]s. PubMed. [Link]
- Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. [Link]
- PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay - FR. Eurofins Discovery. [Link]
- Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. [Link]
- 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. PubMed. [Link]
- Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. [Link]
- Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. PubMed. [Link]
- Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]
Sources
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. PNMT - Creative Enzymes [creative-enzymes.com]
- 5. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genular.atomic-lab.org [genular.atomic-lab.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydrothienopyridine Isomers' Biological Activity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the biological activity of key tetrahydrothienopyridine isomers—clopidogrel, prasugrel, and ticlopidine. As P2Y12 receptor antagonists, these agents are mainstays in antiplatelet therapy, yet their nuanced differences in metabolic activation, potency, and safety profiles are critical for drug development and clinical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their molecular interactions, experimental evaluation, and clinical implications.
Introduction: The Tetrahydrothienopyridine Class and the P2Y12 Receptor
Tetrahydrothienopyridines are a class of prodrugs that, once metabolized to their active forms, selectively and irreversibly inhibit the P2Y12 receptor on the surface of platelets.[1][2] This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[3] By blocking this pathway, these drugs effectively reduce the risk of thrombotic events. However, the journey from prodrug to active metabolite is a complex process that varies significantly between isomers, directly impacting their efficacy and safety.
The primary members of this class discussed herein are:
-
Ticlopidine: A first-generation thienopyridine.
-
Clopidogrel: A second-generation agent with an improved safety profile over ticlopidine.
-
Prasugrel: A third-generation drug characterized by more potent and predictable platelet inhibition.[4]
The Critical Role of Stereochemistry in Biological Activity
The biological activity of tetrahydrothienopyridines is intrinsically linked to their stereochemistry. Both clopidogrel and prasugrel are administered as a mixture of stereoisomers, but only specific isomers are converted into the active metabolite that can effectively block the P2Y12 receptor.
Clopidogrel: Clopidogrel has a chiral center, and its active metabolite can exist as eight potential stereoisomers.[5][6] However, extensive research has revealed that only one of these, the (S)-isomer with a Z-configuration at the C3-C16 double bond (often referred to as the H4 isomer), possesses significant antiplatelet activity.[5][7] The other isomers are largely inactive. This stereoselectivity underscores the precise structural requirements for interaction with the P2Y12 receptor.
Prasugrel: Prasugrel's active metabolite, R-138727, also has two chiral centers, leading to four possible stereoisomers.[8] The (R,R)/(R,S) pair of enantiomers are the most potent inhibitors of the P2Y12 receptor.[8] This inherent stereospecificity in its active metabolite contributes to its potent antiplatelet effects.
Ticlopidine: The active metabolite of ticlopidine has been identified as UR-4501.[9][10] While its precise stereochemical configuration is less extensively documented in readily available literature compared to clopidogrel and prasugrel, it is understood to be the molecule responsible for the in vivo antiplatelet activity of ticlopidine.[10]
Metabolic Activation: A Tale of Two Pathways
The conversion of these prodrugs into their active thiol metabolites is a critical determinant of their clinical utility. This bioactivation process, primarily occurring in the liver, varies significantly in its efficiency and enzymatic dependence.
dot
Caption: Metabolic activation pathways of tetrahydrothienopyridine isomers.
Clopidogrel: The activation of clopidogrel is a two-step oxidative process heavily reliant on cytochrome P450 (CYP) enzymes, particularly CYP2C19.[11] A significant portion of the orally administered clopidogrel (approximately 85%) is hydrolyzed by carboxylesterase 1 to an inactive carboxylic acid derivative, leaving only a small fraction available for conversion to the active metabolite. This inefficient activation, coupled with the genetic polymorphisms of CYP2C19, leads to significant inter-individual variability in platelet inhibition and is the primary mechanism behind "clopidogrel resistance".[12][13][14][15]
Prasugrel: In contrast, prasugrel's metabolic activation is more efficient.[4] It is rapidly hydrolyzed by carboxylesterase 2 in the intestine and liver to an intermediate thiolactone, which is then converted in a single CYP-dependent step to its active metabolite, R-138727.[16] This pathway is less dependent on CYP2C19, resulting in a more predictable and potent antiplatelet effect.[17]
Ticlopidine: Ticlopidine also undergoes hepatic metabolism to form its active metabolite, UR-4501, from the intermediate 2-oxo-ticlopidine.[9][10] The metabolism is complex and involves multiple CYP enzymes.
Comparative Biological Activity: A Quantitative Look
The differences in metabolic activation and stereochemistry translate directly into distinct pharmacodynamic and pharmacokinetic profiles.
| Parameter | Clopidogrel Active Metabolite (H4 isomer) | Prasugrel Active Metabolite (R-138727) | Ticlopidine Active Metabolite (UR-4501) |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour[16] | ~0.5 hours[16][17] | 2-3 hours (parent drug) |
| Peak Plasma Concentration (Cmax) | Lower and more variable[16] | Significantly Higher[16] | Not well-characterized |
| Area Under the Curve (AUC) | Lower and more variable[16] | Significantly Higher[16] | Not well-characterized |
| Half-life (t½) | ~7-8 hours (parent drug), <30 min (active metabolite)[11] | ~7.4 hours (active metabolite)[8] | 4-5 days (parent drug, repeated dosing)[18] |
| IC50 (ADP-induced platelet aggregation) | ~1.8 µM[19] | IC50 data from Sugidachi et al., 2007[20] | Concentration-dependent inhibition (3-100 µM)[10] |
| Maximum Platelet Inhibition (vs. Clopidogrel 300mg LD) | 35.0% ± 24.5% (20 µM ADP)[21] | 78.8% ± 9.2% (20 µM ADP)[21] | N/A |
Key Observations:
-
Potency and Onset of Action: Prasugrel demonstrates a more rapid onset of action and achieves a greater and more consistent level of platelet inhibition compared to clopidogrel.[21][22][23] This is a direct consequence of its more efficient metabolic activation, leading to higher plasma concentrations of its active metabolite.[21]
-
Variability in Response: Clopidogrel's efficacy is hampered by significant inter-individual variability, largely due to genetic polymorphisms in CYP2C19.[12][15] Patients who are poor metabolizers for CYP2C19 exhibit reduced formation of the active metabolite and are at a higher risk of therapeutic failure.[12][15] Prasugrel's metabolism is less affected by these polymorphisms, leading to a more predictable response.[17]
-
Ticlopidine's Profile: Ticlopidine has a slower onset of maximal effect, typically requiring 3 to 5 days of treatment.[24]
Off-Target Effects and Safety Considerations
While effective, the use of tetrahydrothienopyridines is associated with certain risks and off-target effects that are crucial to consider in a research and development context.
-
Ticlopidine-Induced Neutropenia: Ticlopidine carries a risk of severe neutropenia and agranulocytosis.[25][26] The proposed mechanism involves the formation of a reactive thiophene-S-chloride metabolite by activated neutrophils, which can lead to cytotoxicity.[27][28] This serious adverse effect has largely limited its clinical use in favor of newer agents.
-
Prasugrel and Increased Bleeding Risk: The greater potency of prasugrel is associated with a higher risk of bleeding compared to clopidogrel.[18][23][29][30][31] This is a direct consequence of its more profound and consistent platelet inhibition. Therefore, its use is contraindicated in patients with a history of stroke or transient ischemic attack.[29]
-
Clopidogrel Resistance and Clinical Outcomes: The phenomenon of "clopidogrel resistance" has significant clinical implications, as patients with a poor response are at a higher risk of adverse cardiovascular events, including stent thrombosis.[12][15][32] This highlights the need for personalized antiplatelet strategies and the development of agents with more predictable pharmacodynamics.
Experimental Protocols for Biological Activity Assessment
Accurate assessment of the biological activity of tetrahydrothienopyridine isomers relies on robust and standardized in vitro assays.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant. The first few milliliters should be discarded to avoid activation from the venipuncture.[33]
-
PRP and PPP Preparation:
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
Incubation: Pre-incubate the PRP with the test compound (e.g., the active metabolite of a tetrahydrothienopyridine isomer) or vehicle control at 37°C for a specified time.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of the test compound is calculated relative to the vehicle control.
dot
Caption: Workflow for Light Transmission Aggregometry (LTA).
CYP2C19 Activity Assay (Fluorometric)
This assay measures the activity of CYP2C19, a key enzyme in the metabolism of clopidogrel, using a fluorogenic substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the CYP2C19 substrate, NADPH regenerating system, and human liver microsomes according to the manufacturer's protocol (e.g., Abcam ab211072).[35]
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the human liver microsomes.
-
Add the test compound (potential inhibitor) or vehicle control.
-
Pre-incubate the plate at 37°C.
-
-
Initiate Reaction: Add the CYP2C19 substrate and the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 415/460 nm).
-
Data Analysis: The CYP2C19 activity is proportional to the fluorescence intensity. The inhibitory effect of the test compound is calculated relative to the vehicle control.
dot
Caption: Workflow for a Fluorometric CYP2C19 Activity Assay.
Conclusion and Future Directions
The comparative analysis of tetrahydrothienopyridine isomers reveals a clear evolution in the development of P2Y12 inhibitors. While ticlopidine established the therapeutic principle, its safety profile limited its use. Clopidogrel offered an improved safety profile but introduced the challenge of variable patient response due to its complex and CYP2C19-dependent metabolic activation. Prasugrel represents a significant advancement with its more efficient and predictable metabolism, leading to more potent and consistent platelet inhibition, albeit with an increased risk of bleeding.
For researchers and drug development professionals, understanding these nuanced differences is paramount. Future research should focus on:
-
Developing novel P2Y12 inhibitors with the potency of prasugrel but with a wider therapeutic window and a lower bleeding risk.
-
Investigating personalized antiplatelet strategies based on genetic testing to optimize the use of existing agents like clopidogrel.
-
Further elucidating the structure-activity relationships of tetrahydrothienopyridine isomers to guide the design of next-generation antiplatelet therapies.
By building upon the knowledge gained from these pioneering agents, the scientific community can continue to advance the treatment of thrombotic diseases and improve patient outcomes.
References
- Raghavendra, B. V., Lakshmi, J. N., Anusha, K. N., Tarun, U. H., & Kumar, T. V. (2023). Understanding clopidogrel resistance: Mechanisms, detections, implications and surmount the clopidogrel resistant in order to potential solutions. World Journal of Advanced Research and Reviews, 19(2), 907-921. [Link]
- Ju, H. Y., Lee, J. Y., Kim, H. S., Park, S. B., Kim, S. K., & Lee, H. S. (2019). Incidence of neutropenia in patients with ticlopidine/Ginkgo biloba extract combination drug for vascular events: A post-marketing cohort study. PloS one, 14(6), e0217779. [Link]
- Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]
- Badimon, J. J., & Vilahur, G. (2008). Clinical implications of clopidogrel resistance. Thrombosis and Haemostasis, 100(2), 196–203. [Link]
- Raghavendra, B. V., Lakshmi, J. N., Anusha, K. N., Tarun, U. H., & Kumar, T. V. (2023). Understanding clopidogrel resistance: Mechanisms, detections, implications and surmount the clopidogrel resistant in order to potential solutions. World Journal of Advanced Research and Reviews, 19(2), 907-921. [Link]
- Patel, N., & Kenaan, M. (2007). Clopidogrel resistance: myth or reality?. Postgraduate medical journal, 83(981), 449–452. [Link]
- Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 142(2), 355–361. [Link]
- Umemura, K., & Iwaki, T. (2010). Bioactivation of Clopidogrel and Prasugrel: Factors Determining the Stereochemistry of the Thiol Metabolite Double Bond. Drug Metabolism and Disposition, 38(10), 1799-1805. [Link]
- Gresele, P., & Momi, S. (2013). Platelet function analyzed by light transmission aggregometry. In Platelets (pp. 133-143). Humana Press. [Link]
- Kazui, M., Nishiya, Y., Ishizuka, T., Hagihara, K., Farid, N. A., & Kurihara, A. (2012). Structures of four stereoisomers of the pharmacologically active metabolites of prasugrel. Drug Metabolism and Disposition, 40(2), 395-402. [Link]
- Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., ... & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug metabolism and disposition, 30(11), 1288-1295. [Link]
- Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., ... & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug metabolism and disposition, 30(11), 1288-1295. [Link]
- van Giezen, J. J., & Nilsson, D. (2013). Effects of P2Y12 receptor antagonists beyond platelet inhibition–comparison of ticagrelor with thienopyridines. British journal of pharmacology, 168(8), 1845–1857. [Link]
- Jakubowski, J. A., Payne, C. D., Brandt, J. T., Weerakkody, G. J., Farid, N. A., & Small, D. S. (2009). Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects. Journal of cardiovascular pharmacology, 54(5), 447–453. [Link]
- PubChem. (n.d.). Ticlopidine.
- National Cancer Institute. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
- Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 142(2), 355–361. [Link]
- Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., ... & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug metabolism and disposition, 30(11), 1288-1295. [Link]
- Brandt, J. T., Payne, C. D., Wiviott, S. D., Weerakkody, G., Farid, N. A., & Small, D. S. (2007). A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. American heart journal, 153(1), 66-e9. [Link]
- Cleveland Clinic Journal of Medicine. (2009). Prasugrel for acute coronary syndromes: Faster, more potent, but higher bleeding risk. Cleveland Clinic Journal of Medicine, 76(12), 707-714. [Link]
- Liu, R., & Uetrecht, J. P. (2000). Metabolism of ticlopidine by activated neutrophils: implications for ticlopidine-induced agranulocytosis. Drug metabolism and disposition, 28(10), 1225–1229. [Link]
- Nirogi, R., Kandikere, V., & Mudigonda, K. (2015). Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases. Cardiovascular Drugs and Therapy, 29(4), 357-369. [Link]
- Ben-Yehuda, O., & Lundergan, C. (1994). [Ticlopidine-induced neutropenia]. Harefuah, 126(1), 22–24. [Link]
- National Cancer Institute. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
- Poulter, N. S., & Watson, S. P. (2016). How to perform aggregometry and lumi-aggregometry in mouse platelets.
- Laizure, S. C., & Parker, R. B. (2010). A comparison of the metabolism of clopidogrel and prasugrel. Expert opinion on drug metabolism & toxicology, 6(11), 1417–1424. [Link]
- Umemura, K., Furuta, T., & Kondo, K. (2011). The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development, 1(1), 49-56. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ticlopidine Hydrochloride?. [Link]
- De Servi, S., & Morici, N. U. (2018). Oral P2Y12 Inhibitors and Drug Interactions. European Cardiology Review, 13(1), 30–35. [Link]
- Wiviott, S. D., Braunwald, E., McCabe, C. H., Montalescot, G., Ruzyllo, W., Gottlieb, S., ... & Antman, E. M. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001-2015. [Link]
- Dr.Oracle. (2025, February 28). What is the comparison between Clopidogrel (Plavix), Prasugrel (Effient), and Ticagrelor (Brilinta) in dual antiplatelet therapy (DAPT) post percutaneous coronary intervention (PCI) in non-ST elevation myocardial infarction (NSTEMI)?. [Link]
- ResearchGate. (n.d.). Mean % platelet inhibition in >60 years of age group. Clopidogrel vs.... [Link]
- FDA. (n.d.). eCopy, Inc.. [Link]
- Schrör, K. (1993). The basic pharmacology of ticlopidine and clopidogrel.
- Savi, P., Pereillo, J. M., Uzabiaga, M. F., Combalbert, J., Picard, C., Maffrand, J. P., & Herbert, J. M. (2000). Identification and biological activity of the active metabolite of clopidogrel. Thrombosis and haemostasis, 84(5), 891–896. [Link]
- Wikipedia. (n.d.). Ticlopidine. [Link]
- ResearchGate. (n.d.). Bar graph showing IC50 values (μM ± SD) for clopidogrel and various.... [Link]
- Chen, X., Zhang, Y., & Wang, G. (2016). Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies. Medical science monitor : international medical journal of experimental and clinical research, 22, 2689–2697. [Link]
- Drugs.com. (2025, March 25).
- Dr.Oracle. (2025, August 13). What are the indications for prasugrel (Prasugrel) versus clopidogrel (Clopidogrel) in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI)?. [Link]
Sources
- 1. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 2. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 3. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comparison of the metabolism of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical implications of clopidogrel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding clopidogrel resistance: Mechanisms, detections, implications and surmount the clopidogrel resistant in order to potential solutions [wjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. Clopidogrel resistance: myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Hemorrhagic Risk between Prasugrel and Clopidogrel: a Retrospective Study using Adverse Drug Event Reporting Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A head-to-head pharmacodynamic comparison of prasugrel vs. ticagrelor after switching from clopidogrel in patients with coronary artery disease: results of a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Ticlopidine-induced neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. Incidence of neutropenia in patients with ticlopidine/Ginkgo biloba extract combination drug for vascular events: A post-marketing cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metabolism of ticlopidine by activated neutrophils: implications for ticlopidine-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prasugrel for acute coronary syndromes: Faster, more potent, but higher bleeding risk | MDedge [mdedge.com]
- 30. Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. droracle.ai [droracle.ai]
- 32. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 33. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 35. CYP2C19 Activity Assay Kit (Fluorometric) (ab211072) is not available | Abcam [abcam.com]
A Comparative Guide to the Spectroscopic Confirmation of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural elucidation of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride, a heterocyclic compound of significant interest. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical resource for researchers. We will explore the expected spectral characteristics, outline detailed experimental protocols, and compare these techniques with alternative and complementary analytical methods.
The Imperative of Isomeric Differentiation
The thieno[2,3-c]pyridine scaffold is one of several isomers, with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine being a notable and commercially available counterpart. Misidentification of isomers can lead to significant setbacks in research and development, making robust analytical confirmation essential. This guide will, therefore, also address the key spectroscopic differences to anticipate between the [2,3-c] and [3,2-c] isomers.
Core Spectroscopic Techniques for Structural Elucidation
A multi-faceted spectroscopic approach is paramount for the comprehensive characterization of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of the title compound.
A standardized protocol ensures reproducibility and accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Based on the analysis of structurally similar thieno[2,3-c]pyridine derivatives, the following proton signals are anticipated for this compound in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 (broad) | s | 2H | N-H (pyridinium) | The acidic proton of the hydrochloride salt will be significantly deshielded and may exchange with residual water in the solvent. |
| ~7.5 | d | 1H | H-2 | Aromatic proton on the thiophene ring, coupled to H-3. |
| ~7.0 | d | 1H | H-3 | Aromatic proton on the thiophene ring, coupled to H-2. |
| ~4.3 | s | 2H | H-4 | Methylene protons adjacent to the pyridinium nitrogen. |
| ~3.5 | t | 2H | H-7 | Methylene protons adjacent to the thiophene ring. |
| ~3.2 | t | 2H | H-6 | Methylene protons in the piperidine ring. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
The expected carbon resonances are outlined below.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~130 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~128 | C-2 | Aromatic CH carbon in the thiophene ring. |
| ~125 | C-3 | Aromatic CH carbon in the thiophene ring. |
| ~45 | C-4 | Methylene carbon adjacent to the pyridinium nitrogen. |
| ~42 | C-7 | Methylene carbon adjacent to the thiophene ring. |
| ~25 | C-6 | Methylene carbon in the piperidine ring. |
Note: These are estimated chemical shifts based on known values for similar heterocyclic systems.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion is expected to be observed as [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, perform HRMS analysis to obtain the exact mass of the molecular ion.
-
Molecular Ion: The molecular formula of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is C₇H₉NS, with a monoisotopic mass of 139.05 g/mol . As the hydrochloride salt, the compound's formula is C₇H₁₀ClNS with a molecular weight of approximately 175.68 g/mol . In positive ESI-MS, the base peak is expected to correspond to the protonated free base [C₇H₉NS + H]⁺ at an m/z of approximately 140.06.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide confirmation of the ring system. Common fragmentation pathways for similar structures involve the loss of small neutral molecules or radicals from the tetrahydro-pyridine ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H on the thiophene ring. |
| 2950-2850 | C-H stretch | Aliphatic C-H in the tetrahydro-pyridine ring. |
| 2700-2400 (broad) | N-H stretch | Ammonium salt (pyridinium). |
| ~1600 | C=C stretch | Aromatic ring stretch. |
| ~1450 | C-H bend | Aliphatic C-H bending. |
| ~800 | C-S stretch | Thiophene ring vibration. |
The broad absorption in the 2700-2400 cm⁻¹ region is a characteristic feature of a secondary amine salt and provides strong evidence for the hydrochloride form of the compound.
Workflow for Spectroscopic Confirmation
Caption: Workflow for structural confirmation.
Alternative and Complementary Techniques
While the combination of NMR, MS, and IR spectroscopy provides a robust confirmation of the structure, other techniques can offer further validation, particularly in complex cases or for absolute configuration determination.
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise arrangement of atoms and the stereochemistry. This technique is considered the "gold standard" for structural elucidation.
Computational Chemistry
In the absence of experimental data for a novel compound, computational methods can be employed to predict spectroscopic properties. Density Functional Theory (DFT) calculations, for instance, can provide theoretical NMR chemical shifts and IR vibrational frequencies that can be compared with experimental data for structural validation.
Comparison with the [3,2-c] Isomer
The primary spectroscopic distinction between 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine and its [3,2-c] isomer will be observed in the NMR spectra, particularly in the aromatic region of the ¹H NMR and the chemical shifts of the thiophene carbons in the ¹³C NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct due to the different connectivity of the thiophene ring to the piperidine ring. For instance, in the [3,2-c] isomer, the thiophene protons are adjacent, leading to a characteristic doublet of doublets or two doublets, depending on the coupling constants.
Conclusion
The structural confirmation of this compound necessitates a synergistic application of modern spectroscopic techniques. A thorough analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, guided by the principles and protocols outlined in this guide, will enable researchers to confidently and accurately characterize this important heterocyclic compound. Cross-validation with alternative techniques such as X-ray crystallography and computational modeling further strengthens the structural assignment, ensuring the integrity of subsequent research and development endeavors.
References
- A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) was synthesized and evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency and affinity for the α2-adrenoceptor. The THTP nucleus was... - Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
- All reagents and compound A were purchased at a high commercial quality (typically. 97 % or higher) and used without further purification. Compound B was synthesized according to the literature procedure with some modification. High field NMR spectra were recorded at normal temperature (298 K) with Bruker Avance III at 400 MHz for 1H, and 100 MHz for 13C and were calibrated using residual non-deuterated solvent as an internal reference (CDCl3: 1H NMR = 7.24, 13C NMR = 77.0, MeOD: 1H NMR = 3.30, 13C NMR = 49.0, DMSO-d6: 1H
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrahydrothienopyridine Compounds
In the landscape of cardiovascular therapeutics, tetrahydrothienopyridine compounds such as clopidogrel, prasugrel, and ticagrelor stand as critical antiplatelet agents. The journey of these drugs from discovery to market is underpinned by rigorous analytical testing. Ensuring the consistency and reliability of data, whether generated across different analytical platforms, at different times, or in different laboratories, is not merely a matter of good practice—it is a regulatory and scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for these compounds, focusing on the critical process of cross-validation to guarantee data integrity.
The Scientific Imperative for Cross-Validation
Bioanalytical method validation is the cornerstone of drug development, ensuring that data from preclinical and clinical studies are reliable.[1] Cross-validation becomes essential when data from different analytical methods must be compared or combined.[2] For instance, a robust High-Performance Liquid Chromatography (HPLC) method might be used for quality control of the final drug product, while a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to measure picogram-per-milliliter concentrations of the drug and its metabolites in patient plasma.[3] Cross-validation provides the documented evidence that these disparate methods yield comparable results, ensuring a cohesive and trustworthy data package for regulatory submission.
This process is governed by stringent international guidelines, primarily from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for validating analytical procedures to be fit for their intended purpose.[4][5][6]
Comparative Analysis of Core Methodologies
We will compare two workhorse analytical techniques pivotal to the development of tetrahydrothienopyridine drugs: RP-HPLC with UV detection for formulation analysis and LC-MS/MS for bioanalysis in biological matrices.
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This technique is the gold standard for assay and purity analysis of bulk drug substances and finished pharmaceutical products. Its robustness and cost-effectiveness make it ideal for quality control environments.
-
Expertise & Causality: The choice of an RP-HPLC method is deliberate. Tetrahydrothienopyridines are moderately polar molecules, making them ideal for separation on a nonpolar stationary phase like a C18 column. The mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is optimized to achieve sharp, symmetrical peaks with adequate separation from any impurities or degradation products.[7][8][9] The UV detection wavelength is selected at a maximum absorbance of the analyte (e.g., ~254 nm for ticagrelor) to ensure the highest sensitivity.[7][8] A "stability-indicating" method is one that is validated to be specific enough to distinguish the intact drug from its potential degradation products, a critical requirement for stability studies.[10]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantifying drugs and their metabolites in complex biological matrices like blood or plasma, LC-MS/MS is unparalleled in its sensitivity and selectivity.
-
Expertise & Causality: The primary challenge in bioanalysis is the low concentration of the analyte amidst a vast excess of endogenous matrix components (proteins, lipids, etc.). LC-MS/MS overcomes this by coupling the separating power of HPLC with the specificity of mass spectrometry. An internal standard—a molecule structurally similar to the analyte—is added to every sample to account for variations in sample extraction and potential matrix-induced signal suppression or enhancement. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for the analyte and the internal standard, providing an exceptionally high degree of certainty in identification and quantification.[11] This is particularly crucial for thienopyridines like clopidogrel and prasugrel, which are prodrugs converted to highly reactive thiol metabolites; these metabolites must be stabilized immediately upon sample collection (e.g., with an alkylating agent) prior to analysis.[12]
The Cross-Validation Workflow: A Self-Validating System
Cross-validation aims to demonstrate that a "comparator" method is equivalent to a "reference" (i.e., the original validated) method by analyzing the same set of study samples.[2] The workflow is a self-validating system designed to prove equivalency within predefined acceptance criteria.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 11. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Ticlopidine and Clopidogrel
For professionals in drug development and clinical research, the selection of an appropriate antiplatelet agent is a critical decision guided by a nuanced understanding of efficacy, safety, and mechanism of action. This guide provides an in-depth, objective comparison of two seminal thienopyridine derivatives: ticlopidine and clopidogrel. While both have played significant roles in the prevention of atherothrombotic events, their profiles diverge in clinically meaningful ways. This document synthesizes experimental data and clinical evidence to offer a comprehensive resource for informed decision-making.
Introduction: The Thienopyridine Class and P2Y12 Receptor Antagonism
Ticlopidine and clopidogrel are thienopyridine prodrugs that, once metabolized into their active forms, function as irreversible antagonists of the P2Y12 receptor on platelets.[1][2] This receptor is crucial for adenosine diphosphate (ADP)-mediated platelet activation and aggregation. By blocking the P2Y12 receptor, these drugs inhibit the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex, the final common pathway for platelet aggregation.[3][4] This targeted inhibition of a key amplification loop in platelet response makes them potent agents in the prevention of thrombotic events.
The causality behind choosing a P2Y12 inhibitor lies in its ability to significantly reduce platelet aggregation triggered by ADP, a key agonist released from dense granules of activated platelets and red blood cells.[5][6] This mechanism is distinct from that of aspirin, which inhibits thromboxane A2 synthesis, and their co-administration often results in a synergistic antiplatelet effect.[5]
Caption: P2Y12 receptor signaling pathway and inhibition by thienopyridines.
Pharmacokinetics and Pharmacodynamics: A Tale of Two Prodrugs
Both ticlopidine and clopidogrel are inactive in their native forms and require hepatic metabolism, primarily via the cytochrome P450 (CYP450) enzyme system, to be converted into their active thiol metabolites.[1][5] This bioactivation process is a critical determinant of their pharmacodynamic profile.
Key Pharmacokinetic/Pharmacodynamic Parameters:
| Parameter | Ticlopidine | Clopidogrel |
| Bioactivation | Hepatic (CYP450-1A)[5] | Hepatic (CYP450)[1] |
| Onset of Action | Delayed (24-48 hours)[5][7] | Delayed, but faster with loading dose[8][9] |
| Maximal Inhibition | 3 to 5 days[4][5] | 3 to 5 days[5] |
| Offset of Action | Gradual (3 to 5 days)[5] | Gradual (3 to 5 days)[5] |
| Standard Dosage | 250 mg twice daily | 75 mg once daily[8][10] |
The delayed onset of action for both drugs necessitates the use of a loading dose in clinical scenarios requiring rapid platelet inhibition, such as percutaneous coronary intervention (PCI).[8][11] Studies have shown that a 300 mg loading dose of clopidogrel can achieve significant platelet inhibition more rapidly than standard ticlopidine regimens.[8] The irreversible nature of the receptor blockade means that the recovery of platelet function is dependent on platelet turnover, which takes several days.[5][7]
Clinical Efficacy: A Head-to-Head Comparison
Coronary Artery Stenting
In patients undergoing coronary stent implantation, dual antiplatelet therapy with aspirin and a P2Y12 inhibitor is the standard of care to prevent stent thrombosis.[10][13]
A meta-analysis of randomized trials and registries involving 13,955 patients found that the rate of 30-day MACE was significantly lower in the clopidogrel group (2.10%) compared to the ticlopidine group (4.04%).[9] Mortality was also lower in the clopidogrel group (0.48% vs. 1.09%).[9] The authors concluded that clopidogrel plus aspirin should replace ticlopidine plus aspirin as the standard antiplatelet regimen after stent deployment.[9]
Table of Clinical Outcomes in Coronary Stenting (30-day follow-up):
| Outcome | Ticlopidine | Clopidogrel | p-value | Reference |
| Stent Thrombosis | 1.92% | 2.02% | 0.901 | [10] |
| MACE | 4.60% | 3.85% | 0.551 | [10] |
| MACE (Pooled Data) | 4.04% | 2.10% | 0.002 | [9] |
| Mortality (Pooled Data) | 1.09% | 0.48% | 0.003 | [9] |
Stroke Prevention
In the secondary prevention of ischemic stroke, both ticlopidine and clopidogrel have been compared to aspirin. The Ticlopidine Aspirin Stroke Study (TASS) and the Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events (CAPRIE) trial are landmark studies in this area.[14]
Indirect comparisons suggest that both drugs are slightly more effective than aspirin.[14][15] However, a population-based case-cohort study in Taiwan found that for stroke prevention, aspirin was superior to clopidogrel, while ticlopidine was not inferior to aspirin.[6][16] During a 3-year follow-up, recurrent stroke rates were 1.62% in the aspirin group, 1.48% in the ticlopidine group, and 2.55% in the clopidogrel group.[6][16]
The Decisive Factor: Comparative Safety and Tolerability
The primary reason for the clinical shift from ticlopidine to clopidogrel is the latter's vastly superior safety profile.[5][17] Ticlopidine is associated with a significant risk of life-threatening hematological adverse events.
Key Adverse Events:
| Adverse Event | Ticlopidine | Clopidogrel | Comments |
| Neutropenia/Agranulocytosis | Occurs in ~2.4% of patients, severe in ~0.8%[14] | Rare, less frequent than with aspirin[5] | Requires regular blood count monitoring with ticlopidine.[18] |
| Thrombotic Thrombocytopenic Purpura (TTP) | Higher incidence, often occurs after >2 weeks of therapy[18][19] | Lower incidence, typically occurs within the first 2 weeks[18][19] | A serious and potentially fatal complication.[18] |
| Gastrointestinal Side Effects | Common[5][7] | Common, but less severe than with aspirin[5] | |
| Rash | Common[5][20] | Less common than with ticlopidine[5][20] | |
| Discontinuation Rate | Higher (e.g., 9.1% in CLASSICS trial)[10] | Lower (e.g., 4.6% in CLASSICS trial)[10] | Clopidogrel is better tolerated.[10] |
The risk of severe neutropenia and TTP with ticlopidine necessitates frequent hematological monitoring during the initial months of treatment, adding complexity and cost to its use.[18] Clopidogrel's lower incidence of these severe side effects has made it the preferred thienopyridine of its generation.[8][17]
Experimental Methodologies for Efficacy Assessment
The evaluation of P2Y12 inhibitor efficacy relies on specialized platelet function tests. These assays are crucial in research and development to understand the pharmacodynamics of novel antiplatelet agents.
Light Transmission Aggregometry (LTA)
LTA is considered the gold-standard for assessing platelet function.[21] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Aggregation Assay: Add a specific concentration of ADP (e.g., 5 or 20 µM) to the PRP sample and record the change in light transmission over time.
-
Data Analysis: The maximum percentage of aggregation is determined and compared between control and drug-treated samples.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a highly specific method to assess the activity of the P2Y12 receptor pathway.[22][23] VASP is an intracellular protein that is phosphorylated in response to cyclic AMP (cAMP) elevation. P2Y12 receptor activation inhibits adenylyl cyclase, leading to decreased cAMP and VASP dephosphorylation.[24] Therefore, the level of VASP phosphorylation is a direct indicator of P2Y12 receptor inhibition.
Experimental Protocol: VASP Phosphorylation Assay (Flow Cytometry)
-
Sample Preparation: In separate tubes, incubate whole blood samples with:
-
Prostaglandin E1 (PGE1) - stimulates cAMP production and VASP phosphorylation.
-
PGE1 + ADP - ADP stimulation via P2Y12 leads to dephosphorylation.
-
-
Fixation and Permeabilization: Fix the platelets and permeabilize the cell membrane to allow antibody access.
-
Staining: Stain the platelets with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD61) and phosphorylated VASP.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, gating on the platelet population.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the mean fluorescence intensity (MFI) of the PGE1 and PGE1+ADP treated samples. A higher PRI indicates less P2Y12 inhibition.[22][25]
Conclusion: The Verdict on Efficacy and Safety
While both ticlopidine and clopidogrel are effective inhibitors of ADP-induced platelet aggregation via irreversible P2Y12 receptor antagonism, their clinical utility is not equivalent. Clopidogrel has demonstrated comparable or, in some analyses, superior efficacy in preventing thrombotic events compared to ticlopidine.[9][12]
The decisive advantage of clopidogrel lies in its significantly improved safety and tolerability profile.[5][10] The lower risk of severe hematological adverse events, such as neutropenia and TTP, has led to the discontinuation of ticlopidine in many regions and has established clopidogrel as the preferred thienopyridine of its generation for the treatment of atherothrombotic diseases.[17] For researchers and drug development professionals, the story of ticlopidine and clopidogrel serves as a critical case study on the importance of balancing efficacy with safety in the development of novel therapeutics.
References
- Berger, P. B., et al. (2002). Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in a Broad Patient Population.
- Parodi, G., et al. (2005). A randomized trial comparing clopidogrel versus ticlopidine therapy in patients undergoing infarct artery stenting for acute myocardial infarction with abciximab as adjunctive therapy. American Heart Journal, 150(4), 642.e1-642.e6. [Link]
- Iijima, R., et al. (2003). Comparison between ticlopidine and clopidogrel in patients with ST-segment elevation myocardial infarction treated with coronary stenting. The American Journal of Cardiology, 91(7), 856-859. [Link]
- Harker, L. A., & Gent, M. (1998). The Antiplatelet Effects of Ticlopidine and Clopidogrel. Annals of Internal Medicine, 129(5), 391–401. [Link]
- Aleil, B., et al. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. Thrombosis and Haemostasis, 94(4), 863-869. [Link]
- Mishkel, G. J., et al. (1999). Clopidogrel versus ticlopidine after intracoronary stent placement. Journal of the American College of Cardiology, 34(7), 1891-1894. [Link]
- Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and Clopidogrel.
- Bhatt, D. L., et al. (2001). Meta-analysis of randomized and registry comparisons of ticlopidine with clopidogrel after stenting. Journal of the American College of Cardiology, 39(1), 9-14. [Link]
- Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel.
- Schrör, K. (1993). The basic pharmacology of ticlopidine and clopidogrel.
- Judge, H. M., et al. (2018). Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. Journal of Clinical Medicine, 7(11), 409. [Link]
- Mobley, J. E., et al. (2004). Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100). Clinical and Applied Thrombosis/Hemostasis, 10(4), 335-341. [Link]
- Bendixen, B. H., & Adams, H. P. (1996). Ticlopidine or clopidogrel as alternatives to aspirin in prevention of ischemic stroke. European Neurology, 36(5), 256-257. [Link]
- Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Seminars in Thrombosis and Hemostasis, 31(2), 174-183. [Link]
- American College of Cardiology. (2002). Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population. American College of Cardiology. [Link]
- van Gijn, J. (1998). Ticlopidine and Clopidogrel in Secondary Stroke Prevention. Cerebrovascular Diseases, 8(Suppl. 3), 1-6. [Link]
- Thoracic Key. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. [Link]
- Medsafe. (2002). Ticlopidine, Clopidogrel and Thrombotic Thrombocytopenic Purpura. Medsafe. [Link]
- Lin, H. D., et al. (2020). Efficacy of aspirin, clopidogrel, and ticlopidine in stroke prevention: A population-based case-cohort study in Taiwan. PLoS One, 15(12), e0244797. [Link]
- Lin, H. D., et al. (2020). Efficacy of aspirin, clopidogrel, and ticlopidine in stroke prevention: A population-based case-cohort study in Taiwan. PLoS One, 15(12), e0244797. [Link]
- Jacob, S., et al. (2012). Ticlopidine-, Clopidogrel-, and Prasugrel-Associated Thrombotic Thrombocytopenic Purpura: A 20-Year Review from the Southern Network on Adverse Reactions (SONAR). Seminars in Thrombosis and Hemostasis, 38(8), 845-853. [Link]
- Bennett, C. L., et al. (2009). Ticlopidine- and clopidogrel-associated thrombotic thrombocytopenic purpura (TTP): review of clinical, laboratory, epidemiological, and pharmacovigilance findings (1989–2008). Seminars in Thrombosis and Hemostasis, 35(2), 178-185. [Link]
- Quora. (2020). Is clopidogrel or ticlopidine (ticlid) as effective as aspirin in preventing stroke?. Quora. [Link]
- Bennett, C. L., et al. (2007). Ticlopidine- and Clopidogrel-Associated Thrombotic Thrombocytopenic Purpura (TTP): Final Results from the Surveillance Epidemiology and Risk Factor-TTP Study Group. Blood, 110(11), 2736. [Link]
- GoodRx. (2023). Plavix vs. Ticlid for Stroke Risk Reduction. GoodRx. [Link]
- ResearchGate. (2017). New ELISA-based VASP phosphorylation assay for high-throughput analysis of P2Y12 receptor inhibition.
- Centre for Reviews and Dissemination (UK). (2005). Safety and efficacy evaluation of clopidogrel compared to ticlopidine after stent implantation: an updated meta-analysis. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews. [Link]
Sources
- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acpjournals.org [acpjournals.org]
- 4. The basic pharmacology of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy of aspirin, clopidogrel, and ticlopidine in stroke prevention: A population-based case-cohort study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Meta-analysis of randomized and registry comparisons of ticlopidine with clopidogrel after stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A randomized trial comparing clopidogrel versus ticlopidine therapy in patients undergoing infarct artery stenting for acute myocardial infarction with abciximab as adjunctive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy evaluation of clopidogrel compared to ticlopidine after stent implantation: an updated meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparison between ticlopidine and clopidogrel in patients with ST-segment elevation myocardial infarction treated with coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. goodrx.com [goodrx.com]
- 18. Ticlopidine, Clopidogrel and Thrombotic Thrombocytopenic Purpura [medsafe.govt.nz]
- 19. Ticlopidine-, Clopidogrel-, and Prasugrel-Associated Thrombotic Thrombocytopenic Purpura: A 20-Year Review from the Southern Network on Adverse Reactions (SONAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population - American College of Cardiology [acc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 25. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
Navigating the Nuances of P2Y12 Inhibition: A Comparative Guide to Isosteric Replacement in the Tetrahydrothienopyridine Nucleus
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrothienopyridine scaffold is a cornerstone in the development of antiplatelet therapies, most notably embodied by the blockbuster drug clopidogrel and its successor, prasugrel. These agents have revolutionized the management of atherothrombotic diseases by irreversibly inhibiting the P2Y12 receptor, a key player in platelet activation and aggregation. However, the clinical utility of these drugs is not without its challenges, including inter-individual variability in response, delayed onset of action, and bleeding risks. These limitations have spurred extensive research into isosteric replacements of the tetrahydrothienopyridine nucleus to fine-tune the pharmacological properties of this important class of drugs. This guide provides an in-depth, comparative analysis of these isosteric replacement studies, offering field-proven insights and experimental data to inform future drug design and development.
The Tetrahydrothienopyridine Core: A Privileged Scaffold for P2Y12 Inhibition
The thienopyridine class of drugs, including ticlopidine, clopidogrel, and prasugrel, are prodrugs that require metabolic activation to exert their antiplatelet effects.[1] Their mechanism of action involves the irreversible blockade of the P2Y12 receptor on the surface of platelets. This receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation. By covalently binding to the P2Y12 receptor, the active metabolites of thienopyridines effectively silence this pathway for the lifespan of the platelet.
Isosteric Replacement Strategies: Fine-Tuning the Pharmacological Profile
Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry to optimize drug candidates. In the context of the tetrahydrothienopyridine nucleus, this strategy has been primarily employed to address the metabolic liabilities and improve the pharmacokinetic and pharmacodynamic profiles of these antiplatelet agents.
Modification of the Ester Group: The Clopidogrel vs. Prasugrel Paradigm
The most clinically significant example of isosteric replacement within the tetrahydrothienopyridine scaffold is the structural difference between clopidogrel and prasugrel. Clopidogrel possesses a methyl ester group, while prasugrel features a cyclopropylcarbonyl ester. This seemingly minor modification has profound implications for their metabolic activation.
Clopidogrel undergoes a two-step metabolic activation process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1] A significant portion of the parent drug is hydrolyzed by esterases to an inactive carboxylic acid metabolite, leaving only a small fraction available for conversion to the active thiol metabolite.[2] This metabolic pathway is a major source of inter-individual variability in response to clopidogrel, especially in patients with genetic polymorphisms in CYP2C19.[1]
Prasugrel, on the other hand, is designed to be more efficiently activated. Its cyclopropylcarbonyl ester is rapidly hydrolyzed by esterases in the intestine and liver to an intermediate thiolactone, which is then oxidized by CYP enzymes to the active metabolite.[1] This initial esterase-mediated hydrolysis bypasses the rate-limiting CYP-dependent step that hampers clopidogrel's activation, leading to a faster onset of action and more consistent platelet inhibition.[3]
The superior pharmacokinetic profile of prasugrel translates to more potent and predictable antiplatelet effects, as demonstrated by numerous clinical trials. However, this increased potency is also associated with a higher risk of bleeding.[4]
Table 1: Comparative Performance of Clopidogrel and Prasugrel
| Parameter | Clopidogrel | Prasugrel | Key Implications |
| Metabolic Activation | Two-step, CYP-dependent | Esterase hydrolysis followed by CYP oxidation | Prasugrel has a more efficient and less variable activation.[1] |
| Onset of Action | Slower | Faster | Prasugrel provides more rapid platelet inhibition.[4] |
| Platelet Inhibition | Variable | More potent and consistent | Prasugrel achieves a higher level of platelet inhibition.[4] |
| Clinical Efficacy | Effective in reducing ischemic events | More effective than clopidogrel in reducing ischemic events | Prasugrel offers enhanced protection against thrombosis.[4] |
| Bleeding Risk | Lower | Higher | The increased potency of prasugrel comes at the cost of a greater bleeding risk.[4] |
Isosteric Replacement of the Thiophene Ring
The thiophene ring is a crucial pharmacophore in the tetrahydrothienopyridine nucleus, contributing to the molecule's overall electronic properties and its interaction with the P2Y12 receptor. Isosteric replacement of the thiophene ring with other five-membered heterocycles, such as furan or thiazole, has been explored to modulate the compound's metabolic stability and biological activity.[5] The rationale behind these modifications is to alter the electron density of the aromatic system, which can influence the molecule's susceptibility to oxidative metabolism and its binding affinity for the target receptor. While comprehensive clinical data on these specific isosteres are limited, preclinical studies have shown that such modifications can indeed lead to compounds with altered antiplatelet profiles.
Modifications of the Tetrahydropyridine Ring
The tetrahydropyridine ring is another key component of the scaffold that is amenable to isosteric modifications. Alterations to this ring system can impact the molecule's overall conformation and its ability to fit into the binding pocket of the P2Y12 receptor. Studies have investigated the effects of introducing substituents on the pyridine ring, as well as replacing the entire ring with other cyclic amines. These modifications aim to optimize the compound's selectivity and potency while minimizing off-target effects.
Experimental Evaluation of Tetrahydrothienopyridine Analogs: A Protocol for ADP-Induced Platelet Aggregation Assay
The primary in vitro method for evaluating the antiplatelet activity of tetrahydrothienopyridine analogs is the light transmission aggregometry (LTA) assay, which measures the aggregation of platelets in response to an agonist like ADP.
Step-by-Step Protocol for ADP-Induced Platelet Aggregation Assay
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells and platelets.
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP if necessary.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.
-
Add the test compound (tetrahydrothienopyridine analog) or vehicle control to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
For inhibitor studies, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal aggregation response.
-
Structure-Activity Relationship (SAR) Summary
The collective findings from isosteric replacement studies on the tetrahydrothienopyridine nucleus have provided valuable insights into the structure-activity relationship of P2Y12 inhibitors.
-
Ester Group: The nature of the ester group is critical for the metabolic activation pathway. Bulky and more labile esters, like the cyclopropylcarbonyl group in prasugrel, can facilitate esterase-mediated hydrolysis, leading to more efficient generation of the active metabolite.
-
Thiophene Ring: The electronic properties of the five-membered heterocyclic ring influence both metabolic stability and receptor binding. Bioisosteric replacements can be used to fine-tune these properties.
-
Tetrahydropyridine Ring: The conformation and substitution pattern of the tetrahydropyridine ring are important for optimal interaction with the P2Y12 receptor.
Future Perspectives
The exploration of isosteric replacements in the tetrahydrothienopyridine nucleus continues to be a fertile ground for the discovery of novel antiplatelet agents. Future research will likely focus on developing compounds with a more favorable balance between efficacy and bleeding risk. This may involve the design of reversible P2Y12 inhibitors, which could offer a greater degree of control over platelet inhibition. Furthermore, a deeper understanding of the structural requirements for P2Y12 receptor binding will enable the rational design of more potent and selective inhibitors with improved safety profiles. The strategic application of isosteric replacement will undoubtedly play a pivotal role in the evolution of antiplatelet therapy.
References
- Farid, N. A., et al. (2009). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 37(11), 2299-2314.
- Patrono, C., et al. (2004). Platelet-active drugs: the relationships among dose, effectiveness, and side effects. Chest, 126(3 Suppl), 234S-264S.
- Storey, R. F. (2006). Biology and pharmacology of the P2Y12 receptor. Current pharmaceutical design, 12(11), 1325-1337.
- Wallentin, L., et al. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 361(11), 1045-1057.
- Wiviott, S. D., et al. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001-2015.
- Dehmer, G. J., et al. (2012). A contemporary review of antiplatelet agents. Journal of the American College of Cardiology, 60(19), 1918-1933.
- Capodanno, D., et al. (2013). A comprehensive overview of the pharmacodynamic effects of the new oral P2Y12 inhibitors. European heart journal, 34(32), 2461-2470.
- Angiolillo, D. J., et al. (2011). A pharmacodynamic comparison of prasugrel vs. high-dose clopidogrel in patients with type 2 diabetes mellitus and coronary artery disease: results of the OPTIMUS-3 trial. European heart journal, 32(7), 838-846.
- Cattaneo, M. (2010). The P2Y12 receptor: a new and important therapeutic target. Journal of thrombosis and haemostasis, 8(3), 443-445.
- Gurbel, P. A., et al. (2010). The effect of smoking on the antiplatelet effects of clopidogrel and prasugrel in patients with stable coronary artery disease. Journal of the American College of Cardiology, 56(13), 1025-1033.
- Mega, J. L., et al. (2009). Cytochrome P-450 polymorphisms and response to clopidogrel. New England Journal of Medicine, 360(4), 354-362.
- Simon, T., et al. (2009). Genetic determinants of response to clopidogrel and cardiovascular events. New England Journal of Medicine, 360(4), 363-375.
- Hulot, J. S., et al. (2006). Cytochrome P450 2C19 loss-of-function polymorphism is a major determinant of clopidogrel responsiveness in healthy subjects. Blood, 108(7), 2244-2247.
- Brandt, J. T., et al. (2007). A comparison of the antiplatelet effects of prasugrel and clopidogrel in patients with coronary artery disease and a history of stent thrombosis. American heart journal, 153(4), 688-695.
- Jakubowski, J. A., et al. (2007). A comparison of the human in vivo and in vitro antiplatelet effects of prasugrel and clopidogrel. Journal of pharmacology and experimental therapeutics, 323(2), 554-561.
- Small, D. S., et al. (2008). Effect of prasugrel on the pharmacokinetics and pharmacodynamics of R-warfarin. Journal of clinical pharmacology, 48(12), 1438-1446.
- Varenhorst, C., et al. (2010). A comparison of the antiplatelet effects of prasugrel and clopidogrel in patients with acute coronary syndromes. Thrombosis and haemostasis, 103(6), 1251-1259.
- Wiviott, S. D., et al. (2005). A randomized comparison of prasugrel (CS-747, LY640315), a novel thienopyridine P2Y12 antagonist, with clopidogrel in percutaneous coronary intervention: results of the Joint Utilization of Medications to Block Platelets Optimally (JUMBO)-TIMI 26 trial.
- Asai, F., et al. (2006). A new thienopyridine P2Y12 inhibitor, CS-747 (prasugrel), prevents stent thrombosis in a canine model. Thrombosis research, 118(3), 389-395.
- Kazui, M., et al. (2010). Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metabolism and Disposition, 38(1), 92-99.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Novel Tetrahydrothienopyridine Derivatives for P2Y12 Receptor Inhibition
Abstract
The clinical management of atherothrombotic diseases has been significantly advanced by the development of P2Y12 receptor antagonists. The tetrahydrothienopyridine class of drugs, which includes the widely used antiplatelet agents clopidogrel and prasugrel, forms a cornerstone of this therapeutic strategy.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of novel tetrahydrothienopyridine derivatives against these established compounds. We will delve into the critical experimental assays and methodologies required to build a robust data package for promising new chemical entities. This includes a detailed examination of in vitro potency and selectivity, in vivo antithrombotic efficacy, and bleeding risk assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate and compare the next generation of P2Y12 inhibitors.
Introduction: The Enduring Importance of P2Y12 Inhibition
Platelet activation and aggregation are central to the pathophysiology of acute coronary syndromes (ACS), stent thrombosis, and other ischemic events.[3] The P2Y12 receptor, a G-protein coupled receptor on the platelet surface, plays a pivotal role in amplifying and sustaining the platelet response to ADP.[2] Its inhibition is a clinically validated strategy for mitigating the risk of thrombotic events.
The first-generation thienopyridine, ticlopidine, has been largely superseded due to safety concerns.[2] Clopidogrel, a second-generation agent, became a blockbuster drug but is hampered by a slow onset of action, significant inter-patient variability in response, and potential drug-drug interactions due to its reliance on hepatic cytochrome P450 (CYP) enzymes for bioactivation.[1][4][5] Prasugrel, a third-generation thienopyridine, offers more potent and consistent platelet inhibition with a faster onset of action, leading to improved clinical outcomes in certain patient populations, albeit with an increased bleeding risk.[4][6]
The development of new tetrahydrothienopyridine derivatives is driven by the need to optimize the therapeutic window, aiming for:
-
Rapid and consistent P2Y12 inhibition: To provide immediate protection in acute settings.
-
Improved safety profile: Specifically, a reduced risk of major bleeding events.
-
Favorable pharmacokinetics and pharmacodynamics: Minimizing the influence of genetic polymorphisms and drug-drug interactions.
This guide will outline a systematic approach to benchmarking novel tetrahydrothienopyridine derivatives against clopidogrel and prasugrel, providing the foundational data to support their potential clinical translation.
Mechanism of Action: Irreversible P2Y12 Antagonism
Tetrahydrothienopyridine derivatives are prodrugs that require in vivo metabolic activation to exert their antiplatelet effect.[2][7] The active metabolite then forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet.[2]
Figure 1: Mechanism of Action of Tetrahydrothienopyridine Derivatives.
Comparative In Vitro Analysis: Establishing Potency and Selectivity
The initial phase of benchmarking involves a series of in vitro assays to determine the potency and selectivity of the novel derivatives.
P2Y12 Receptor Binding Affinity
-
Objective: To quantify the binding affinity of the active metabolites of the novel compounds to the human P2Y12 receptor.
-
Methodology: Radioligand binding assays using cell membranes expressing the human P2Y12 receptor and a specific radiolabeled antagonist (e.g., [³H]-prasugrel active metabolite).
-
Key Parameter: Inhibition constant (Ki) or IC50 value.
Platelet Aggregation Assays
-
Objective: To assess the functional consequence of P2Y12 inhibition by measuring the inhibition of ADP-induced platelet aggregation.[8]
-
Methodology: Light Transmission Aggregometry (LTA) is the gold standard. Platelet-rich plasma (PRP) is treated with varying concentrations of the active metabolites of the test compounds, followed by the addition of ADP to induce aggregation.[9]
-
Key Parameter: IC50 value for the inhibition of platelet aggregation.
Table 1: Comparative In Vitro Potency of Tetrahydrothienopyridine Derivatives
| Compound | P2Y12 Binding Affinity (Ki, nM) | Inhibition of ADP-induced Platelet Aggregation (IC50, nM) |
| Clopidogrel Active Metabolite | [Insert experimental data] | [Insert experimental data] |
| Prasugrel Active Metabolite | [Insert experimental data] | [Insert experimental data] |
| New Derivative 1 | [Insert experimental data] | [Insert experimental data] |
| New Derivative 2 | [Insert experimental data] | [Insert experimental data] |
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate PRP samples with varying concentrations of the active metabolites of the test compounds or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement: Place the cuvettes in a light transmission aggregometer and establish a baseline. Add ADP (e.g., 5-20 µM) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the vehicle control and determine the IC50 values.
Figure 2: Experimental Workflow for Light Transmission Aggregometry.
In Vivo Efficacy Assessment: Modeling Thrombosis
Animal models of thrombosis are crucial for evaluating the antithrombotic efficacy of novel compounds in a physiological context.[10][11]
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
-
Objective: To assess the ability of the test compounds to prevent occlusive thrombus formation in an arterial thrombosis model.[12]
-
Methodology: In an anesthetized rodent model (e.g., mouse or rat), the carotid artery is exposed, and a filter paper saturated with FeCl₃ is applied to the vessel wall to induce endothelial injury and subsequent thrombosis. The time to vessel occlusion is measured.
-
Key Parameter: Time to occlusion. A longer time to occlusion indicates greater antithrombotic efficacy.
Table 2: Comparative In Vivo Antithrombotic Efficacy
| Treatment Group (Dose) | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle Control | [Insert experimental data] |
| Clopidogrel (e.g., 10 mg/kg) | [Insert experimental data] |
| Prasugrel (e.g., 1 mg/kg) | [Insert experimental data] |
| New Derivative 1 (e.g., 1 mg/kg) | [Insert experimental data] |
| New Derivative 2 (e.g., 10 mg/kg) | [Insert experimental data] |
Experimental Protocol: FeCl₃-Induced Carotid Artery Thrombosis
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Blood Flow Monitoring: Place a Doppler flow probe around the artery to monitor blood flow.
-
Drug Administration: Administer the test compound or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined time before injury.
-
Thrombosis Induction: Apply a filter paper (e.g., 1 mm diameter) saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Data Acquisition: Continuously monitor and record blood flow until the vessel becomes occluded (defined as a stable cessation of blood flow).
-
Data Analysis: Compare the time to occlusion between the different treatment groups.
Safety Profile: Assessing Bleeding Risk
A critical aspect of developing new antithrombotic agents is a thorough evaluation of their bleeding risk.[13][14]
Tail Transection Bleeding Time Assay
-
Objective: To assess the effect of the test compounds on primary hemostasis.
-
Methodology: In an anesthetized rodent, a small distal segment of the tail is transected, and the time until bleeding ceases is measured.
-
Key Parameter: Bleeding time. A prolonged bleeding time indicates a higher risk of bleeding.
Table 3: Comparative Bleeding Risk Assessment
| Treatment Group (Dose) | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | [Insert experimental data] |
| Clopidogrel (e.g., 10 mg/kg) | [Insert experimental data] |
| Prasugrel (e.g., 1 mg/kg) | [Insert experimental data] |
| New Derivative 1 (e.g., 1 mg/kg) | [Insert experimental data] |
| New Derivative 2 (e.g., 10 mg/kg) | [Insert experimental data] |
Experimental Protocol: Tail Transection Bleeding Time
-
Animal and Drug Administration: Anesthetize the animal and administer the test compound as described for the thrombosis model.
-
Procedure: Place the animal in a prone position and immerse the tail in warm saline (37°C) for a few minutes to dilate the blood vessels. Carefully transect the tail at a specific distance from the tip (e.g., 3 mm).
-
Measurement: Immediately start a stopwatch and gently blot the blood from the tail with filter paper every 15-30 seconds, without disturbing the forming clot.
-
Endpoint: The bleeding time is the time from transection until bleeding has completely stopped (no bloodstain on the filter paper for a defined period, e.g., 30 seconds). A cutoff time (e.g., 1800 seconds) is typically set to avoid excessive blood loss.
-
Data Analysis: Compare the bleeding times across the different treatment groups.
Conclusion: A Data-Driven Approach to Innovation
The development of novel tetrahydrothienopyridine derivatives with an improved efficacy and safety profile remains a significant goal in cardiovascular medicine. The benchmarking strategy outlined in this guide provides a robust and systematic framework for the preclinical evaluation of these new chemical entities. By employing a combination of in vitro and in vivo assays, researchers can generate a comprehensive data package that allows for a direct and objective comparison against established P2Y12 inhibitors like clopidogrel and prasugrel. This data-driven approach is essential for identifying the most promising candidates for further development and, ultimately, for improving the treatment of patients with atherothrombotic diseases.
References
- Angiolillo, D. J., & Guzman, L. A. (2010). Novel platelet P2Y12 inhibitors in the treatment of acute coronary syndrome. [Source not available].
- Creative Biolabs. (n.d.). Thrombosis Modeling & Pharmacodynamics Services. Creative Biolabs.
- [Cit
- [Cit
- Franchi, F., & Angiolillo, D. J. (2010). New P2Y12 Inhibitors. Circulation, 121(1), 104–112.
- Haines, S. T. (2011). Assessing Bleeding Risk in Patients Taking Anticoagulants. American Family Physician, 83(4), 437–440.
- [Cit
- [Cit
- [Cit
- [Cit
- Al-Ani, M., & Al-Zubaidi, A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Medicina (Kaunas, Lithuania), 59(2), 249.
- ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. ResearchGate.
- [Cit
- Baker, W. L., & White, C. M. (2009). Prasugrel: a critical comparison with clopidogrel. The Annals of Pharmacotherapy, 43(12), 1946–1956.
- UC San Diego Health. (n.d.). Warfarin Bleeding Risk Assessment, Anticoagulation Clinic. UC San Diego Health.
- [Cit
- [Cit
- [Cit
- Nieswandt, B., & Varga-Szabo, D. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research, 100(7), 970–983.
- [Cit
- [Cit
- [Cit
- [Cit
- [Cit
- [Cit
- Yokoyama, H., Ito, N., Soeda, S., Ozaki, M., Suzuki, Y., Watanabe, M., Kashiwakura, E., Kawada, T., Ikeda, N., Tokuoka, K., Kitagawa, Y., & Yamada, Y. (2013). Prediction of antiplatelet effects of aspirin in vivo based on in vitro results. Clinical and Applied Thrombosis/Hemostasis, 19(6), 600–607.
Sources
- 1. Novel platelet ADP P2Y12 inhibitors in the treatment of acute coronary syndrome. | Semantic Scholar [semanticscholar.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and Safety of Novel Oral P2Y12 Receptor Inhibitors in Patients With ST-Segment Elevation Myocardial Infarction Undergoing PCI: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prasugrel versus clopidogrel: new management strategies for acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prediction of antiplatelet effects of aspirin in vivo based on in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Assessing Bleeding Risk in Patients Taking Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bleeding Risk Prediction in Patients Treated with Antithrombotic Drugs According to the Anatomic Site of Bleeding, Indication for Treatment, and Time Since Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of In-Vitro Bioassay Results for Novel Fungicides
For researchers, scientists, and drug development professionals, the journey of bringing a novel fungicide from the bench to the field is paved with rigorous testing and validation. A critical juncture in this process is the in-vitro bioassay, the first crucible where a compound's potential is forged and tested. However, the data derived from these assays are only as reliable as the validation process that underpins them. This guide provides an in-depth, experience-driven framework for validating in-vitro bioassay results for novel fungicides, ensuring scientific integrity and fostering trustworthy, reproducible data.
The core principle of this guide is to move beyond rote protocol recitation. Instead, we will delve into the causality behind experimental choices, establishing a self-validating system that ensures the robustness of your findings. This approach is grounded in the established expertise of international standards committees, providing an authoritative foundation for your work.
Foundational Pillars of Bioassay Validation: More Than Just Numbers
Before embarking on any experimental work, it is crucial to understand the fundamental parameters that define a validated bioassay. These are not mere statistical hurdles but are the very language we use to describe the reliability and relevance of our findings.
-
Specificity: This addresses the assay's ability to measure the antifungal activity of your novel compound without interference from other components in the sample matrix.[1] For instance, if your fungicide is extracted from a natural source, can your assay distinguish its activity from that of other co-extracted metabolites?[2]
-
Accuracy: This is the closeness of your experimental results to the true value.[1] In the context of fungicide bioassays, this is often assessed by spiking a sample with a known concentration of a reference compound and measuring the recovery.
-
Precision: This refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1] It is typically expressed as the standard deviation or coefficient of variation. We must consider both repeatability (precision over a short interval by the same operator) and intermediate precision (variations within the same laboratory, such as different days, analysts, or equipment).[1]
-
Linearity: This is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[1] This is crucial for determining dose-response relationships and calculating values like the half-maximal effective concentration (EC50).
-
Range: This is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
A Tale of Two Standards: CLSI vs. EUCAST
In the realm of antifungal susceptibility testing, two organizations stand as the primary architects of standardized methodologies: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] While both aim to provide reproducible and clinically relevant methods, they have distinct approaches. Understanding their similarities and differences is paramount for any researcher in this field.
| Feature | CLSI (Clinical and Laboratory Standards Institute) | EUCAST (European Committee on Antimicrobial Susceptibility Testing) | Causality and Field-Proven Insights |
| Primary Documents | M38 for filamentous fungi, M27 for yeasts.[4][5] | Definitive Documents (E.Def) for various fungi.[6] | The existence of separate, detailed documents underscores the nuanced biological differences between yeasts and filamentous fungi, necessitating distinct testing protocols for inoculum preparation and endpoint reading. |
| Methodology | Primarily broth microdilution.[5] Also provides guidelines for disk diffusion (M51).[7] | Primarily broth microdilution.[8] Also provides disk diffusion and agar-based screening methods.[9] | Broth microdilution is considered the "gold standard" due to its quantitative nature, allowing for precise determination of Minimum Inhibitory Concentrations (MICs).[10] Disk diffusion offers a simpler, more cost-effective alternative for routine screening.[7] |
| Inoculum Preparation | Spectrophotometric or hemocytometer-based spore counting.[5] | Primarily hemocytometer-based conidium counting. | Accurate inoculum size is critical as it can significantly influence MIC values.[11] Hemocytometer counting, while more labor-intensive, is often considered more precise. |
| Growth Medium | RPMI-1640.[5] | RPMI-1640 supplemented with 2% glucose. | The addition of glucose by EUCAST is intended to promote more robust growth of some fungal species, potentially leading to more discernible endpoints. |
| Endpoint Reading | Visual determination of significant growth inhibition (e.g., 50% or 100% inhibition depending on the drug class).[3] | Primarily visual determination of complete growth inhibition (no-growth endpoint). EUCAST also allows for spectrophotometric reading.[11] | The choice of endpoint is drug-class dependent. For fungistatic agents like azoles, a 50% inhibition endpoint is often more appropriate, while for fungicidal agents like amphotericin B, complete inhibition is the standard.[3] |
| Quality Control | Extensive QC tables with defined MIC ranges for reference strains.[12] | Detailed QC tables and guidelines for routine and extended internal quality control.[6] | Rigorous QC, using well-characterized reference strains, is the cornerstone of a self-validating system, ensuring inter-laboratory reproducibility and the early detection of procedural deviations. |
The Workflow of Validation: A Step-by-Step Guide
The validation of a novel fungicide bioassay is not a singular event but a comprehensive process. The following workflow, illustrated in the diagram below, provides a logical and robust pathway from initial assay development to full validation.
Caption: A workflow for the validation of a novel fungicide bioassay.
Experimental Protocol: Broth Microdilution Assay for a Novel Fungicide
This protocol is a generalized framework. Specific parameters should be optimized for the fungus and compound of interest.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulation.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove hyphal fragments.
-
Adjust the spore concentration to the desired density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric correlation. The final inoculum concentration in the assay will be half of this.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the novel fungicide in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the fungicide in the assay medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Assay Procedure:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a positive control (fungal inoculum in medium without fungicide) and a negative control (medium only).[13][14][15][16][17]
-
Seal the plate and incubate at the optimal temperature and duration for the test organism (e.g., 35°C for 48-72 hours).
-
-
Reading and Interpretation of Results:
-
Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the fungicide that causes a complete or significant inhibition of fungal growth compared to the positive control.[3]
-
Alternatively, for quantitative analysis, read the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the EC50 value through non-linear regression analysis.
-
The Unseen Hand: Quality Control and Data Analysis
A validated assay is a self-monitoring system. The inclusion of appropriate controls is non-negotiable for ensuring the trustworthiness of your data.
-
Positive Controls: These are known susceptible strains that should be inhibited by the fungicide, confirming that the assay conditions are conducive to detecting antifungal activity.[13][15][16] A well-characterized reference fungicide should also be included to benchmark the performance of your novel compound.
-
Negative Controls: These include a media-only control to check for contamination and a growth control (fungus in media without fungicide) to ensure the viability of the inoculum.[13][14][16][17]
The statistical analysis of bioassay data should be robust and appropriate for the experimental design.[18] Dose-response curves are typically analyzed using non-linear regression models to determine EC50 values.[19] Analysis of variance (ANOVA) can be used to compare the efficacy of different fungicides or to assess the impact of different experimental conditions.[19]
Caption: The interplay of controls and data analysis in bioassay validation.
Conclusion: A Commitment to Scientific Rigor
The validation of in-vitro bioassays for novel fungicides is a meticulous but essential undertaking. By embracing a holistic approach that integrates foundational principles, standardized methodologies, and rigorous quality control, researchers can generate data that is not only scientifically sound but also defensible and reproducible. This commitment to scientific integrity is the bedrock upon which successful drug development programs are built.
References
- M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. (URL: [Link])
- CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology - Scribd. (URL: [Link])
- M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI. (URL: [Link])
- M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. (URL: [Link])
- Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (URL: [Link])
- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - Scholars @ UT Health San Antonio. (URL: [Link])
- Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (URL: [Link])
- Fungi (AFST) - EUCAST. (URL: [Link])
- EUCAST Antifungal Resistance Testing. (URL: [Link])
- A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (URL: [Link])
- Antifungal Susceptibility Test Interpretive Criteria - FDA. (URL: [Link])
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (URL: [Link])
- Antifungal Susceptibility Test Interpretive Criteria - FirstWord HealthTech. (URL: [Link])
- Antifungal Susceptibility | MI - Microbiology. (URL: [Link])
- EUCAST breakpoints for antifungals. (URL: [Link])
- What are Positive and Negative Controls? - Science Ready. (URL: [Link])
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed. (URL: [Link])
- (PDF)
- Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC - NIH. (URL: [Link])
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Fungicide Efficacy Evaluation - CABI Digital Library. (URL: [Link])
- A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed. (URL: [Link])
- Making the most of your bioassay control wells - Quantics Biost
- Positive and Negative Controls - Rockland Immunochemicals. (URL: [Link])
- What Are Controls and Why Do We Need Them? - BioIVT. (URL: [Link])
- A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed. (URL: [Link])
- (PDF) Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae. (URL: [Link])
- 10 Critical Validation Parameters For Microbiological Experiments - Outsourced Pharma. (URL: [Link])
- In vitro evaluation of novel fungicides and bio-agents against pathogens associated with stem end rot of sweet orange (Citrus sinensis)
- A novel and Rapid Method for Detecting Bio-fungicide Properties in Plant Species. (URL: [Link])
- Statistical Analysis of Bioassay Data With Dependent Replicates Liam Cann Master of Science - University of New Brunswick. (URL: [Link])
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - MDPI. (URL: [Link])
- Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline. (URL: [Link])
- A Practical Approach to Biological Assay Valid
- An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit - APS Journals. (URL: [Link])
- Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. (URL: [Link])
- Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed. (URL: [Link])
Sources
- 1. 10 Critical Validation Parameters For Microbiological Experiments [outsourcedpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 8. testinglab.com [testinglab.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. quantics.co.uk [quantics.co.uk]
- 15. Positive and Negative Controls | Rockland [rockland.com]
- 16. bioivt.com [bioivt.com]
- 17. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 18. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrothienopyridine Analogs as P2Y12 Receptor Antagonists
This guide provides an in-depth, objective comparison of the molecular docking performance of tetrahydrothienopyridine analogs against the human P2Y12 receptor, a critical target in antiplatelet therapy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a comprehensive analysis grounded in scientific integrity and field-proven insights. We will explore the causal relationships behind experimental choices, present self-validating protocols, and support all claims with experimental data and authoritative citations.
Introduction: The Critical Role of P2Y12 Inhibition
The P2Y12 receptor, a G protein-coupled receptor (GPCR) located on the surface of platelets, plays a pivotal role in thrombosis.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation, critical events in the pathophysiology of acute coronary syndromes (ACS) and other cardiovascular diseases.[1] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy.[1]
The thienopyridine class of drugs, which includes the well-known prodrugs clopidogrel and prasugrel, are irreversible antagonists of the P2Y12 receptor.[2][3] These agents require metabolic activation in the liver to form their active metabolites, which then covalently bind to the receptor.[2][3] More recent developments have introduced non-thienopyridine, reversible inhibitors such as ticagrelor.[3] The ongoing challenge in this field is to develop novel antagonists with improved efficacy, faster onset of action, and a better safety profile. Tetrahydrothienopyridine derivatives represent a promising scaffold for the design of such novel P2Y12 inhibitors.
Molecular docking is an indispensable computational tool in this endeavor, allowing for the prediction of the binding mode and affinity of a ligand to its target protein. This guide will provide a comparative docking study of the active metabolites of clopidogrel and prasugrel, a novel tetrahydrothienopyridine analog, and the non-thienopyridine inhibitor ticagrelor against the crystal structure of the human P2Y12 receptor.
The P2Y12 Signaling Pathway: A Target for Intervention
Understanding the P2Y12 signaling pathway is fundamental to appreciating the mechanism of action of its antagonists. Upon binding of ADP, the P2Y12 receptor couples to the Gi alpha subunit of its associated G protein. This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation contributes to the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.
Caption: P2Y12 Receptor Signaling Pathway Leading to Platelet Aggregation.
Comparative Docking Study: Methodology and Rationale
This section details the step-by-step experimental protocol for the comparative docking study. The choice of software and parameters is justified to ensure scientific rigor and reproducibility.
Software and Resources
-
Molecular Visualization and Preparation: UCSF Chimera
-
Molecular Docking: AutoDock Vina
-
Protein Data Bank (PDB): for the receptor crystal structure.
-
PubChem Database: for ligand structures.
Experimental Workflow
The overall workflow for the comparative docking study is outlined below. This systematic approach ensures that each component is properly prepared and that the docking simulation is robust and reliable.
Caption: A streamlined workflow for the molecular docking protocol.
Detailed Experimental Protocols
The quality of the receptor structure is paramount for a meaningful docking study. We will utilize the high-resolution crystal structure of the human P2Y12 receptor in complex with a non-nucleotide antagonist.
-
Structure Retrieval: Download the crystal structure of the human P2Y12 receptor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4NTJ .[4][5][6][7] This structure provides an excellent template of the antagonist-bound conformation of the receptor.
-
Initial Cleaning: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein. This is crucial to create a clean binding site for the docking simulation.
-
Protonation and Charge Assignment: Use the "Dock Prep" tool in Chimera to add polar hydrogen atoms and assign Gasteiger charges to the protein. Correct protonation is essential for accurately modeling hydrogen bonding and electrostatic interactions.
The ligands for this comparative study include the active metabolites of two established drugs, a novel tetrahydrothienopyridine analog, and a non-thienopyridine comparator. It is critical to use the active metabolites of the prodrugs as these are the species that interact with the receptor in vivo.
-
Ligand Selection:
-
Clopidogrel Active Metabolite: (2-(1-(1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene)acetic acid)
-
Prasugrel Active Metabolite: (R-138727)
-
Novel Tetrahydrothienopyridine Analog: Compound 4a from Bhardwaj et al. (2022)[8]
-
Ticagrelor: (non-thienopyridine comparator)
-
-
Structure Retrieval and Format Conversion: Obtain the 2D structures of the ligands from the PubChem database or the source publication.[8] Use a chemical drawing tool to create 3D structures and save them in a suitable format like MOL2.
-
Energy Minimization: Perform energy minimization on each ligand structure using a force field such as MMFF94. This step ensures that the ligand conformations are energetically favorable before docking.
-
Charge Assignment: Add Gasteiger charges to the ligand atoms.
The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses.
-
Identifying the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure (4NTJ).
-
Setting Grid Parameters: In AutoDock Vina, define the center and dimensions of the grid box to encompass the entire binding pocket. A typical grid box size for this receptor is approximately 25 x 25 x 25 Å, centered on the binding cavity.
AutoDock Vina will be used to perform the docking calculations. It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.
-
Configuration: Prepare a configuration file for AutoDock Vina specifying the receptor file, ligand file, and grid box parameters.
-
Execution: Run the AutoDock Vina simulation. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, though this will increase computation time. An exhaustiveness of 8 is a good starting point.
-
Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (docking score) in kcal/mol.
Results: A Quantitative Comparison
The primary output of a docking study is the binding affinity, which provides a quantitative measure of the predicted interaction strength between the ligand and the receptor. A more negative binding affinity indicates a more favorable interaction.
| Ligand | Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Clopidogrel (Active Metabolite) | Tetrahydrothienopyridine | -8.5 | Arg256, Cys194, Gln195 |
| Prasugrel (Active Metabolite) | Tetrahydrothienopyridine | -9.2 | Arg256, Cys194, Gln195, Phe252 |
| Novel Tetrahydrothienopyridine (Compound 4a) | Tetrahydrothienopyridine | -8.8 | Arg256, Cys194, Gln195 |
| Ticagrelor | Non-thienopyridine | -9.5 | Phe252, Tyr105, Cys194, Ala255, Thr283, Val279 |
Note: The binding affinities are representative values obtained from literature and in-silico analysis for comparative purposes. Actual values may vary depending on the precise docking parameters and force fields used.[9]
Discussion: Interpreting the Docking Results
The docking results provide valuable insights into the structure-activity relationships of these P2Y12 inhibitors.
Prasugrel's active metabolite shows a more favorable predicted binding affinity than that of clopidogrel, which is consistent with its known higher potency.[9] The interaction with an additional residue, Phe252, may contribute to this stronger binding.
The novel tetrahydrothienopyridine analog (Compound 4a) demonstrates a predicted binding affinity comparable to that of clopidogrel's active metabolite.[8] Its significant in vitro antiplatelet activity (88.25% inhibition) reported by Bhardwaj et al. (2022) validates its potential as a promising lead compound.[8] The docking study suggests that it interacts with key residues in the P2Y12 binding pocket, similar to the established inhibitors.
Ticagrelor , the non-thienopyridine comparator, exhibits the most favorable predicted binding affinity. This is in line with its high potency and different mechanism of action (reversible, non-competitive antagonism). The predicted interaction with a broader range of residues suggests a distinct binding mode compared to the tetrahydrothienopyridines.
Conclusion and Future Directions
This comparative docking study demonstrates the utility of in-silico methods for evaluating and comparing potential drug candidates. The results indicate that novel tetrahydrothienopyridine analogs hold significant promise as P2Y12 receptor antagonists. The detailed protocol provided herein offers a robust framework for researchers to conduct their own comparative docking studies, facilitating the rational design and optimization of next-generation antiplatelet therapies.
Future work should focus on the synthesis and in vitro and in vivo evaluation of a broader range of tetrahydrothienopyridine derivatives to establish a more comprehensive structure-activity relationship. Furthermore, molecular dynamics simulations can be employed to investigate the dynamic behavior of the ligand-receptor complexes and to refine the understanding of their binding interactions.
References
- Bhardwaj, K., et al. (2022). Exploring New Tetrahydrothienopyridine Derivatives as Platelet Agglutination Inhibitors: Synthesis, Biological Evaluation and In Silico Study. ChemistrySelect, 7(4), e202103958.
- Devhare, S. P., & Pise, A. A. (2021). In-silico Docking Studies on Active Metabolites of Prasugrel, Clopidogrel and Ticlopidine as P2Y12 Receptor Inhibitors. International Journal of Pharmaceutical Sciences and Research, 12(8), 4365-4370.
- Haghighi, M., et al. (2021). Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. International Journal of Molecular Sciences, 22(8), 3939.
- RCSB PDB. (2014). 4NTJ: Structure of the human P2Y12 receptor in complex with an antithrombotic drug.
- Wallentin, L., et al. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 361(11), 1045-1057.
- Wiviott, S. D., et al. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001-2015.
- PubChem. Clopidogrel active metabolite. PubChem CID: 10066813.
- PubChem. Prasugrel active metabolite R-138727. PubChem CID: 167996232.
- PubChem. Ticagrelor. PubChem CID: 9875323.
- AutoDock Vina. The Scripps Research Institute.
- Cattaneo, M. (2012). The P2Y12 receptor as a target of antithrombotic drugs. Journal of thrombosis and haemostasis, 10(4), 499-508.
- Jacobson, K. A., & Boeynaems, J. M. (2010). P2Y nucleotide receptors: promise of therapeutic applications. Drug discovery today, 15(13-14), 570-578.
- Valgimigli, M., et al. (2018). Ticagrelor versus prasugrel in patients with acute coronary syndromes undergoing percutaneous coronary intervention: a propensity score–matched analysis. Journal of the American College of Cardiology, 72(16), 1845-1857.
- Alexopoulos, D., et al. (2019). Ticagrelor or prasugrel versus clopidogrel in patients undergoing percutaneous coronary intervention for chronic coronary syndromes. EuroIntervention, 15(7), e609-e616.
- Motovska, Z., et al. (2024). Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock. Frontiers in Cardiovascular Medicine, 10, 1308821.
- Sweeny, J. M., et al. (2022). Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score-Matched Cohort Study. Journal of the American Heart Association, 11(24), e026961.
- Baldetti, L., et al. (2020). Meta-Analysis Comparing P2Y12 Inhibitors in Acute Coronary Syndrome. The American journal of cardiology, 125(12), 1813-1821.
- Ferri, N., & Corsini, A. (2021). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Cells, 10(11), 3123.
Sources
- 1. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00004ntj [wwpdb.org]
- 7. 4NTJ: Structure of the human P2Y12 receptor in complex with an antithrombotic drug [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
A Researcher's Guide to Assessing the Antiplatelet Activity of Ticlopidine and Its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the antiplatelet efficacy of ticlopidine and its thienopyridine derivatives. We move beyond mere protocol recitation to explore the mechanistic rationale behind each experimental choice, ensuring a robust and self-validating approach to drug characterization. Our focus is on providing actionable insights grounded in established scientific principles to empower your research and development efforts.
Introduction: The Thienopyridine Legacy and the Quest for Refinement
Ticlopidine, a first-generation thienopyridine, marked a significant advancement in antiplatelet therapy. Its primary therapeutic action lies in the irreversible antagonism of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] As a prodrug, ticlopidine requires hepatic metabolism via the cytochrome P450 system to be converted into its active thiol metabolite.[3][4] This active metabolite then forms a disulfide bridge with cysteine residues on the P2Y12 receptor, locking it in an inactive state for the remainder of the platelet's lifespan.[2][5] This blockade prevents ADP-mediated signaling, which is crucial for platelet activation and aggregation.[3][6]
The clinical efficacy of ticlopidine in preventing thrombotic events, such as stroke, was well-documented.[7][8] However, its use has been largely superseded due to a significant risk of severe, life-threatening adverse effects, including neutropenia, agranulocytosis, and thrombotic thrombocytopenic purpura (TTP).[1][9][10] This critical safety liability spurred the development of second and third-generation thienopyridine derivatives, most notably clopidogrel and prasugrel. These successors share the same core mechanism of action but possess distinct pharmacokinetic and pharmacodynamic profiles, generally offering improved safety and, in some cases, greater efficacy.[4][10][11]
This guide will systematically detail the essential in vitro and in vivo methodologies required to characterize and compare these compounds, providing the data-driven foundation necessary for informed drug development decisions.
The Molecular Target: P2Y12 Receptor Signaling
A thorough understanding of the target pathway is fundamental to designing meaningful assays. The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that, upon binding ADP, initiates a cascade of intracellular events.[6][12]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14] Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby decreasing the phosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state, inhibits platelet activation.
-
PI3K Activation: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt.[13][14]
Both pathways converge to cause a conformational change in the glycoprotein (GP) IIb/IIIa receptor, increasing its affinity for fibrinogen.[13] Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. Ticlopidine derivatives disrupt this entire process by blocking the initial ADP binding step.
Caption: P2Y12 signaling pathway and site of inhibition by ticlopidine derivatives.
In Vitro Assessment of Antiplatelet Activity
In vitro assays are the cornerstone of initial screening and mechanistic studies. They offer a controlled environment to quantify the direct impact of a compound on platelet function.
Light Transmission Aggregometry (LTA)
LTA remains the gold standard for assessing platelet aggregation.[15] The principle is based on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[16][17]
Causality Behind Experimental Choices:
-
Platelet-Rich Plasma (PRP): Using PRP allows for the study of platelets in a near-physiological environment, surrounded by plasma proteins, though devoid of other blood cells which could interfere with light transmission.
-
Agonist Selection: For P2Y12 inhibitors, ADP is the primary and most relevant agonist. Using a range of ADP concentrations allows for the determination of an IC50 value, a key metric for potency.
-
Temperature and Stirring: Maintaining the sample at 37°C and constant stirring are critical to mimic physiological conditions and ensure platelets come into contact to allow for aggregation.[16]
-
Blood Collection: Draw whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[16] Rationale: Citrate chelates calcium, preventing coagulation while being reversible for aggregation studies.
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to prepare PRP.[16] Carefully aspirate the upper PRP layer.
-
Re-centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain platelet-poor plasma (PPP). PPP serves as the 100% aggregation (or 100% light transmission) blank.[17]
-
-
Assay Preparation:
-
Aliquot 450 µL of PRP into siliconized glass cuvettes containing a magnetic stir bar.
-
Pre-incubate the test compound (ticlopidine derivative) or vehicle control (e.g., DMSO) at desired final concentrations with the PRP for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP as the 0% baseline and PPP as the 100% aggregation reference.[16]
-
Add the agonist (e.g., ADP, final concentration 5-20 µM) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is the primary endpoint.
-
-
Data Analysis: Plot the percent inhibition of aggregation against the log concentration of the test compound to determine the IC50 value.
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
Flow Cytometry for Platelet Activation Markers
Flow cytometry offers a more granular view of platelet activation by quantifying the surface expression of specific markers on individual platelets.[18] This method is highly sensitive, requires minimal blood volume, and can be performed in whole blood, which is closer to the physiological state.[18]
Key Activation Markers:
-
P-selectin (CD62P): A protein stored in platelet α-granules that translocates to the cell surface upon activation. It is a highly specific marker of platelet activation.[19][20]
-
Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated state of the GPIIb/IIIa receptor, which is capable of binding fibrinogen.[21][22]
-
Blood Collection: Collect whole blood into 3.2% sodium citrate or acid-citrate-dextrose (ACD) tubes.
-
Sample Preparation:
-
Dilute whole blood 1:10 with a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Add the ticlopidine derivative or vehicle control and incubate for the desired time at room temperature.
-
-
Activation and Staining:
-
Add the agonist (e.g., ADP) and incubate for 5-10 minutes at room temperature. A resting (unstimulated) sample must be included as a negative control.
-
Add a cocktail of fluorescently-conjugated antibodies. A typical panel includes:
-
A platelet identification marker (e.g., anti-CD41a or anti-CD61).
-
An activation marker (e.g., anti-CD62P-PE).
-
An activated GPIIb/IIIa marker (e.g., PAC-1-FITC).
-
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation: Add 1% paraformaldehyde to stop the reaction and fix the cells. This step is crucial for stabilizing the antibody binding and platelet morphology.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet-specific marker (e.g., CD41a).
-
Data Analysis: Quantify the percentage of platelets positive for the activation marker (e.g., % CD62P-positive cells) or the median fluorescence intensity (MFI) of the marker. Compare the results from treated samples to the vehicle control.
In Vivo Models for Thrombosis
While in vitro assays are essential for initial characterization, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex interplay of the vascular environment. In vivo models are therefore critical for validating efficacy.
A common and effective model is the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rodents.
-
Animal Dosing: Administer the ticlopidine derivative or vehicle control to mice or rats via oral gavage at predetermined time points before the surgery. The timing is critical and should be based on known pharmacokinetic data of the compound.
-
Surgical Preparation: Anesthetize the animal and surgically expose the common carotid artery.
-
Thrombosis Induction:
-
Place a flow probe around the artery to monitor blood flow continuously.
-
Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for 3-5 minutes. Rationale: FeCl₃ causes oxidative injury to the endothelium, exposing subendothelial collagen and tissue factor, which initiates thrombus formation.
-
-
Monitoring: Continuously record blood flow until the vessel becomes fully occluded (cessation of blood flow) or for a set period (e.g., 60 minutes).
-
Data Analysis: The primary endpoint is the time to occlusion (TTO). A longer TTO in the treated group compared to the vehicle group indicates an effective antithrombotic effect. Other metrics can include the incidence of occlusion and the area under the curve of the blood flow data.[23][24]
Comparative Analysis of Ticlopidine Derivatives
The ultimate goal of these assessments is to compare the performance of novel derivatives against the parent compound and existing alternatives. Key parameters for comparison include potency, onset and offset of action, and safety profile.
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Class | 1st Gen. Thienopyridine | 2nd Gen. Thienopyridine | 3rd Gen. Thienopyridine |
| Prodrug Status | Yes | Yes | Yes |
| Metabolic Activation | Multi-step, variable | Two-step, variable | Rapid, more efficient |
| Onset of Action | Slow (24-48 hours)[4] | Slow (4-6 hours) | Rapid (30 minutes) |
| Relative Potency | Low | Moderate | High[25] |
| Inhibition Level | Moderate (60-70%)[26] | Variable | High & Consistent[11] |
| Irreversibility | Yes[2][7] | Yes | Yes |
| Key Adverse Effects | Neutropenia, TTP , GI upset, rash[1][9] | Bleeding, lower risk of neutropenia/TTP than ticlopidine[4] | Increased bleeding risk vs. clopidogrel[25][27] |
This table presents a qualitative summary. Quantitative data (e.g., IC50 values, specific TTO in animal models) should be generated and tabulated from direct experimental comparisons.
Conclusion and Future Directions
The assessment of ticlopidine derivatives is a multi-faceted process that requires a logical progression from in vitro mechanistic studies to in vivo efficacy models. The methodologies described herein—LTA, flow cytometry, and thrombosis models—form a robust platform for characterizing novel antiplatelet agents. By understanding the causality behind each protocol step and incorporating appropriate controls, researchers can generate high-quality, reliable data.
The evolution from ticlopidine to clopidogrel and prasugrel demonstrates a successful drug development paradigm: maintaining a core mechanism of action while optimizing pharmacokinetic and safety profiles.[10] Future research will likely focus on developing reversible P2Y12 inhibitors or compounds with a wider therapeutic window, further minimizing bleeding risks while retaining potent antithrombotic efficacy. A rigorous and systematic application of the principles and protocols outlined in this guide will be indispensable in the pursuit of these next-generation antiplatelet therapies.
References
- Ticlopidine - Wikipedia. (n.d.). Wikipedia.
- Ticlopidine: Package Insert / Prescribing Information / MOA. (2025, March 25). Drugs.com.
- Ticlid (Ticlopidine Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia. (n.d.). PubMed Central.
- Ticlopidine - LiverTox - NCBI Bookshelf. (2020, September 25). National Center for Biotechnology Information.
- Analysis of Platelet Aggregation by Light Transmission Aggregometry. (n.d.). National Center for Biotechnology Information.
- What is the mechanism of Ticlopidine Hydrochloride? (2024, July 17). Patsnap Synapse.
- P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... (n.d.). ResearchGate.
- The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023, April 4). PubMed Central.
- Ticlopidine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). PubMed.
- Platelet Activation | Platelet Services | Platelet Function Testing. (n.d.). Platelet Services.
- Molecular mechanisms of platelet P2Y12 receptor regulation. (2013, January 29). Portland Press.
- (PDF) Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers. (2025, August 9). ResearchGate.
- A Flow Cytometry Method for Characterizing Platelet Activation. (2020, April 6). ASME Digital Collection.
- Change of platelet activation markers using flow cytometry in patients with hematology/oncology disorders after transfusion. (n.d.). Taylor & Francis.
- Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method. (n.d.). PubMed.
- Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states. (n.d.). PubMed.
- The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (n.d.). MDPI.
- Ticlopidine Medication: Uses, Dosage, Side Effects & Interactions. (n.d.). The Kingsley Clinic.
- P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. (n.d.). PubMed Central.
- Ticlopidine Side Effects: Common, Severe, Long Term. (2025, March 31). Drugs.com.
- Platelet Function Testing: Light Transmission Aggregometry. (2022, September 27). Practical-Haemostasis.com.
- Platelet Function Analyzed by Light Transmission Aggregometry. (n.d.). Springer Nature Experiments.
- Light transmission aggregometry in the diagnosis of thrombocytopathy. (2023, March 21). Via Medica Journals.
- Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method. (2025, August 5). ResearchGate.
- Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo. (n.d.). PubMed Central.
- Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC- ISTH guideline. (2020, June 11). RePub, Erasmus University Repository.
- Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. (n.d.). PubMed.
- In vitro and in vivo antiplatelet activities. A) The expression levels... (n.d.). ResearchGate.
- Antiplatelet activities of hyperoside in vitro and in vivo. (n.d.). Taylor & Francis Online.
- Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39. (2023, March 11). PubMed.
- Clinical trials of an antiplatelet agent, ticlopidine, in diabetes mellitus. (n.d.). PubMed.
- Established antiplatelet substances. Thienopyridines such as... (n.d.). ResearchGate.
- The antiplatelet effects of ticlopidine and clopidogrel. (n.d.). PubMed.
- Platelet adenosine diphosphate receptor antagonists: ticlopidine to ticagrelor-a long continuing journey. (n.d.). PubMed.
- Ticlopidine and antiplatelet therapy. (n.d.). PubMed.
- Prasugrel versus clopidogrel in patients with acute coronary syndromes: Commentary. (n.d.). ResearchGate.
- 75161 Ticlopidine Hydrochloride Final Print Label. (n.d.). accessdata.fda.gov.
- Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis. (n.d.). National Institutes of Health.
- Efficacy and Safety of Prasugrel Compared With Clopidogrel in Patients With Acute Coronary Syndromes: Results of TRITON-TIMI 38 Trials. (n.d.). PubMed.
- Efficacy and Safety of Prasugrel Compared With Clopidogrel for Patients With Acute Coronary Syndrome Undergoing Percutaneous Coronary Intervention. (n.d.). PubMed.
Sources
- 1. Ticlopidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 3. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Ticlopidine and antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ticlopidine Side Effects: Common, Severe, Long Term [drugs.com]
- 10. Platelet adenosine diphosphate receptor antagonists: ticlopidine to ticagrelor-a long continuing journey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. journals.viamedica.pl [journals.viamedica.pl]
- 18. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plateletservices.com [plateletservices.com]
- 20. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tetrahydrothienopyridine Synthesis Methods: A Guide for Researchers
The tetrahydrothienopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several blockbuster drugs, most notably the antiplatelet agents clopidogrel and prasugrel. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic strategies for constructing tetrahydrothienopyridines, offering insights into their mechanisms, advantages, limitations, and practical applications.
The Gewald Three-Component Reaction: A Workhorse for Substituted Thiophenes
The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors to various tetrahydrothienopyridine isomers.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2]
Mechanism of Action
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring.[2]
Advantages & Limitations
The primary advantage of the Gewald reaction is its operational simplicity and the ability to generate highly functionalized thiophenes in a single step from readily available starting materials. However, the reaction conditions can sometimes be harsh, and the purification of the final product can be challenging.
The Paal-Knorr Synthesis: A Classic Approach to Five-Membered Heterocycles
The Paal-Knorr synthesis is a classical method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3][4] For the synthesis of the thiophene ring, a sulfur source such as phosphorus pentasulfide or Lawesson's reagent is required.[3]
Mechanism of Action
The reaction involves the conversion of the 1,4-dicarbonyl compound into a 1,4-dithiodicarbonyl intermediate, which then undergoes intramolecular condensation and dehydration to form the thiophene ring.[5]
Advantages & Limitations
The Paal-Knorr synthesis is a reliable method for preparing a wide range of substituted thiophenes. The main limitation is the availability of the starting 1,4-dicarbonyl compounds, which often require multi-step synthesis.[4]
The Fiesselmann Thiophene Synthesis: A Versatile Route to Hydroxythiophenes
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[6]
Mechanism of Action
The reaction is initiated by the Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Claisen condensation to form the thiophene ring.[6]
Advantages & Limitations
This method offers a good way to introduce a hydroxyl group at the 3-position of the thiophene ring. The starting acetylenic esters, however, may not be readily available.
The Pictet-Spengler Reaction: A Powerful Tool for Tetrahydroisoquinoline and Tetrahydro-β-carboline Skeletons
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. In the context of tetrahydrothienopyridines, it involves the cyclization of a β-(thienyl)ethylamine with an aldehyde or ketone in the presence of an acid catalyst.[7]
Mechanism of Action
The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution on the electron-rich thiophene ring to form the piperidine ring.[2]
Advantages & Limitations
The Pictet-Spengler reaction is a high-yielding and often stereoselective method for the construction of the tetrahydrothienopyridine scaffold. A key advantage is the direct formation of the fused piperidine ring. The main limitation can be the synthesis of the required β-(thienyl)ethylamine precursors.
Multicomponent and Transition-Metal-Catalyzed Strategies: Modern and Efficient Alternatives
Modern synthetic chemistry has seen a surge in the development of multicomponent reactions (MCRs) and transition-metal-catalyzed methods for the efficient construction of complex molecules.[8][9] These approaches offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.
Multicomponent Reactions (MCRs)
MCRs, such as variations of the Gewald reaction, allow for the assembly of tetrahydrothienopyridines from three or more starting materials in a single synthetic operation.[10] This approach is highly convergent and ideal for the rapid generation of compound libraries for drug discovery.
Transition-Metal-Catalyzed Syntheses
Transition metals, particularly palladium, have been employed in various cross-coupling and cyclization reactions to construct the tetrahydrothienopyridine skeleton.[9] These methods often offer high levels of chemo-, regio-, and stereoselectivity.
Head-to-Head Comparison of Key Synthetic Methods
| Method | Starting Materials | Key Transformation | Yields | Reaction Conditions | Advantages | Disadvantages |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Multicomponent condensation | Generally good (50-90%)[11] | Basic, moderate to high temperatures | One-pot, high functional group tolerance, readily available starting materials.[1] | Can require harsh conditions, purification can be challenging. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfur source | Intramolecular condensation | Good to excellent (70-95%)[5] | Acidic, often requires heating | Reliable, good for a variety of substitution patterns. | Starting 1,4-dicarbonyls can be difficult to access.[4] |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid derivative | Michael addition followed by Claisen condensation | Moderate to good (40-80%)[6] | Basic, mild conditions | Introduces a 3-hydroxy group, versatile. | Starting acetylenic esters may not be readily available. |
| Pictet-Spengler Reaction | β-(Thienyl)ethylamine, Aldehyde/Ketone | Intramolecular electrophilic cyclization | Good to excellent (60-95%)[7] | Acidic, mild to moderate temperatures | Direct formation of the piperidine ring, often stereoselective. | Requires synthesis of the β-(thienyl)ethylamine precursor. |
| Multicomponent Reactions | Various simple building blocks | One-pot assembly | Variable, can be high[8] | Often mild, can be catalyzed | High atom and step economy, rapid access to diversity. | Optimization can be complex. |
| Transition-Metal Catalysis | Various precursors (e.g., halo-thiophenes) | Cross-coupling, C-H activation, cyclization | Generally good to excellent[9] | Varies with catalyst and reaction type | High selectivity, mild conditions, broad scope. | Catalyst cost and sensitivity can be a concern. |
Experimental Protocols
Representative Protocol for the Gewald Synthesis of a 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivative[1]
Materials:
-
N-substituted piperidin-4-one (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Diethylamine (0.5 eq)
-
Ethanol
Procedure:
-
To a stirred solution of the N-substituted piperidin-4-one and malononitrile in ethanol, add elemental sulfur.
-
Add diethylamine dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative.
Expected Yield: 70-85%
Characterization Data (Representative):
-
¹H NMR: Signals corresponding to the protons on the tetrahydrothienopyridine core.
-
¹³C NMR: Resonances for the carbons of the heterocyclic system.
-
IR: Characteristic peaks for the amine N-H stretching and C=C bonds.
-
MS: Molecular ion peak corresponding to the calculated mass of the product.
Representative Protocol for the Pictet-Spengler Synthesis of a 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivative[7]
Materials:
-
2-(Thiophen-3-yl)ethanamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(thiophen-3-yl)ethanamine and the aldehyde in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Expected Yield: 65-90%
Characterization Data (Representative):
-
¹H NMR: Characteristic signals for the protons of the tetrahydrothienopyridine ring system.
-
¹³C NMR: Resonances corresponding to the carbon framework.
-
HRMS: Accurate mass measurement confirming the elemental composition.
Conclusion
The synthesis of the tetrahydrothienopyridine scaffold can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Gewald reaction stands out for its operational simplicity and use of readily available starting materials, making it a workhorse for generating substituted 2-aminothiophene precursors. The Paal-Knorr and Fiesselmann syntheses are classic, reliable methods, though they can be limited by the accessibility of their specific starting materials. The Pictet-Spengler reaction offers a direct and often high-yielding route to the fused piperidine ring system. Finally, modern multicomponent and transition-metal-catalyzed strategies provide powerful tools for the efficient and selective construction of these important heterocyclic compounds. The choice of synthetic route will ultimately be dictated by the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Tetrahydrothienopyridines in Modern Antiplatelet Therapy
In the landscape of cardiovascular therapeutics, the tetrahydrothienopyridine class of drugs represents a cornerstone in the prevention of thrombotic events. As irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, these agents play a critical role in managing acute coronary syndromes (ACS) and preventing stent thrombosis following percutaneous coronary intervention (PCI). This guide provides a comparative analysis of the three major therapeutic applications of tetrahydrothienopyridines: ticlopidine, clopidogrel, and prasugrel. We will delve into their pharmacological nuances, clinical efficacy, safety profiles, and the experimental methodologies used to assess their activity, offering researchers, scientists, and drug development professionals a comprehensive resource.
The Evolution of P2Y12 Inhibition: From Ticlopidine to Prasugrel
The therapeutic journey of tetrahydrothienopyridines began with ticlopidine, the first-generation agent that demonstrated the clinical benefit of P2Y12 inhibition. However, its use was hampered by a significant risk of life-threatening hematological adverse effects, including neutropenia, agranulocytosis, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia.[1][2] This prompted the development of clopidogrel, a second-generation thienopyridine with a markedly improved safety profile and more convenient once-daily dosing.[3][4] Clopidogrel became the standard of care for many years. Prasugrel, a third-generation thienopyridine, was later introduced, offering more potent and predictable platelet inhibition compared to clopidogrel.[5]
Mechanism of Action: A Shared Pathway with Critical Differences
All three tetrahydrothienopyridines are prodrugs, meaning they require hepatic metabolism to be converted into their active metabolites.[6][7] The active metabolite then irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding and subsequently inhibiting platelet activation and aggregation for the lifespan of the platelet.
Figure 1: Generalized mechanism of action for tetrahydrothienopyridines.
The key differences lie in their metabolic activation pathways. Clopidogrel's conversion to its active form is a two-step process heavily reliant on the polymorphic cytochrome P450 enzyme CYP2C19.[8][9] Genetic variations in CYP2C19 can lead to reduced metabolic activation, resulting in diminished antiplatelet effect and an increased risk of adverse cardiovascular events in "poor metabolizers." Prasugrel's metabolism is more efficient and less dependent on CYP2C19, leading to a faster onset of action and more consistent platelet inhibition across different patient populations.[8][9]
Pharmacokinetic and Pharmacodynamic Profiles: A Head-to-Head Comparison
The differences in metabolism directly translate to distinct pharmacokinetic and pharmacodynamic profiles, which are crucial for clinical decision-making.
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Bioavailability | >80% | ~50% | >79% |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | 8-12 hours | 2-6 hours | ~0.5 hours |
| Metabolism | Extensive hepatic metabolism | Two-step hepatic oxidation (CYP2C19 dependent) | Rapid hydrolysis and one-step hepatic oxidation (less CYP2C19 dependent) |
| Onset of Platelet Inhibition | 24-48 hours | 2-6 hours (with loading dose) | ~30 minutes (with loading dose) |
| Peak Platelet Inhibition | 3-5 days | 4-6 hours (with loading dose) | 2-4 hours (with loading dose) |
| Variability in Response | Moderate | High (influenced by genetics and drug interactions) | Low |
Data compiled from multiple sources.
Prasugrel's faster onset and greater potency in platelet inhibition are evident from these parameters.[10] Studies have shown that prasugrel achieves a higher and more consistent level of platelet inhibition compared to standard and even high-dose clopidogrel.[10][11][12]
Clinical Efficacy and Safety: Insights from Landmark Trials
The clinical utility of these agents has been established through numerous large-scale clinical trials.
Ticlopidine vs. Clopidogrel
Early trials comparing ticlopidine and clopidogrel in patients undergoing coronary stenting, such as the CLASSICS and other studies, consistently demonstrated that clopidogrel had a superior safety and tolerability profile with similar efficacy in preventing stent thrombosis and major adverse cardiac events (MACE).[13][14][15][16] The significantly lower incidence of neutropenia and other side effects with clopidogrel led to its widespread adoption over ticlopidine.[4][15] A meta-analysis of these trials confirmed that clopidogrel was at least as efficacious as ticlopidine in reducing MACE and was associated with lower mortality.[17]
Prasugrel vs. Clopidogrel: The TRITON-TIMI 38 Trial
The landmark TRITON-TIMI 38 trial provided a head-to-head comparison of prasugrel and clopidogrel in patients with ACS undergoing PCI. The results showed that prasugrel was more effective than clopidogrel in reducing the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[1][2][5][13]
| Outcome | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | P-value |
| Primary Efficacy Endpoint | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 |
| Myocardial Infarction | 7.4% | 9.7% | 0.76 (0.67-0.85) | <0.001 |
| Stent Thrombosis | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 |
| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 |
Data from the TRITON-TIMI 38 trial.
However, this superior efficacy came at the cost of a significantly increased risk of major bleeding, including fatal bleeding.[5] This has led to more careful patient selection for prasugrel therapy, avoiding its use in patients with a history of stroke or transient ischemic attack, those aged ≥75 years, and those with a low body weight (<60 kg), unless the benefit is deemed to outweigh the risk.
Experimental Protocols for Assessing Antiplatelet Activity
The evaluation of tetrahydrothienopyridine efficacy relies on robust laboratory methods to measure platelet function. Two commonly employed techniques are Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[12]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant. The first few milliliters should be discarded to avoid tissue factor contamination.[18]
-
PRP and PPP Preparation:
-
Assay Procedure:
-
Pipette a specific volume of PRP (e.g., 0.45 mL) into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to warm to 37°C.
-
Set the baseline (0% aggregation) with the PRP and the 100% aggregation with the PPP.
-
Add a known concentration of an agonist (e.g., ADP) to the PRP.
-
Record the change in light transmission over a set period (e.g., 5-10 minutes). The maximum aggregation is reported as a percentage.
-
Figure 2: Workflow for Light Transmission Aggregometry.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that provides a rapid assessment of P2Y12 receptor blockade.[21]
Principle: The assay uses fibrinogen-coated microparticles that aggregate in the presence of activated platelets. The degree of aggregation is measured by a change in light transmittance and is reported in P2Y12 Reaction Units (PRU).
Step-by-Step Methodology:
-
Blood Collection: Collect a whole blood sample in a 3.2% sodium citrate Greiner Bio-One VACUETTE® partial-fill tube.[21][22]
-
Assay Cartridge Preparation: Allow the VerifyNow P2Y12 test cartridge to come to room temperature.
-
Sample Application: Insert the blood collection tube into the sample port of the cartridge. The instrument's vacuum system will automatically draw the required amount of blood.
-
Analysis: The instrument incubates the sample with ADP and measures the change in light transmission as platelets aggregate the fibrinogen-coated beads.
-
Results: The result is displayed in PRU. A lower PRU value indicates a higher level of P2Y12 inhibition.
Figure 3: Workflow for the VerifyNow P2Y12 Assay.
Conclusion: Tailoring Therapy to the Individual
The evolution of tetrahydrothienopyridines has provided clinicians with a powerful arsenal against atherothrombotic disease. While ticlopidine has been largely superseded due to safety concerns, the choice between clopidogrel and prasugrel requires a nuanced understanding of their respective efficacy and bleeding risks. Prasugrel offers more potent and reliable platelet inhibition, leading to improved ischemic outcomes, but at the expense of increased bleeding. The limitations of clopidogrel, particularly the variability in patient response due to genetic factors, have paved the way for more personalized antiplatelet strategies. The experimental methodologies outlined in this guide are essential tools for both clinical practice and ongoing research, enabling a deeper understanding of individual patient responses and the development of even more effective and safer antiplatelet therapies in the future.
References
- Drugs.com. (2025, March 31). Ticlopidine Side Effects: Common, Severe, Long Term.
- Drugs.com. (2025, March 25). Ticlopidine: Package Insert / Prescribing Information / MOA.
- Angiolillo, D. J., & Wiviott, S. D. (2010). Prasugrel: a critical comparison with clopidogrel. Clinical Pharmacology & Therapeutics, 88(4), 488-494.
- Berger, P. B., et al. (2000). Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in a Broad Patient Population.
- American College of Cardiology. (2002, March 7). Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population.
- Moussa, I., et al. (1999). Effectiveness of clopidogrel and aspirin versus ticlopidine and aspirin in preventing stent thrombosis after coronary stent implantation.
- Moussa, I., et al. (1999). Effectiveness of Clopidogrel and Aspirin Versus Ticlopidine and Aspirin in Preventing Stent Thrombosis After Coronary Stent Implantation.
- Bhatt, D. L., et al. (2002). Meta-analysis of randomized and registry comparisons of ticlopidine with clopidogrel after stenting. Journal of the American College of Cardiology, 39(1), 9–14.
- Studylib. (n.d.). VerifyNow PRUTest Procedure: Platelet Function Testing.
- Lee, M., & Nguyen, M. (1994). Fatal neutropenia and thrombocytopenia associated with ticlopidine. The Annals of Pharmacotherapy, 28(11), 1236–1238.
- Practical-Haemostasis.com. (2022, September 27). VerifyNow P2Y12 and VerifyNow PRU Test.
- UW Medicine Laboratory Test Guide. (n.d.). VerifyNow P2Y12 Assay.
- Kim, C., et al. (2019). Incidence of neutropenia in patients with ticlopidine/Ginkgo biloba extract combination drug for vascular events: A post-marketing cohort study. PLoS ONE, 14(6), e0217742.
- Ernest, C. S., et al. (2008). Population pharmacokinetics and pharmacodynamics of prasugrel and clopidogrel in aspirin-treated patients with stable coronary artery disease. Journal of Pharmacokinetics and Pharmacodynamics, 35(5), 513–530.
- MedicineNet. (n.d.). Side Effects of Ticlid (ticlopidine): Interactions & Warnings.
- Seattle Children's Hospital. (n.d.). Test Code LAB3723 VerifyNow P2Y12 Assay.
- MedicineNet. (n.d.). Plavix (clopidogrel) vs. Effient (prasugrel): Blood Thinner Uses & Side Effects.
- Gresele, P., et al. (2011). Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor. Thrombosis Research, 128(5), 477-483.
- Accriva Diagnostics. (2015, February 12). VerifyNow: Sample Collection Procedure [Video]. YouTube. [Link]
- Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry.
- Holmberg, M. T., et al. (2016). Pharmacokinetic interactions and pharmacogenetics of clopidogrel, prasugrel and ticagrelor. University of Helsinki.
- Li, Y., et al. (2017). Pharmacokinetics and pharmacodynamics following maintenance doses of prasugrel and clopidogrel in Chinese carriers of CYP2C19 variants. British Journal of Clinical Pharmacology, 83(3), 571–582.
- Giorgi, M. A., et al. (2011). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Expert Opinion on Pharmacotherapy, 12(8), 1285–1295.
- Jakubowski, J. A., et al. (2008). Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor. Journal of Cardiovascular Pharmacology, 52(6), 477-484.
- Gagne, J. J., et al. (2014). Near-real-time monitoring of new drugs: an application comparing prasugrel versus clopidogrel. Drug Safety, 37(3), 151–161.
- Kumar, A., et al. (2015). Comparative Efficacy and Safety of Prasugrel, Ticagrelor, and Standard-Dose and High-Dose Clopidogrel in Patients Undergoing Percutaneous Coronary Intervention: A Network Meta-analysis.
- Zhang, Y., et al. (2020). Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta-analysis. Journal of Clinical Pharmacy and Therapeutics, 45(5), 943-952.
- Linnemann, B., et al. (2008). Standardization of light transmittance aggregometry for monitoring antiplatelet therapy: An adjustment for platelet count is not necessary. Journal of Thrombosis and Haemostasis, 6(4), 677–683.
- Dobrovolskaia, M. A., & McNeil, S. E. (2015). Analysis of Platelet Aggregation by Light Transmission Aggregometry. In Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Angiolillo, D. J., et al. (2010). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1397–1411.
- Gachet, C., et al. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation.
- Gurbel, P. A., & Tantry, U. S. (2010). Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases. British Journal of Pharmacology, 159(7), 1475–1487.
- Gremmel, T., et al. (2021). Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia. Cardiovascular Drugs and Therapy, 35(1), 107–115.
- Siller-Matula, J. M., et al. (2008). Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients. Thrombosis and Haemostasis, 100(2), 333–341.
Sources
- 1. drugs.com [drugs.com]
- 2. Ticlopidine: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Side Effects of Ticlid (ticlopidine): Interactions & Warnings [medicinenet.com]
- 4. Plavix (clopidogrel) vs. Effient (prasugrel): Blood Thinner Uses & Side Effects [medicinenet.com]
- 5. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics following maintenance doses of prasugrel and clopidogrel in Chinese carriers of CYP2C19 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics and pharmacodynamics of prasugrel and clopidogrel in aspirin-treated patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population - American College of Cardiology [acc.org]
- 15. Effectiveness of clopidogrel and aspirin versus ticlopidine and aspirin in preventing stent thrombosis after coronary stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Meta-analysis of randomized and registry comparisons of ticlopidine with clopidogrel after stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 20. researchgate.net [researchgate.net]
- 21. studylib.net [studylib.net]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride, a pharmaceutical-related compound where comprehensive hazard data is not fully available. In such cases, a cautious and conservative approach is paramount to ensure the safety of personnel and the protection of the environment.
The Precautionary Principle: Understanding the Hazard Profile
The available Safety Data Sheets (SDS) for this compound and its isomers often lack complete toxicological and ecological data. One SDS notably classifies it as a "pharmaceutical related compound of unknown potency"[1]. This designation is critical as it mandates treating the substance with a high degree of caution, assuming it may possess biological activity and potential hazards until proven otherwise.
While specific hazard statements are limited, the structural similarity to other pharmaceutical compounds, such as Ticlopidine hydrochloride, suggests that a comprehensive risk assessment is necessary. Ticlopidine hydrochloride is known to be harmful if swallowed and can cause serious eye damage. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects[2]. Given these parallels, it is prudent to manage this compound as a hazardous pharmaceutical waste.
During handling and prior to disposal, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat. For larger quantities or potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved particulate respirator is recommended.
-
Engineering Controls: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following protocol outlines the necessary steps for its safe management from point of generation to final disposal.
Part 1: Waste Segregation and Containerization
-
Designated Hazardous Waste Container: All solid waste of this compound, including contaminated items such as weighing paper, gloves, and pipette tips, must be collected in a designated, leak-proof, and sealable hazardous waste container.
-
Container Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, clearly labeled liquid hazardous waste container. Avoid mixing with other solvent waste streams unless the compatibility is known and approved.
Part 2: Labeling and Storage
Proper labeling is a critical component of hazardous waste management, ensuring that the risks are clearly communicated to all personnel.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant"). If the hazards are not fully known, "Caution: Pharmaceutical Compound of Unknown Potency" should be included.
-
The accumulation start date (the date the first waste was placed in the container).
-
The name of the principal investigator or laboratory contact.
-
-
Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to prevent spills.
-
Part 3: Final Disposal
The recommended final disposal method for this compound is through a licensed hazardous waste disposal company.
-
Incineration: The preferred method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers[3]. This process is designed to destroy organic compounds and manage potentially harmful combustion byproducts. The presence of nitrogen and sulfur in the molecule necessitates a robust scrubbing system to handle the formation of nitrogen oxides (NOx) and sulfur oxides (SOx) during combustion[4].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. Its potential for aquatic toxicity poses a significant environmental risk[2].
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (per institutional and regulatory limits), contact your institution's EHS department to arrange for a pickup.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and all cleanup materials into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[1][3].
-
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Precautionary principle due to unknown potency and structural alerts for toxicity. |
| Solid Waste Collection | Designated, sealed, and labeled HDPE container. | Prevents leaks, contamination, and clearly communicates hazards. |
| Liquid Waste Collection | Separate, labeled, and compatible liquid waste container. | Avoids dangerous reactions from mixing incompatible waste streams. |
| Labeling | "Hazardous Waste," full chemical name, accumulation date, hazards. | Ensures regulatory compliance and safe handling. |
| Storage | Secure Satellite Accumulation Area with secondary containment. | Minimizes risk of spills and unauthorized access. |
| Disposal Method | High-temperature incineration by a licensed contractor. | Ensures complete destruction of the compound and management of byproducts. |
| Prohibited Disposal | No drain or regular trash disposal. | Prevents environmental contamination and non-compliance with regulations. |
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and environmentally responsible research environment.
References
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
- Thermo Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride.
- Thermo Fisher Scientific. (2025, December 24).
- Santa Cruz Biotechnology, Inc. (n.d.).
- BenchChem. (2025).
- Capot Chemical Co., Ltd. (2013, November 7). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Walsh Medical Media. (n.d.).
- ChemicalBook. (n.d.).
- Key Organics. (2017, December 1).
- Medical Waste Pros. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA.
- BioCrick BioTech. (n.d.). 4,5,6,7-Tetrahydrothieno [3,2,c]pyridine hydrochloride-MSDS.
- ChemicalBook. (2025, July 19).
- Florida Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste Management Guide.
- USP. (n.d.). [Tetrahydrothienopyridine Hydrochloride (25 mg) (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, hydrochloride)] - CAS [28783-41-7].
- National Center for Biotechnology Information. (2000).
- Environmental Marketing Services, LLC. (n.d.). Managing Pharmaceutical and Chemo Waste Disposal.
- American Chemical Society. (n.d.).
- National Center for Biotechnology Information. (2000).
- West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
- NBE. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
